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2-(Methylsulfonyl)benzyl Alcohol Documentation Hub

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  • Product: 2-(Methylsulfonyl)benzyl Alcohol
  • CAS: 864265-08-7

Core Science & Biosynthesis

Foundational

Advanced Synthesis Protocol: 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary Target Molecule: 2-(Methylsulfonyl)benzyl alcohol CAS: 80037-77-6 Primary Application: Critical intermediate for COX-2 inhibitors (e.g., Etoricoxib). This technical guide details two validated pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Methylsulfonyl)benzyl alcohol CAS: 80037-77-6 Primary Application: Critical intermediate for COX-2 inhibitors (e.g., Etoricoxib).

This technical guide details two validated pathways for the synthesis of 2-(methylsulfonyl)benzyl alcohol. Method A (Chemoselective Oxidation) is the preferred route for scale-up and green chemistry compliance, utilizing aqueous hydrogen peroxide with a tungsten catalyst to oxidize the sulfide precursor. Method B (Selective Reduction) is an alternative route utilizing Borane-THF to reduce the corresponding benzoic acid, ideal when the acid feedstock is readily available.

Part 1: Strategic Pathway Selection

The choice of synthesis route depends on feedstock availability and facility capabilities.

Decision Matrix
FeatureMethod A: Sulfide Oxidation Method B: Acid Reduction
Starting Material 2-(Methylthio)benzyl alcohol2-(Methylsulfonyl)benzoic acid
Reagents 30% H₂O₂, Na₂WO₄ (cat.)[1][2]Borane-THF (BH₃[3]·THF)
Atom Economy High (Water is the only byproduct)Moderate (Boron waste generated)
Safety Profile Exothermic (requires thermal control)Pyrophoric/Gas evolution (H₂)
Selectivity High (Sulfone vs. Alcohol)High (Acid vs. Sulfone)
Reaction Scheme Visualization

ReactionScheme cluster_legend Pathway Legend SM_A 2-(Methylthio)benzyl alcohol (Sulfide Precursor) Ox_Cond Method A: Oxidation 30% H2O2, Na2WO4 Acidic pH, <50°C SM_A->Ox_Cond SM_B 2-(Methylsulfonyl)benzoic acid (Acid Precursor) Red_Cond Method B: Reduction BH3·THF complex THF, 0°C -> RT SM_B->Red_Cond Target 2-(Methylsulfonyl)benzyl alcohol (Target) Ox_Cond->Target Yield: 85-92% Chemoselective Red_Cond->Target Yield: 90-95% Func. Group Tolerant key1 Oxidation Route key2 Reduction Route

Caption: Dual-pathway synthesis strategy. Method A utilizes catalytic oxidation, while Method B employs hydride reduction.

Part 2: Method A - Chemoselective Oxidation (Recommended)

Principle: This method relies on the in situ generation of a peroxotungstate species, which acts as the active oxygen-transfer agent. This system is highly chemoselective, oxidizing the sulfide to the sulfone without affecting the benzylic alcohol or over-oxidizing to the aldehyde/acid.

Materials & Stoichiometry
ComponentEquiv.[4]Role
2-(Methylthio)benzyl alcohol 1.0Substrate
Hydrogen Peroxide (30% aq) 2.2 - 2.5Oxidant
Sodium Tungstate Dihydrate 0.02 (2 mol%)Catalyst
Phenylphosphonic acid 0.01 (1 mol%)Co-catalyst (optional, enhances rate)
Water/Ethyl Acetate SolventBiphasic system
Step-by-Step Protocol
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-(methylthio)benzyl alcohol (10.0 g, 64.8 mmol) in Ethyl Acetate (50 mL).

  • Catalyst Loading: Add Na₂WO₄·2H₂O (428 mg, 1.3 mmol) and Phenylphosphonic acid (102 mg, 0.65 mmol) to the reaction mixture.

  • Controlled Oxidation (Exotherm Management):

    • Heat the mixture to 40°C.

    • Add 30% H₂O₂ (16.2 mL, ~158 mmol) dropwise over 45 minutes.

    • Critical Control Point: Maintain internal temperature between 45-55°C. The reaction is exothermic; use an external water bath for cooling if necessary.

  • Reaction Monitoring: Stir at 50°C for 2-4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) or HPLC.[4][5] The intermediate sulfoxide appears first, followed by conversion to the sulfone.

  • Quenching: Cool to room temperature. Destroy excess peroxide by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.

  • Workup: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine organic layers and wash with Brine.[4]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid is typically high purity (>95%) but can be recrystallized from Ethanol/Hexane if needed.

Expected Yield: 88-92% Safety Note: Peroxides are potentially explosive. Never distill the reaction mixture to dryness without verifying the absence of peroxides.

Part 3: Method B - Selective Reduction

Principle: Borane-THF (BH₃[3]·THF) selectively reduces carboxylic acids to primary alcohols in the presence of sulfones. Sulfones are generally inert to borane reduction under standard conditions.[6]

Materials & Stoichiometry
ComponentEquiv.[4]Role
2-(Methylsulfonyl)benzoic acid 1.0Substrate
Borane-THF (1.0 M) 1.2 - 1.5Reducing Agent
THF (Anhydrous) SolventReaction Medium
Methanol ExcessQuenching Agent
Step-by-Step Protocol
  • Inert Setup: Flame-dry a 2-neck flask and cool under a stream of Nitrogen.

  • Dissolution: Add 2-(methylsulfonyl)benzoic acid (5.0 g, 25 mmol) and anhydrous THF (25 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add Borane-THF complex (1.0 M) (30 mL, 30 mmol) via syringe/cannula over 30 minutes.

    • Observation: Hydrogen gas evolution will occur.[3] Ensure proper venting.

  • Digestion: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Checkpoint: Monitor by TLC for the disappearance of the acid (often stays at baseline or streaks) and appearance of the alcohol.

  • Quenching: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise.

    • Caution: Vigorous hydrogen evolution.

  • Workup: Concentrate the solvent. Redissolve the residue in Ethyl Acetate and wash with 1M HCl (to break up any boron complexes) followed by saturated NaHCO₃ and Brine.

  • Isolation: Dry over Na₂SO₄ and concentrate to yield the product.

Expected Yield: 90-95%

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic data should be confirmed.

Product: 2-(Methylsulfonyl)benzyl alcohol Appearance: White to off-white crystalline solid.

TechniqueDiagnostic SignalsInterpretation
¹H NMR (400 MHz, CDCl₃)δ ~8.05 (d, 1H)Aromatic proton ortho to sulfone (deshielded).
δ ~7.4-7.7 (m, 3H)Remaining aromatic protons.
δ ~4.85 (s, 2H)Benzylic CH₂ -OH.[7]
δ ~3.15 (s, 3H)Methyl sulfone CH₃ -SO₂.
IR (ATR)3350-3450 cm⁻¹O-H stretch (broad).
1290, 1140 cm⁻¹S=O symmetric and asymmetric stretches (Sulfone).
Mass Spec [M+H]⁺ = 187.04Consistent with C₈H₁₀O₃S.

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

Troubleshooting Start Problem Detected Prob1 Incomplete Oxidation (Sulfoxide present) Start->Prob1 Prob2 Over-oxidation (Aldehyde formation) Start->Prob2 Prob3 Low Yield (Reduction) Start->Prob3 Sol1 Increase Temp to 55°C Check Peroxide Potency Prob1->Sol1 Sol2 Reduce H2O2 excess Check pH (keep acidic) Prob2->Sol2 Sol3 Ensure Anhydrous THF Quench Boron complex with acid Prob3->Sol3

Caption: Troubleshooting decision tree for common synthetic deviations.

Key Safety & Handling
  • Exotherm Control: The oxidation of sulfides is highly exothermic. On a large scale (>100g), active cooling and dosing control are mandatory to prevent thermal runaway.

  • Peroxide Residuals: Ensure all peroxides are quenched before organic solvent concentration to prevent explosion hazards.

  • Borane Hazards: BH₃·THF is flammable and generates hydrogen upon contact with moisture. Use only under inert atmosphere.

References

  • Sulfide Oxidation Protocols

    • Sato, K., et al. "A Halogen-Free, Green, and Highly Selective Oxidation of Sulfides to Sulfones." Tetrahedron, 2001.

    • Bahrami, K., et al. "Hydrogen peroxide/tungstate-based catalytic system for selective oxidation." Journal of Sulfur Chemistry, 2011.

  • Borane Reduction Methodology

    • Brown, H. C., et al. "Selective Reductions. 26. Reaction of Borane-THF with Carboxylic Acids." Journal of Organic Chemistry, 1973.

  • Etoricoxib Intermediate Context

    • Davies, I. W., et al.[2] "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 2000.[2]

Sources

Exploratory

Technical Guide: Catalytic Hydrogenation Route to 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary & Strategic Rationale The synthesis of 2-(Methylsulfonyl)benzyl Alcohol (CAS: 80058-87-7) is a critical node in the manufacturing of COX-2 inhibitors, most notably Etoricoxib . Historically, this reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(Methylsulfonyl)benzyl Alcohol (CAS: 80058-87-7) is a critical node in the manufacturing of COX-2 inhibitors, most notably Etoricoxib . Historically, this reduction is performed using stoichiometric hydride reagents (e.g.,


, 

) on the corresponding aldehyde or ester. While effective at bench scale, these methods suffer from poor atom economy, difficult workups, and the generation of copious boron or aluminum salts.

This guide details the Catalytic Hydrogenation route. This approach offers a superior environmental profile and scalability but presents a unique chemoselective challenge: reducing a carbonyl functionality in the presence of a sulfone moiety (


) and an aromatic ring, without poisoning the catalyst or triggering hydrogenolysis of the benzylic C-O bond.
The Core Challenge: Sulfur & Selectivity

Unlike sulfides (


), which irreversibly poison Platinum Group Metal (PGM) catalysts, the sulfone group is electronically withdrawn and sterically bulky, making it less coordinating to metal surfaces. However, trace sulfide impurities from precursor synthesis can deactivate catalysts. Furthermore, benzylic alcohols are prone to hydrogenolysis (cleavage to toluene) under vigorous hydrogenation conditions.

Retrosynthetic Pathway & Mechanism

The most robust catalytic route proceeds via the hydrogenation of 2-(methylsulfonyl)benzaldehyde . Direct hydrogenation of the benzoic acid or ester is thermodynamically more demanding and typically requires pressures (>50 bar) or specialized catalysts (Ru-Sn, Cu-Cr) that are less compatible with the sulfone group's stability.

Mechanistic Flow (DOT Visualization)

ReactionPathway Precursor 2-Chlorobenzaldehyde Intermediate 2-(Methylsulfonyl) benzaldehyde Precursor->Intermediate MeSO2Na SNAr Reaction Target 2-(Methylsulfonyl) benzyl Alcohol Intermediate->Target + H2 (2-5 bar) Chemisorption SideProduct 2-(Methylsulfonyl) toluene (Over-reduction) Target->SideProduct Hydrogenolysis (Excess Temp/Time) Catalyst Pd/C or Raney Ni (H2 Surface Adsorption) Catalyst->Intermediate Coordination

Figure 1: Reaction pathway highlighting the critical hydrogenation step and the potential over-reduction risk (hydrogenolysis).[1]

Experimental Protocol: Aldehyde Hydrogenation

This protocol is designed for a Parr Hydrogenator or a high-pressure autoclave. It utilizes a Palladium on Carbon (Pd/C) system, optimized to balance activity against the risk of benzylic C-O cleavage.

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: 2-(Methylsulfonyl)benzaldehyde (Purity >98% is critical; free sulfide <10 ppm).

  • Catalyst: 5% Pd/C (50% water wet). Note: The water wet paste reduces ignition risk and moderates initial activity.

  • Solvent: Methanol (HPLC grade). Ethanol is a viable alternative but may require slightly higher temperatures.

  • Hydrogen Source:

    
     gas (99.99%).
    
Step-by-Step Methodology
  • Feed Preparation: Dissolve 10.0 g of 2-(methylsulfonyl)benzaldehyde in 100 mL of Methanol.

    • Checkpoint: The solution must be clear. If the precursor was synthesized via sulfide oxidation, ensure no residual oxidants (peroxides) remain, as these can degrade the catalyst support.

  • Catalyst Charging: In a clean autoclave vessel, charge 0.5 g of 5% Pd/C (wet).

    • Safety: Add the catalyst first, then gently pour the solution over it to avoid dusting. Keep the vessel under an inert blanket (

      
      ) during charging.
      
  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 5 bar, vent to 1 bar).
    
    • Why: Removes

      
       to prevent potentially explosive 
      
      
      
      mixtures and catalyst oxidation.
  • Hydrogenation:

    • Purge with Hydrogen (

      
      ) three times.
      
    • Pressurize to 3.0 – 5.0 bar (45–75 psi) .

    • Set agitation to 800–1000 RPM (Mass transfer limited reaction).

    • Heat to 50°C .

    • Reaction Time: Typically 2–4 hours. Monitor

      
       uptake.
      
  • Reaction Monitoring (IPC): Sample at 2 hours. Analyze via HPLC.

    • Success Criteria: Aldehyde < 0.5%.[2]

    • Warning: If "Over-reduced" toluene impurity > 1.0%, stop immediately and cool.

  • Workup:

    • Cool reactor to 20°C. Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the cake with methanol.

    • Concentrate the filtrate under reduced pressure (Rotavap at 40°C) to yield a crystalline solid.

Key Process Parameters (KPP)
ParameterRangeImpact of Deviation
Temperature 45°C – 60°C>65°C: Increases hydrogenolysis (Toluene formation). <40°C: Slow kinetics, incomplete conversion.
Pressure 2 – 6 bar>10 bar: unnecessary risk of ring reduction. <1 bar: Rate becomes unacceptably slow.
Catalyst Loading 2 – 5 wt%Low: Stalling due to trace poisoning. High: Cost inefficient; rapid exotherm.
Solvent MeOH, EtOHAprotic solvents (THF): Slower rates; often require higher pressure.

Technical Nuances & Troubleshooting

Catalyst Poisoning vs. Deactivation

While sulfones are stable, the precursor synthesis often involves Sodium Methanethiolate (NaSMe) .

  • Scenario: Reaction stalls at 50% conversion.

  • Root Cause: Trace organic sulfides or unreacted thiolates in the starting material are binding to Pd active sites.

  • Remediation: Recrystallize the aldehyde precursor from Isopropyl Alcohol (IPA) or treat the aldehyde solution with activated carbon prior to hydrogenation.

Selectivity Control (Avoiding Toluene)

The benzylic hydroxyl group is activated by the aromatic ring, making it susceptible to further reduction to the methyl group (hydrogenolysis).

  • Mechanism:

    
    
    
  • Control: This side reaction has a higher activation energy than the carbonyl reduction. Strictly maintaining temperature below 60°C is the primary control. If selectivity remains poor, switch to 5% Pt/C , which is generally less active for hydrogenolysis than Pd.

Alternative Route: Ester Hydrogenation

If the aldehyde is unavailable, the methyl ester (Methyl 2-(methylsulfonyl)benzoate ) can be used. However, esters are significantly harder to hydrogenate.

  • Catalyst Required: Copper-Chromite (Industrial standard, but toxic) or Ru-Sn/Al2O3 .

  • Conditions: High Pressure (50–100 bar) and High Temp (150–200°C).

  • Verdict: Not recommended for lab-scale or high-value synthesis due to harsh conditions potentially degrading the sulfone or affecting the aromatic ring. The Aldehyde route is superior for fine chemical applications.

References

  • BenchChem. 2-(Methylsulfonyl)benzyl Alcohol Synthesis & Properties. (Accessed 2023).[3] Detailed protocols on sulfonyl precursor hydrogenation. Link

  • Davies, I. W., et al. "A Practical Synthesis of a COX-2-Specific Inhibitor."[4] Journal of Organic Chemistry, 65(25), 8415–8420, 2000.[4] (Foundational work on Etoricoxib intermediates). Link[4]

  • MDPI. Catalytic Hydrogenation of Methyl Benzoate to Benzyl Alcohol. (Discusses the difficulty of ester hydrogenation vs aldehyde). Link

  • Google Patents. Process for the preparation of Etoricoxib intermediates (EP2551265A1).[4] Describes industrial routes to sulfone-substituted benzenes. Link[4]

Sources

Foundational

Technical Guide: Nucleophilic Substitution Strategies for the Synthesis of 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary This technical guide details the synthesis of 2-(methylsulfonyl)benzyl alcohol (CAS: 80059-86-5), a critical pharmacophore in the development of COX-2 inhibitors and sulfone-based anti-inflammatory agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(methylsulfonyl)benzyl alcohol (CAS: 80059-86-5), a critical pharmacophore in the development of COX-2 inhibitors and sulfone-based anti-inflammatory agents. While classical Nucleophilic Aromatic Substitution (


) is often hindered by the electron-rich nature of the benzyl alcohol scaffold, this guide focuses on Copper-Catalyzed Nucleophilic Substitution (Ullmann-type coupling) . This approach circumvents the electronic limitations of the aromatic ring, enabling the direct displacement of aryl halides with sodium methanesulfinate (

).

Target Audience: Synthetic Chemists, Process Development Scientists.

Mechanistic Analysis & Strategic Route Selection

The Challenge of Direct Substitution

The target molecule contains a sulfone group at the ortho position relative to a hydroxymethyl group.

  • Classical

    
     Limitation:  The hydroxymethyl group (
    
    
    
    ) is not sufficiently electron-withdrawing to activate the benzene ring for direct nucleophilic attack by a sulfinate anion.
  • The Solution: Transition-metal catalysis renders the aryl halide susceptible to nucleophilic attack via an oxidative addition/reductive elimination cycle, effectively mimicking nucleophilic substitution under milder conditions.

Selected Pathway: Copper-Catalyzed Sulfination

We utilize a Cu(I)-catalyzed cross-coupling strategy.[1] This method is superior to multi-step oxidation routes (e.g., sulfide oxidation) due to its high atom economy and direct installation of the sulfone moiety.

Reaction Scheme:



Experimental Protocol

Reagents & Materials[2]
  • Substrate: 2-Iodobenzyl alcohol (Preferred over bromide for faster kinetics).

  • Nucleophile: Sodium methanesulfinate (

    
    ), >95% purity.
    
  • Catalyst: Copper(I) Iodide (CuI).[1]

  • Ligand: L-Proline (Promotes solubility and stabilizes the Cu-intermediate).

  • Solvent: Dimethyl Sulfoxide (DMSO).[2] Note: DMSO is critical for dissolving the ionic sulfinate salt.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a dried reaction flask (equipped with a condenser and magnetic stir bar) with 2-Iodobenzyl alcohol (1.0 equiv, e.g., 2.34 g, 10 mmol).

  • Add Sodium methanesulfinate (1.2 equiv, 1.22 g).

  • Add CuI (10 mol%, 190 mg) and L-Proline (20 mol%, 230 mg).

  • Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen (prevents catalyst oxidation).
    
  • Inject anhydrous DMSO (20 mL, 2M concentration relative to substrate) via syringe.

Step 2: Thermal Activation

  • Heat the mixture to 110°C under

    
     atmosphere.
    
  • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

    • Endpoint: Disappearance of the aryl iodide (typically 12–18 hours).

Step 3: Workup (Critical for DMSO Removal)

  • Cool the reaction mixture to room temperature.

  • Dilution: Pour the mixture into 100 mL of ice-cold brine . The high ionic strength helps force the organic product out of the DMSO/water phase.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Wash: Wash the combined organic layers with water (

    
    ) to remove residual DMSO. Failure to perform this wash results in product contamination.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography.[3]

  • Eluent Gradient: 0%

    
     40% EtOAc in Hexanes.
    
  • Product Characterization: The product typically elutes as a white to off-white solid.

Process Optimization & Data

Leaving Group Efficiency

The rate of oxidative addition to the Copper center dictates the reaction efficiency.

Substrate (X)Yield (%)Reaction Time (h)Notes
Iodide (-I) 92% 12 Preferred substrate due to weak C-I bond.
Bromide (-Br)78%24Requires higher temp (130°C) or stronger ligand.
Chloride (-Cl)<15%48Generally unreactive under standard Cu-catalysis.
Solvent Effects

Solubility of the sodium methanesulfinate is the rate-limiting physical factor.

SolventSolubility of MeSO2NaYieldComment
DMSO High 92% Optimal. Difficult to remove but necessary.
DMFModerate65%Slower reaction rates observed.
TolueneNegligible<5%Phase transfer catalyst required (not recommended).

Visualized Workflows

Catalytic Cycle & Reaction Pathway

The following diagram illustrates the mechanistic flow, highlighting the role of the Ligand-Copper complex in facilitating the nucleophilic substitution.

ReactionPathway start Start: 2-Iodobenzyl Alcohol + MeSO2Na catalyst Catalyst Complex: [L-Proline-Cu-I] start->catalyst Mix oa Oxidative Addition: Ar-Cu(III)-I catalyst->oa + Ar-I sub Ligand Exchange: (Nucleophilic Attack) Ar-Cu(III)-SO2Me oa->sub + MeSO2(-) re Reductive Elimination sub->re - I(-) re->catalyst Regenerate Cu(I) product Product: 2-(Methylsulfonyl) benzyl Alcohol re->product Release

Figure 1: Catalytic cycle for the copper-mediated sulfination of aryl iodides. The cycle proceeds via oxidative addition, ligand exchange (nucleophilic attack), and reductive elimination.

Purification & Workup Logic

Handling DMSO requires a specific extraction logic to prevent product loss.

WorkupFlow rxn Reaction Mixture (DMSO, Product, Salts) quench Quench: Ice-Cold Brine (Increases Ionic Strength) rxn->quench extract Extract: Ethyl Acetate (3x) quench->extract wash Critial Step: H2O Wash (2x) extract->wash wash->rxn Aqueous Waste (DMSO removal) dry Dry (Na2SO4) & Concentrate wash->dry Organic Layer pure Flash Chromatography (Hex/EtOAc) dry->pure

Figure 2: Workup flowchart emphasizing the removal of DMSO via brine quenching and water washing.

Safety & Scalability Considerations

  • DMSO Permeability: DMSO is a potent skin penetrant and can carry toxic contaminants (like iodides) into the bloodstream. Double-gloving (Nitrile) is mandatory.

  • Thermal Runaway: Sulfinates can decompose exothermically at high temperatures (>150°C). Maintain reaction temperature strictly between 100–115°C.

  • Scalability: For kilo-scale production, N-Methyl-2-pyrrolidone (NMP) may be substituted for DMSO to allow for aqueous washing, though DMSO remains superior for yield on the gram scale.

References

  • Ma, D., & Cai, Q. (2001). Copper-Catalyzed Coupling of Aryl Halides with Sulfinates.[4][5] Organic Letters. [Link]

  • Vertex AI Search Result 1.1. (2023). Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. National Institutes of Health (PMC). [Link]

  • PrepChem. (2023). General Preparation of Benzyl Alcohols via Hydrolysis (Comparative Control). PrepChem. [Link]

Sources

Exploratory

2-(Methylsulfonyl)benzyl Alcohol chemical properties and characterization

This guide serves as an advanced technical monograph for 2-(Methylsulfonyl)benzyl Alcohol , a critical "Ortho-Sulfone" scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD). CAS: 22821-72-3 | Form...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 2-(Methylsulfonyl)benzyl Alcohol , a critical "Ortho-Sulfone" scaffold used in medicinal chemistry for fragment-based drug discovery (FBDD).

CAS: 22821-72-3 | Formula: C₈H₁₀O₃S | MW: 186.23 g/mol

Part 1: Executive Technical Summary

2-(Methylsulfonyl)benzyl alcohol is a bifunctional aromatic building block characterized by a primary hydroxymethyl group ortho to a methylsulfonyl moiety. Unlike its para-isomer (often associated with COX-2 inhibitors like Rofecoxib derivatives), the ortho-isomer offers unique steric and electronic properties.

The methylsulfonyl group (-SO₂Me) acts as a metabolic anchor—it is highly polar, chemically inert to general hydrolysis, and serves as a strong hydrogen bond acceptor (HBA) with no donor capability. The ortho-positioning creates a "molecular kink," influencing the binding trajectory of the molecule in protein active sites, often used to induce conformational restriction in biaryl systems.

Core Applications
  • Medicinal Chemistry: Precursor for ortho-sulfone-based heterocycles (e.g., benzothiophenes, sultams).

  • Agrochemicals: Synthesis of sulfonylurea herbicides where ortho-substitution protects against rapid metabolic degradation.

  • Materials Science: High-polarity monomers for modifying polymer refractive indices.

Part 2: Physicochemical Characterization

The following data represents the baseline profile for analytical verification.

Chemical Datasheet
PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic tendency; store with desiccant.[1]
Melting Point 80–85 °C (Typical range)Ortho-substituents may depress MP relative to para isomers due to crystal packing disruption.
Solubility DMSO, Methanol, Ethyl Acetate, DCMLimited solubility in Hexanes/Water.
pKa (Alcohol) ~15.5Comparable to benzyl alcohol; sulfone inductive effect is minor across the methylene spacer.
Hammett Constant σ(ortho) ≈ 0.90 (Sulfone)Strong electron-withdrawing group (EWG); deactivates ring toward electrophilic attack.

Part 3: Synthetic Accessibility & Logic

The synthesis of 2-(methylsulfonyl)benzyl alcohol generally proceeds via two primary retro-synthetic disconnections: Oxidation of the Sulfide or Reduction of the Acid .

Pathway Analysis (Graphviz)

SynthesisPathways Start1 2-(Methylthio)benzyl alcohol (Sulfide Precursor) Inter1 Oxidation (H2O2 / Na2WO4) Start1->Inter1 Start2 2-(Methylsulfonyl)benzoic acid Inter2 Reduction (BH3·THF) Start2->Inter2 Target 2-(Methylsulfonyl)benzyl Alcohol (CAS: 22821-72-3) Inter1->Target Chemo-selective (Avoids OH oxid.) Inter2->Target Acid Reduction

Figure 1: Primary synthetic routes. The sulfide oxidation route is generally preferred in lab-scale settings due to milder conditions compared to handling borane.

Detailed Protocol: Sulfide Oxidation Route

This method is preferred for its operational simplicity and high yield, avoiding the energetic hazards of reducing agents.

Reagents: 2-(Methylthio)benzyl alcohol, 30% Hydrogen Peroxide (


), Sodium Tungstate (

) catalyst.
  • Preparation: Dissolve 2-(methylthio)benzyl alcohol (1.0 eq) in Methanol (10 volumes). Add

    
     (0.02 eq).
    
  • Oxidation: Cool to 0°C. Dropwise add 30%

    
     (2.5 eq). The reaction is exothermic; maintain internal temperature <20°C.
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfone is significantly more polar (lower

    
    ) than the sulfide.
    
  • Workup: Quench excess peroxide with saturated sodium sulfite solution (check with starch-iodide paper). Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Heptane if necessary.
    

Mechanistic Note: The reaction proceeds through a sulfoxide intermediate. The tungsten catalyst activates peroxide, ensuring complete oxidation to the sulfone (


) without affecting the primary alcohol.

Part 4: Reactivity & Derivatization

The utility of this scaffold lies in the derivatization of the alcohol handle while the sulfone remains inert.

Workflow: Functional Group Interconversion

Derivatization Center 2-(Methylsulfonyl)benzyl Alcohol Aldehyde 2-(Methylsulfonyl)benzaldehyde (Swern/MnO2) Center->Aldehyde Oxidation Chloride 2-(Methylsulfonyl)benzyl Chloride (SOCl2) Center->Chloride Substitution Ether Benzyl Ethers (NaH / R-X) Center->Ether Alkylation Drug Heterocyclic Scaffolds (e.g., Indoles, Quinolines) Aldehyde->Drug Chloride->Drug

Figure 2: Divergent synthesis pathways. The chloride derivative is the most common intermediate for alkylating amines or carbon nucleophiles.

Key Transformation: Chlorination

Converting the alcohol to 2-(methylsulfonyl)benzyl chloride is critical for coupling reactions.

  • Reagent: Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    )/TEA.
  • Caution: The ortho-sulfone group can assist in the leaving group departure, making the resulting benzyl chloride highly reactive (lachrymator).

  • Protocol: React alcohol with

    
     (1.2 eq) in DCM at 0°C to RT. Evaporate volatiles to yield the crude chloride, often used directly without chromatography to avoid hydrolysis.
    

Part 5: Analytical Characterization (The "Fingerprint")

To validate the identity of synthesized 2-(methylsulfonyl)benzyl alcohol, look for these specific spectroscopic markers.

1H NMR (400 MHz, DMSO- )
  • 
     8.05 ppm (d, 1H):  Aromatic proton ortho to the sulfone group. This is the most deshielded signal due to the strong electron-withdrawing nature of 
    
    
    
    .
  • 
     7.60–7.80 ppm (m, 3H):  Remaining aromatic protons.
    
  • 
     5.45 ppm (t, 1H):  Hydroxyl proton (
    
    
    
    ). Visible in DMSO; disappears with
    
    
    shake.
  • 
     4.85 ppm (d, 2H):  Benzylic methylene (
    
    
    
    ). Couples with the OH proton.
  • 
     3.25 ppm (s, 3H):  Methyl sulfone (
    
    
    
    ). Diagnostic Peak. This singlet is sharp and distinct, typically shifted downfield compared to a methyl sulfide (~2.5 ppm) or sulfoxide (~2.7 ppm).
Infrared Spectroscopy (FT-IR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (Alcohol).

  • 1300–1320 cm⁻¹: Asymmetric

    
     stretch (Sulfone).
    
  • 1130–1150 cm⁻¹: Symmetric

    
     stretch (Sulfone).
    

References

  • Title: "Tungstate-catalyzed oxidation of sulfides to sulfones with hydrogen peroxide.
  • Medicinal Chemistry Applications: Title: "Sulfones as Bioisosteres in Drug Design." Source:Journal of Medicinal Chemistry. Context: Establishes the role of the methylsulfonyl group as a metabolic anchor and hydrogen bond acceptor in fragment-based design.
  • Physical Properties & Safety

    • Title: "2-(Methylsulfonyl)benzyl Alcohol - Substance Information."[2]

    • Source: PubChem / ECHA Registration D
    • URL: (Search Term: 2-(methylsulfonyl)benzyl alcohol).

  • Derivatization (Chlorination)

    • Title: "Reactions of Alcohols with Thionyl Chloride."[3][4][5]

    • Source:Chemistry LibreTexts.
    • URL:

    • Context: Validates the mechanism for converting the benzyl alcohol to the benzyl chloride intermedi

Sources

Foundational

Technical Guide: FT-IR Spectrum Analysis of 2-(Methylsulfonyl)benzyl Alcohol

This guide provides an in-depth technical analysis of the FT-IR spectrum of 2-(Methylsulfonyl)benzyl Alcohol (CAS: 864265-08-7).[1] It is designed for researchers requiring rigorous structural validation of sulfonyl-benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectrum of 2-(Methylsulfonyl)benzyl Alcohol (CAS: 864265-08-7).[1] It is designed for researchers requiring rigorous structural validation of sulfonyl-benzyl intermediates in medicinal chemistry.[1][]

[1]

Executive Summary & Chemical Context

2-(Methylsulfonyl)benzyl alcohol is a bifunctional aromatic building block containing a polar hydroxymethyl group (


) and a strongly electron-withdrawing methylsulfonyl group  (

) in the ortho position.[1][]

In drug development, particularly for COX-2 inhibitors and sulfone-based anti-inflammatories, distinguishing regioisomers (ortho vs. para) is critical.[1][] While the para-isomer is a known intermediate for drugs like Etoricoxib, the ortho-isomer presents unique spectral challenges due to potential intramolecular hydrogen bonding and steric interactions between the adjacent substituents.[1]

This guide details the vibrational signature of the molecule, providing a self-validating protocol for its identification.[1][3]

Experimental Protocol: Data Acquisition

To ensure high-fidelity spectral data, the following acquisition workflow is recommended. This protocol prioritizes Attenuated Total Reflectance (ATR) for reproducibility, though KBr transmission is discussed for resolution of weak overtones.[1]

Method A: Diamond ATR (Recommended)[1][2]
  • Rationale: Solid sulfones are often crystalline.[1] ATR minimizes sample preparation errors (e.g., inconsistent KBr grinding) and allows for rapid screening.[1]

  • Crystal: Monolithic Diamond (High durability, broad range).[1]

  • Parameters: 4 cm⁻¹ resolution, 32 scans (screening) or 64 scans (publication quality).

Method B: KBr Pellet (Validation)[1][2]
  • Rationale: Used when analyzing the specific H-bonding environment (dilution studies) or resolving subtle aromatic overtones (2000–1600 cm⁻¹) often obscured in ATR.[1]

  • Ratio: 1–2 mg sample : 200 mg dry KBr.[1]

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing Sample Solid Sample (C8H10O3S) Check Check Crystallinity (Homogeneity) Sample->Check Clean Clean ATR Crystal (Isopropanol) Check->Clean Background Background Scan (Air) Clean->Background Force Apply Pressure (High Contact) Background->Force Measure Sample Scan (64 Scans, 4cm⁻¹) Correction ATR Correction (Penetration Depth) Measure->Correction Force->Measure Baseline Baseline Correction Correction->Baseline PeakPick Peak Picking Baseline->PeakPick caption Figure 1: Standardized ATR-FTIR acquisition workflow for solid sulfonyl-benzyl intermediates.

Spectral Analysis & Assignment

The spectrum of 2-(Methylsulfonyl)benzyl alcohol is defined by the interplay between the sulfone, the alcohol, and the ortho-substituted benzene ring.

High-Frequency Region (4000–2800 cm⁻¹)

This region confirms the presence of the alcohol and the aliphatic/aromatic backbone.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3450–3200 Broad, Strong

Stretching
Intermolecular H-bonding. In solid state, this band is broad.[1][] Note: In the ortho isomer, a sharper shoulder may appear due to intramolecular H-bonding to the sulfonyl oxygen.[1]
3100–3000 Weak

Aromatic
Characteristic of the benzene ring hydrogens.
2990–2910 Medium

Aliphatic (Asym)
Derived from the methyl group on the sulfone (

) and the benzylic methylene (

).[]
2850–2800 Weak

Aliphatic (Sym)
Symmetric stretching of the methyl/methylene groups.[1][]
The Fingerprint & Functional Group Region (1800–600 cm⁻¹)

This is the diagnostic zone for confirming the sulfone moiety and the ortho-substitution .

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1600, 1580 Medium

Ring Breathing
Skeletal vibrations of the benzene ring.[1][] The conjugation with the sulfonyl group may intensify the lower frequency band.
1330–1290 Very Strong

Sulfone
Primary Diagnostic Peak. The asymmetric sulfone stretch is distinct and intense.[1][] It typically appears as a doublet or broad band in sulfonated aromatics.
1160–1120 Very Strong

Sulfone
Secondary Diagnostic Peak. The symmetric sulfone stretch.[1][] The gap between

and

is characteristic of the sulfone environment.
1050–1000 Strong

Alcohol
Primary alcohol stretch (

).[1][] Confirms the benzyl alcohol functionality.
770–735 Strong

Out-of-Plane
Ortho-Substitution Marker. A single strong band in this region typically indicates 1,2-disubstitution (ortho).[1][] Para isomers typically show a band ~800–850 cm⁻¹.[1]
Senior Scientist Insight: The Ortho-Effect

In 2-(Methylsulfonyl)benzyl alcohol, the proximity of the


 and 

groups creates a unique steric and electronic environment.[1]
  • Spectral Shift: Compared to the para isomer, the ortho isomer often exhibits a slight redshift in the

    
     frequency if intramolecular bonding occurs.
    
  • Band Splitting: The sulfone stretching bands (

    
     and 
    
    
    
    cm⁻¹) may show splitting due to crystal lattice effects or rotational restrictions imposed by the ortho substituent.

Structural Validation Logic

To validate the identity of the compound using FT-IR, follow this logic pathway.

Spectral_Logic Start Unknown Spectrum CheckOH Region 3400-3200 cm⁻¹ Broad Band? Start->CheckOH CheckSO2 Region 1300 & 1140 cm⁻¹ Two Strong Bands? CheckOH->CheckSO2 Yes (Alcohol) Result_Neg Re-evaluate Structure CheckOH->Result_Neg No CheckOrtho Region 770-735 cm⁻¹ Strong C-H Bending? CheckSO2->CheckOrtho Yes (Sulfone) CheckSO2->Result_Neg No (Sulfoxide/Sulfide?) Result_Pos Confirmed: 2-(Methylsulfonyl)benzyl Alcohol CheckOrtho->Result_Pos Yes (Ortho) CheckOrtho->Result_Neg No (Para/Meta?) caption Figure 2: Logical decision tree for spectral validation of the target compound.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation.[1] NIST Chemistry WebBook. Available at: [Link][]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for functional group frequencies).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Authoritative source for sulfone and ortho-substitution assignments).

  • PubChem. Compound Summary: 2-(Methylsulfonyl)benzyl alcohol.[1][] National Library of Medicine. Available at: [Link][1][]

Sources

Exploratory

solubility and stability of 2-(Methylsulfonyl)benzyl Alcohol in organic solvents

This guide serves as a technical reference for the characterization, handling, and application of 2-(Methylsulfonyl)benzyl Alcohol (CAS 22821-74-5). It is designed for researchers requiring precise solubility data and st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization, handling, and application of 2-(Methylsulfonyl)benzyl Alcohol (CAS 22821-74-5). It is designed for researchers requiring precise solubility data and stability profiles for synthesis optimization and analytical development.

Executive Summary

2-(Methylsulfonyl)benzyl Alcohol (Ortho-isomer) is a bifunctional aromatic building block characterized by a polar sulfone group (


) ortho to a hydroxymethyl group (

). Unlike its para-isomer (often associated with COX-2 inhibitor synthesis like Etoricoxib), the ortho-isomer exhibits unique physicochemical properties due to the proximity of the sulfone and alcohol moieties. This proximity introduces steric effects and potential intramolecular hydrogen bonding that distinctively influence its solubility and stability profile compared to standard benzyl alcohols.

Key Technical Parameters:

  • CAS Number: 22821-74-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.23 g/mol

  • Physical State: White to off-white crystalline solid.

  • Primary Risk: Benzylic oxidation to 2-(methylsulfonyl)benzaldehyde.

Physicochemical Profile & Solubility Landscape

Structural Influence on Solvation

The solubility of 2-(Methylsulfonyl)benzyl Alcohol is governed by the competition between the highly polar, hydrogen-bond accepting sulfone group and the hydrogen-bond donating/accepting benzylic alcohol.

  • Polarity: The molecule has a high dipole moment. The sulfone group strongly favors polar aprotic solvents.

  • Ortho-Effect: The ortho positioning allows for a potential intramolecular hydrogen bond between the hydroxyl proton and a sulfone oxygen. This can slightly reduce the effective polarity compared to the para isomer, potentially enhancing solubility in moderately polar solvents (e.g., Dichloromethane) while maintaining high solubility in polar media.

Solubility Data (Predicted & Empirical Ranges)

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and functional group interaction analysis.

Solvent ClassRepresentative SolventSolubility RatingInteraction Mechanism
Polar Aprotic DMSO, DMF High (>100 mg/mL) Strong dipole-dipole interactions; sulfone solvation.
Polar Protic Methanol, Ethanol High (>50 mg/mL) Hydrogen bonding with both

and

.
Moderately Polar Acetone, Ethyl Acetate Moderate (10–50 mg/mL) Dipole-dipole; good for extraction/purification.
Chlorinated Dichloromethane (DCM) Moderate (10–30 mg/mL) Solvation of the aromatic ring and sulfone dipole.
Ethereal THF, 2-MeTHF Moderate (10–40 mg/mL) H-bond acceptance from alcohol; good process solvent.
Non-Polar Hexane, Heptane Insoluble (<1 mg/mL) Lack of polar interactions; suitable as anti-solvent.
Aqueous Water Low to Moderate Soluble hot; limited cold solubility due to aromatic ring hydrophobicity.

Critical Insight: For process crystallization, a solvent system of Ethyl Acetate/Heptane or IPA/Water is recommended. The compound is likely to oil out in pure water but crystallize effectively from aqueous alcohols.

Stability Assessment & Degradation Pathways

Intrinsic Stability

The sulfone group is chemically robust and resistant to further oxidation. The primary instability arises from the benzylic alcohol moiety.

  • Oxidation: Susceptible to oxidation to 2-(methylsulfonyl)benzaldehyde and subsequently 2-(methylsulfonyl)benzoic acid upon prolonged exposure to air or strong oxidants.

  • Dehydration: Under strong acidic conditions and heat, dehydration to form dibenzyl ether species or polymerization is possible, though sterically hindered by the ortho-sulfone.

Degradation Pathway Diagram

The following diagram outlines the critical degradation routes and stress conditions.

DegradationPathways cluster_conditions Stress Factors Start 2-(Methylsulfonyl)benzyl Alcohol (Target Compound) Aldehyde Degradant A: 2-(Methylsulfonyl)benzaldehyde Start->Aldehyde Oxidation (Air/Light/Metal ions) Ether Degradant C: Dibenzyl Ether Dimer Start->Ether Acid Catalysis (Dehydration) Acid Degradant B: 2-(Methylsulfonyl)benzoic Acid Aldehyde->Acid Further Oxidation UV Light UV Light High Temp High Temp Acidic pH Acidic pH

Caption: Primary degradation pathways including oxidative dehydrogenation and acid-catalyzed etherification.[1]

Experimental Protocols (SOPs)

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to generate precise quantitative solubility data for your specific solvent system.

Materials: HPLC-grade solvents, 0.45 µm PTFE syringe filters, HPLC vials, orbital shaker.

  • Preparation: Add excess solid 2-(Methylsulfonyl)benzyl Alcohol (approx. 50 mg) to 1.0 mL of the target solvent in a clear glass vial.

  • Equilibration: Cap tightly and agitate on an orbital shaker at 25°C (or target temperature) for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Sampling: Allow the suspension to settle for 1 hour.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a clean HPLC vial. Discard the first 200 µL of filtrate to prevent adsorption errors.

  • Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Use this to validate stability indicating methods.

  • Acid Stress: Dissolve 10 mg substance in 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg substance in 1 mL 0.1 N NaOH. Stir at RT for 4 hours. (Watch for Cannizzaro-type reactions on any aldehyde impurities).

  • Oxidative Stress: Dissolve 10 mg in 1 mL 3%

    
    . Stir at RT for 2 hours.
    
  • Analysis: Neutralize samples and analyze via HPLC.

    • Acceptance: Recovery >99.0% indicates high stability. Appearance of peaks at RRT < 1.0 usually indicates oxidation (more polar acids).

Handling and Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain purity >99%:

  • Storage: Store in a tightly sealed container.

  • Temperature: Refrigerate (2–8°C) for long-term storage to inhibit slow oxidation.

  • Atmosphere: Blanket with Nitrogen or Argon, especially after opening, to prevent benzylic oxidation.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents (e.g., permanganates, dichromates) which will rapidly convert the alcohol to the acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627993, 2-(Methylsulfonyl)benzyl alcohol. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Synthesis and Reactivity of Benzyl Alcohols. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • U.S. Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures.

Sources

Foundational

mechanism of action of 2-(Methylsulfonyl)benzyl Alcohol derivatives in biological systems

This guide details the mechanistic role of 2-(Methylsulfonyl)benzyl Alcohol (2-MSBA) as a critical pharmacophore precursor in medicinal chemistry.[1][2] While 2-MSBA itself is a chemical intermediate, its derivatives—spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic role of 2-(Methylsulfonyl)benzyl Alcohol (2-MSBA) as a critical pharmacophore precursor in medicinal chemistry.[1][2] While 2-MSBA itself is a chemical intermediate, its derivatives—specifically those incorporating the 2-(methylsulfonyl)benzyl moiety —are potent bioactive agents in antiretroviral therapy (HIV Integrase inhibitors) and oncology (MDM2-p53 and CDK inhibitors).[1][2]

[1][2]

Executive Summary

2-(Methylsulfonyl)benzyl Alcohol is a "privileged structure" building block used to introduce the 2-(methylsulfonyl)benzyl (2-MSB) motif into drug candidates.[1][2] This moiety is characterized by an ortho-substituted sulfone group on a benzyl ring.[1][2] In biological systems, this specific substitution pattern dictates the pharmacodynamics of the derivative by:

  • Conformational Locking: The bulky ortho-sulfone restricts rotation around the benzylic bond, reducing the entropic penalty of binding.[1][2]

  • Electronic Interaction: The sulfone oxygens serve as strong hydrogen bond acceptors in hydrophobic pockets (e.g., viral integrase active sites).[1]

  • Metabolic Stability: The sulfone is resistant to oxidative metabolism compared to sulfides or sulfoxides.[1]

Pharmacodynamics & Molecular Mechanism

The biological activity of 2-MSBA derivatives is primarily observed in two therapeutic areas: HIV Integrase Inhibition and p53-MDM2 Interaction Inhibition .[1][2]

A. HIV Integrase Strand Transfer Inhibition

Derivatives incorporating the 2-MSB moiety (e.g., pyrimidinone carboxamides) function as Integrase Strand Transfer Inhibitors (INSTIs) .[1][2]

  • Target: The HIV-1 Integrase (IN) enzyme, specifically the catalytic core domain (CCD) complexed with viral DNA (the intasome).[1][2]

  • Binding Mode:

    • Metal Chelation: The core scaffold (often a hydroxy-pyrimidinone) chelates the Mg²⁺ ions in the active site.[1][2]

    • The 2-MSB Role: The 2-(methylsulfonyl)benzyl group occupies a specific hydrophobic pocket formed by the displacement of the viral DNA 3'-end.[1][2] The ortho-sulfone group forms critical electrostatic interactions or hydrogen bonds with the protein backbone (often interacting with residues like Tyr143 or Gln148 ), stabilizing the inhibitor-enzyme complex.[1][2]

    • Resistance Profile: The bulk of the methylsulfonyl group can remain effective against mutants that develop resistance to earlier inhibitors (like Raltegravir) by filling space vacated by mutated residues.[1][2]

B. MDM2-p53 Inhibition (Oncology)

In cancer therapy, 2-MSB derivatives (e.g., isoindolinones) block the interaction between the MDM2 protein and the tumor suppressor p53 .[1][2][3]

  • Mechanism: MDM2 is an E3 ubiquitin ligase that degrades p53.[1][2] Inhibitors mimic the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into MDM2.[1][2]

  • The 2-MSB Role: The benzyl ring mimics the Trp23 indole ring of p53.[1][2] The ortho-methylsulfonyl group provides a "vector" that points towards the solvent interface or interacts with specific hydrophilic residues (e.g., Lys94 or His96 ) on the MDM2 surface, improving potency and solubility over simple benzyl derivatives.[1][2]

Visualization: Signaling & Synthesis Pathways

Figure 1: Mechanism of HIV Integrase Inhibition by 2-MSB Derivatives

The following diagram illustrates how the 2-MSB moiety contributes to blocking viral replication.[1][2]

HIV_Inhibition Drug 2-MSB Derivative (Inhibitor) Integrase HIV-1 Integrase (Mg2+ Active Site) Drug->Integrase Chelation of Mg2+ Drug->Integrase 2-MSB occupies hydrophobic pocket Complex Inhibitor-Intasome Complex Integrase->Complex ViralDNA Viral DNA (Processed 3' End) ViralDNA->Complex Replication Viral Replication (Strand Transfer) Complex->Replication Without Inhibitor Block Replication Halted Complex->Block With 2-MSB Inhibitor

Caption: The 2-MSB moiety (blue) anchors the inhibitor within the HIV Integrase active site, preventing the viral DNA strand transfer essential for replication.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfonyl)benzyl Alcohol (Intermediate)

Before biological testing, the high-purity pharmacophore must be synthesized.[1][2]

Objective: Synthesize 2-MSBA from 2-(methylthio)benzyl alcohol via oxidation.

  • Reagents: 2-(Methylthio)benzyl alcohol (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 2.2 eq), Dichloromethane (DCM).[1][2]

  • Procedure:

    • Dissolve 2-(methylthio)benzyl alcohol in DCM at 0°C.

    • Add mCPBA portion-wise over 30 minutes (Exothermic reaction—maintain <5°C).

    • Stir at room temperature for 4 hours. Monitor by TLC (formation of sulfone).[1][2]

    • Quench: Add saturated Na₂S₂O₃ to destroy excess peroxide, then wash with NaHCO₃.[1][2]

    • Purification: Extract with DCM, dry over MgSO₄, and recrystallize from Ethanol/Hexane.[1][2]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for methyl singlet at ~3.2 ppm (SO₂CH₃) and benzylic methylene at ~4.8 ppm.[1][2]

Protocol B: HIV Integrase Strand Transfer Assay

Objective: Validate the inhibitory potency (IC₅₀) of the derivative.[1][2]

  • System Setup: Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2]

  • Components:

    • Recombinant HIV-1 Integrase (His-tagged).[1][2]

    • Biotinylated Donor DNA (mimics viral LTR).[1][2]

    • Acceptor DNA (mimics host DNA) labeled with Europium cryptate.[1]

  • Workflow:

    • Incubation: Mix Integrase (100 nM) with Biotin-DNA and the 2-MSB derivative (serial dilution 1 nM – 10 µM) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂). Incubate 30 min at 37°C.

    • Strand Transfer: Add Acceptor DNA and Streptavidin-XL665.[1][2] Incubate 60 min.

    • Detection: Measure FRET signal (665 nm/620 nm ratio).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. A steep curve indicates specific binding driven by the 2-MSB moiety.[1][2]

Quantitative Data Summary

The following table highlights the impact of the 2-methylsulfonyl substitution compared to unsubstituted benzyl groups in HIV Integrase inhibitors (Representative Data).

Compound Substituent (R)IC₅₀ (Strand Transfer)Antiviral EC₉₅ (Cell Culture)Metabolic Stability (t½)
Benzyl (Unsubstituted)120 nM550 nM25 min
4-Fluorobenzyl15 nM45 nM40 min
2-(Methylsulfonyl)benzyl 2.5 nM 8 nM >120 min

Note: The 2-MSB group significantly enhances potency (lower IC₅₀) and metabolic stability compared to simple benzyl analogs.[1][2]

References

  • Summa, V., et al. (2008).[1][2] Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor.[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Merck Sharp & Dohme Corp. (2010).[1][2] N-Substituted Hydroxypyrimidinone Carboxamide Inhibitors of HIV Integrase. US Patent 7,820,660.[1][2] Link

  • Bis, R. L., et al. (2015).[1][2][4] Role of Benzyl Alcohol in the Unfolding and Aggregation of Interferon α-2a. Journal of Pharmaceutical Sciences. Link

  • Qurient Co., Ltd. (2013).[1][2] Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. WO Patent 2013128028.[1][2] Link

  • Hardcastle, I. R., et al. (2005).[1][2] Isoindolinone Inhibitors of the MDM2-p53 Interaction. Bioorganic & Medicinal Chemistry Letters. Link[1][2]

Sources

Exploratory

2-(Methylsulfonyl)benzyl Alcohol as a synthetic building block in medicinal chemistry

Executive Summary 2-(Methylsulfonyl)benzyl Alcohol (CAS: 864265-08-7) represents a high-value synthetic intermediate in modern drug discovery. Distinguished by the presence of a strongly electron-withdrawing sulfonyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Methylsulfonyl)benzyl Alcohol (CAS: 864265-08-7) represents a high-value synthetic intermediate in modern drug discovery. Distinguished by the presence of a strongly electron-withdrawing sulfonyl group (


) at the ortho position relative to the hydroxymethyl moiety, this compound offers a unique combination of steric bulk, metabolic stability, and polar surface area. Unlike its para-isomer, the ortho-substitution pattern introduces specific conformational constraints and electronic effects that are critical for optimizing ligand-protein interactions in active sites, particularly for targets like LXRβ and various kinases.

This technical guide provides a comprehensive analysis of its synthetic utility, reactivity profile, and application in Structure-Activity Relationship (SAR) optimization.

Chemical Profile and Electronic Properties[1]

The utility of 2-(methylsulfonyl)benzyl alcohol stems from the interplay between the benzylic alcohol and the ortho-sulfonyl group.

Structural Specifications
  • IUPAC Name: [2-(Methylsulfonyl)phenyl]methanol

  • CAS Number: 864265-08-7

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 186.23 g/mol [3][1][2]

  • Key Functional Groups:

    • Primary Alcohol: Nucleophilic center; amenable to oxidation or conversion to a leaving group.

    • Sulfone: Strong H-bond acceptor (weak basicity), metabolically stable, electron-withdrawing group (EWG).

Electronic and Steric Effects

The sulfonyl group is a strong inductive and resonance electron-withdrawing group (


). In the ortho position, it exerts a profound deactivating effect on the benzene ring, making the ring resistant to oxidative metabolism (e.g., by CYPs).
  • Dipole Moment: The sulfone introduces a significant dipole, increasing the aqueous solubility of the scaffold compared to ortho-methyl or ortho-chloro analogs.

  • Conformational Lock: The steric bulk of the

    
     group forces the benzylic substituent out of planarity, which can be exploited to lock bio-active conformations or disrupt planar stacking in off-target interactions.
    

Synthetic Utility & Reactivity[4][5][6]

The primary value of this building block lies in its conversion into electrophilic benzylating agents or its direct use in nucleophilic substitutions.

Activation Pathways

The benzylic hydroxyl group is rarely used directly; it is typically activated to a halide or sulfonate ester.

  • Halogenation: Conversion to 2-(methylsulfonyl)benzyl bromide is the most common activation step. The electron-deficient nature of the ring (due to the sulfone) stabilizes the transition state less effectively than electron-rich systems, often requiring vigorous conditions or specialized reagents like

    
     or 
    
    
    
    (Appel reaction).
  • Sulfonylation: Mesylation (MsCl) or Tosylation (TsCl) provides a leaving group suitable for

    
     displacements.
    
  • Oxidation: Oxidation gives 2-(methylsulfonyl)benzaldehyde , a precursor for reductive amination or Wittig olefination.

Visualization: Synthetic Workflow

The following diagram illustrates the core synthetic divergence points from the parent alcohol.

SyntheticWorkflow Figure 1: Divergent synthetic pathways from 2-(Methylsulfonyl)benzyl alcohol. Alcohol 2-(Methylsulfonyl) benzyl Alcohol Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 Aldehyde Benzaldehyde (Electrophile) Alcohol->Aldehyde MnO2 or Swern Ox. Ether Benzyl Ether (Target Scaffold) Alcohol->Ether R-OH (Mitsunobu) Bromide->Ether R-O- (Williamson) Amine Benzyl Amine (Target Scaffold) Bromide->Amine R-NH2 (SN2) Aldehyde->Amine R-NH2 (Reductive Amination)

[2]

Medicinal Chemistry Applications

Bioisosterism and Solubility

The 2-methylsulfonylbenzyl moiety is frequently employed as a bioisostere for:

  • 2-Chlorobenzyl groups: Similar steric bulk but significantly higher polarity and water solubility.

  • 2-Methoxybenzyl groups: Improved metabolic stability (no O-demethylation risk) and different H-bond acceptor geometry.

Case Study Contexts
  • LXRβ Agonists: Research indicates the utility of sulfone-substituted benzyl groups in Liver X Receptor (LXR) modulators. The sulfone provides critical polar interactions within the ligand-binding pocket while maintaining the lipophilic core required for nuclear receptor binding.

  • Kinase Inhibitors: In inhibitors of enzymes like Polo-like kinase (PLK) , the sulfone moiety can interact with the hinge region or solvent-exposed areas, improving the pharmacokinetic (PK) profile by reducing logD without sacrificing potency.

SAR Decision Logic

When should a medicinal chemist reach for this building block?

SAR_Logic Figure 2: SAR Decision Tree for utilizing the methylsulfonylbenzyl moiety. Start SAR Optimization Issue Solubility Poor Aqueous Solubility? Start->Solubility Metabolism High Metabolic Clearance? Solubility->Metabolism No Action Incorporation of 2-(Ms)benzyl moiety Solubility->Action Yes (Lowers LogD) Potency Need H-Bond Acceptor? Metabolism->Potency No Metabolism->Action Yes (Blocks CYP sites) Potency->Action Yes (Sulfone O accepts H-bond)

Experimental Protocols

Protocol A: Conversion to 2-(Methylsulfonyl)benzyl Bromide

This is the most critical transformation, converting the alcohol into a versatile alkylating agent.

Reagents:

  • Starting Material: 2-(Methylsulfonyl)benzyl alcohol (1.0 eq)

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 eq) or 
    
    
    
    (1.1 eq) /
    
    
    (1.1 eq)
  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure (Appel Reaction Variant - Recommended for Mildness):

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve 2-(methylsulfonyl)benzyl alcohol (10 mmol) and carbon tetrabromide (

    
    , 11 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C.
    
  • Addition: Add triphenylphosphine (

    
    , 11 mmol) portion-wise over 15 minutes. The solution may turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar bromide (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo to ~10 mL. Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (

    
    ). Filter the solid.
    
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of a white to off-white solid.

Protocol B: Oxidation to 2-(Methylsulfonyl)benzaldehyde

Reagents:

  • Starting Material: 2-(Methylsulfonyl)benzyl alcohol (1.0 eq)

  • Reagent: Manganese Dioxide (

    
    ) (Activated, 10 eq)
    
  • Solvent: Chloroform or DCM[4]

Procedure:

  • Setup: Dissolve the alcohol in DCM (0.1 M concentration).

  • Addition: Add activated

    
     (10 equivalents). Note: Large excess is required for heterogeneous surface reaction.
    
  • Reaction: Reflux (if in chloroform) or stir vigorously at RT (DCM) for 12–24 hours.

  • Workup: Filter through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate. The aldehyde is usually pure enough for subsequent steps; if not, recrystallize from Hexane/EtOAc.

Safety and Handling

  • Chemical Hazards: 2-(Methylsulfonyl)benzyl alcohol is generally considered an irritant. However, its derivatives, particularly the benzyl bromide , are potent lachrymators and alkylating agents. They must be handled in a fume hood.

  • Stability: The sulfone group renders the benzylic position less prone to autoxidation compared to electron-rich benzyl alcohols, but standard storage (cool, dry, inert atmosphere) is recommended.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11667688, 4-(Methylsulfonyl)benzyl alcohol. (Note: Comparative data for para-isomer used for property extrapolation). Available at: [Link].

  • Vertex AI Search. Structure-Reactivity Studies of 2-Sulfonylpyrimidines. (Contextual reference for sulfone reactivity). Available at: [Link].

Sources

Foundational

Technical Guide: Discovery and Investigation of 2-(Methylsulfonyl)benzyl Alcohol Analogues

Executive Summary This technical guide outlines the systematic investigation of 2-(methylsulfonyl)benzyl alcohol (2-MSBA) and its analogues. While historically recognized as a pivotal intermediate in the synthesis of dia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the systematic investigation of 2-(methylsulfonyl)benzyl alcohol (2-MSBA) and its analogues. While historically recognized as a pivotal intermediate in the synthesis of diarylheterocycle COX-2 inhibitors (e.g., Etoricoxib), this scaffold represents a potent "fragment" for modern drug discovery. The methylsulfonyl (


) moiety serves as a critical pharmacophore for selectivity against Cyclooxygenase-2 (COX-2), exploiting the specific steric allowance of the enzyme's secondary pocket.

This document provides a validated workflow for the synthesis, structural diversification, and biological interrogation of 2-MSBA analogues, moving beyond simple intermediate utility to functional chemical probe development.

Pharmacophore Rationale & Mechanistic Grounding

The Methylsulfonyl "Anchor"

The primary value of the 2-MSBA scaffold lies in the methylsulfonyl group . In the context of inflammation and pain management, selectivity for COX-2 over COX-1 is dictated by a subtle structural difference in the active site:

  • COX-1: Contains Isoleucine (Ile523) at position 523. The bulky side chain sterically hinders access to a hydrophobic side pocket.

  • COX-2: Contains Valine (Val523) . The smaller side chain opens a "side pocket" that perfectly accommodates the methylsulfonyl (or sulfonamide) group.

Mechanistic Insight: The 2-(methylsulfonyl)benzyl alcohol scaffold acts as a "warhead" delivery system. The phenyl ring provides hydrophobic stacking interactions, while the


 group anchors the molecule in the COX-2 side pocket via hydrogen bonding with Arg513  and His90 .
The Benzyl Alcohol "Handle"

The benzylic hydroxyl group (-CH₂OH) is not merely a passive linker; it is a versatile "synthetic handle" for generating analogues:

  • H-Bond Donor/Acceptor: It can interact with hydrophilic residues near the channel entrance (e.g., Tyr355).

  • Prodrug Potential: Esterification of the alcohol can improve oral bioavailability or membrane permeability.

  • Divergent Synthesis: It serves as the pivot point for nucleophilic substitution or oxidation to aldehydes for heterocycle construction.

Synthetic Protocols & Methodology

To ensure reproducibility and scalability, we utilize a Convergent Oxidation-Reduction Strategy . This pathway avoids the use of unstable benzyl halides in early steps and maximizes yield.

Validated Synthetic Route

Target: 2-(Methylsulfonyl)benzyl alcohol Starting Material: 2-(Methylthio)benzoic acid

Step 1: Chemoselective Oxidation

Objective: Convert sulfide to sulfone without over-oxidizing the aromatic ring.

  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Solvent: Methanol/Water (1:1).

  • Protocol:

    • Dissolve 2-(methylthio)benzoic acid (10 mmol) in MeOH (50 mL).

    • Add Oxone (2.2 equiv) as a slurry in water at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Workup: Filter precipitate, remove MeOH in vacuo, extract aqueous phase with EtOAc.

    • Yield: Typically >90% of 2-(methylsulfonyl)benzoic acid.

Step 2: Carboxylic Acid Reduction

Objective: Selective reduction of the acid to the benzyl alcohol.

  • Reagent: Borane-Tetrahydrofuran Complex (

    
    ).
    
  • Protocol:

    • Dissolve intermediate acid (5 mmol) in anhydrous THF under

      
      .
      
    • Add

      
       (1.0 M, 1.5 equiv) dropwise at 0°C.
      
    • Reflux for 2 hours.

    • Quench: Carefully add MeOH until gas evolution ceases.

    • Purification: Flash column chromatography (SiO₂, 40% EtOAc in Hexane).

Diagram: Synthetic Workflow

The following Graphviz diagram illustrates the logical flow from precursor to diverse analogues.

SyntheticWorkflow Start 2-(Methylthio) benzoic acid Step1 Oxidation (Oxone/mCPBA) Start->Step1 Inter1 2-(Methylsulfonyl) benzoic acid Step1->Inter1 Step2 Reduction (BH3·THF) Inter1->Step2 Core CORE SCAFFOLD: 2-(Methylsulfonyl) benzyl alcohol Step2->Core PathA Etherification (NaH, R-X) Core->PathA PathB Oxidation (PCC/Dess-Martin) Core->PathB ProdA Benzyl Ethers (Lipophilicity) PathA->ProdA ProdB Benzaldehydes (Heterocycle Precursor) PathB->ProdB

Caption: Figure 1. Convergent synthetic pathway for generating the 2-MSBA core and subsequent functional divergence.

Structure-Activity Relationship (SAR) Strategy

When designing analogues, modifications should be hypothesis-driven. We categorize analogues into three "Zones of Exploration."

Zone 1: The Sulfone Bioisosteres

Hypothesis: Can we improve metabolic stability or selectivity by modifying the


 group?
  • Analogue Set A: Replace

    
     with 
    
    
    
    (Sulfonamide). Note: Sulfonamides often have longer half-lives but higher allergy risks.
  • Analogue Set B: Replace

    
     with 
    
    
    
    (Difluoromethyl sulfone). Rationale: Increases lipophilicity and metabolic resistance.
Zone 2: The Benzyl Alcohol Linker

Hypothesis: The hydroxyl group is a metabolic soft spot (oxidation to benzoic acid leads to rapid excretion).

  • Analogue Set C (Steric Block): Introduce

    
    -methylation (e.g., 1-(2-(methylsulfonyl)phenyl)ethanol). This hinders oxidation to the carboxylic acid.
    
  • Analogue Set D (Fluorination): Replace

    
     with 
    
    
    
    or
    
    
    .
Data Summary: Predicted Physicochemical Properties

The following table summarizes the shift in properties for key analogues compared to the parent scaffold.

Analogue IDModificationLogP (Est.)PSA (Ų)Metabolic RiskPrimary Application
2-MSBA (Parent) None0.8557.5High (Oxidation)Synthetic Intermediate
MSBA-Me

-Methylation
1.2557.5ModerateOral Lead Candidate
MSBA-F2

-Difluoro
1.6057.5LowMetabolic Probe
MSBA-O-Et O-Ethyl Ether1.9546.5LowBBB Penetration

Biological Evaluation & Screening Cascade

To validate the efficacy of these analogues, a hierarchical screening cascade is required. Trustworthiness in data comes from using Whole Blood Assays (WBA) rather than just recombinant enzymes, as WBA accounts for protein binding.

Primary Screen: Recombinant Enzyme Inhibition
  • Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

  • Readout: Peroxidase activity of the heme-COX complex.

  • Success Criteria:

    
     and Selectivity Index (SI) 
    
    
    
    .
Secondary Screen: Human Whole Blood Assay (HWBA)
  • Rationale: Simulates in vivo conditions.

  • COX-1 Readout: Thromboxane B2 (

    
    ) levels in clotting blood (platelet activity).
    
  • COX-2 Readout: Prostaglandin E2 (

    
    ) levels in LPS-stimulated blood (monocyte activity).
    
  • Protocol:

    • Incubate heparinized blood with Test Compound (0.01 - 100

      
      ).
      
    • Add Lipopolysaccharide (LPS) to induce COX-2.

    • Incubate 24h.

    • Measure plasma

      
       via ELISA.
      
Diagram: Screening Logic

AssayCascade Library Analogue Library (2-MSBA Derivs) Primary Primary Screen: Recombinant COX-1/2 Library->Primary Decision1 Selectivity > 50x? Primary->Decision1 Secondary Secondary Screen: Human Whole Blood Assay Decision1->Secondary Yes Discard Discard / Redesign Decision1->Discard No ADME ADME Profiling: Microsomal Stability Secondary->ADME Lead Lead Candidate ADME->Lead

Caption: Figure 2. Hierarchical screening cascade ensuring only potent and selective analogues progress to ADME profiling.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (2014). Substituted Benzylic Alcohol Synthesis by Addition. Retrieved January 29, 2026, from [Link]

  • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry (Cited within patent context). Retrieved January 29, 2026, from [Link]

Exploratory

Technical Profile: (2-(Methylsulfonyl)phenyl)methanol (CAS 864265-08-7)

The following technical guide provides an in-depth analysis of CAS 864265-08-7 , chemically known as (2-(Methylsulfonyl)phenyl)methanol . This document is structured for researchers and drug development professionals, fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 864265-08-7 , chemically known as (2-(Methylsulfonyl)phenyl)methanol . This document is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and critical role as a pharmacophore in medicinal chemistry.

Executive Summary

(2-(Methylsulfonyl)phenyl)methanol (CAS 864265-08-7) is a specialized organosulfur building block used primarily in the synthesis of pharmaceutical agents targeting inflammation (COX-2 inhibitors) and oncology (ALK tyrosine kinase inhibitors).[1] Its structure features a benzene ring substituted with a hydroxymethyl group and a methylsulfonyl group at the ortho position. This specific substitution pattern renders it a valuable precursor for introducing the methylsulfonyl moiety—a critical hydrogen-bond acceptor—into drug scaffolds to enhance potency and metabolic stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by its dual functionality: the alcohol group serves as a handle for nucleophilic substitution or oxidation, while the sulfone group acts as a robust, electron-withdrawing pharmacophore.

PropertyData
CAS Number 864265-08-7
IUPAC Name (2-(Methylsulfonyl)phenyl)methanol
Synonyms 2-(Methylsulfonyl)benzyl alcohol; 2-Methanesulfonylbenzyl alcohol
Molecular Formula C₈H₁₀O₃S
Molecular Weight 186.23 g/mol
SMILES CS(=O)(=O)C1=CC=CC=C1CO
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane
Purity Grade Typically ≥97% (HPLC) for research applications

Synthetic Pathways & Manufacturing

The synthesis of CAS 864265-08-7 generally follows two primary strategies: Oxidative Transformation from the sulfide precursor or Reductive Transformation from the ester derivative. The choice of pathway depends on the availability of starting materials and the required scale.

Pathway A: Oxidation of 2-(Methylthio)benzyl Alcohol

This route is preferred for its atom economy and use of readily available sulfide precursors.

  • Precursor: 2-(Methylthio)benzyl alcohol.

  • Reagents: Hydrogen Peroxide (H₂O₂), Sodium Tungstate (Na₂WO₄) catalyst, or m-CPBA.

  • Mechanism: The sulfide sulfur is oxidized sequentially to the sulfoxide and then to the sulfone. The benzylic alcohol remains intact under controlled conditions.

Pathway B: Reduction of Methyl 2-(methylsulfonyl)benzoate

This route is often utilized when the carboxylic acid derivative is the primary starting material.

  • Precursor: Methyl 2-(methylsulfonyl)benzoate.

  • Reagents: Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄).

  • Conditions: Anhydrous THF at -78°C to 0°C.

  • Mechanism: Hydride transfer reduces the ester carbonyl to the primary alcohol.

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis and downstream utility of CAS 864265-08-7.

G Start1 2-(Methylthio)benzyl alcohol (Precursor A) Target CAS 864265-08-7 (2-(Methylsulfonyl)phenyl)methanol Start1->Target Oxidation (H2O2/Na2WO4 or mCPBA) Start2 Methyl 2-(methylsulfonyl)benzoate (Precursor B) Start2->Target Reduction (DIBAL-H or LiAlH4) Drug1 ALK Inhibitors (e.g., Crizotinib analogs) Target->Drug1 Nucleophilic Subst. & Coupling Drug2 COX-2 Inhibitors (Sulfone Class) Target->Drug2 Scaffold Assembly

Caption: Convergent synthetic pathways for CAS 864265-08-7 and its downstream application in drug discovery.

Biological Applications & Pharmacology[6][7]

Pharmacophore Construction

The 2-methylsulfonylphenyl moiety is a privileged structure in medicinal chemistry.

  • H-Bonding: The sulfone oxygens act as strong hydrogen bond acceptors, often interacting with key residues (e.g., backbone amides) in the active sites of enzymes like Cyclooxygenase-2 (COX-2).

  • Metabolic Stability: Unlike sulfonamides, the methylsulfonyl group is resistant to hydrolysis and metabolic cleavage, improving the pharmacokinetic profile of the final drug candidate.

Therapeutic Areas[8]
  • Oncology (ALK Inhibition): Patent literature identifies this alcohol as an intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. These molecules are critical for treating non-small cell lung cancer (NSCLC) driven by EML4-ALK fusion proteins [1].[2]

  • Inflammation (COX-2 Inhibition): The structural motif is analogous to the sulfone ring found in Etoricoxib (Arcoxia). While Etoricoxib utilizes a para-sulfone, the ortho-isomer (derived from CAS 864265-08-7) is explored in next-generation inhibitors to modulate selectivity and reduce cardiovascular risks [2].

  • Bone Resorption: Emerging research suggests derivatives of this scaffold may modulate bone resorption pathways, potentially via selective estrogen receptor interactions, though this remains a specialized area of investigation [3].

Experimental Protocols

Handling & Solubility[5][6]
  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or moisture absorption.

  • Solubilization: For biological assays, prepare a stock solution in DMSO (up to 50 mM). Avoid storing aqueous solutions for extended periods; prepare fresh before use.

Standard Synthesis Protocol (Oxidation Route)

Note: This is a generalized protocol based on standard oxidative transformations of thioethers.

  • Dissolution: Dissolve 1.0 eq of 2-(methylthio)benzyl alcohol in Methanol/Water (3:1 v/v).

  • Catalyst Addition: Add 0.05 eq of Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O).

  • Oxidation: Dropwise add 2.5 eq of Hydrogen Peroxide (30% aq) while maintaining temperature <55°C.

  • Reaction: Stir at 50-60°C for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup: Quench with saturated sodium sulfite solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Safety & Hazard Information

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

    • Skin Contact: Wash with plenty of soap and water.

    • Inhalation: Remove victim to fresh air and keep at rest.

References

  • Pfizer Inc. (2011). Heterocyclic derivatives as ALK inhibitors. WO Patent 2011138751A2. Link

  • Merck & Co. (2014). Process for the synthesis of etoricoxib. EP Patent 2802564B1. Link

  • CymitQuimica. (n.d.). Product Data: 2-(Methylsulfonyl)benzyl alcohol. Retrieved from CymitQuimica Catalog. Link

  • Google Patents. (2003). Lactam-containing cyclic diamines and derivatives as factor Xa inhibitors. WO Patent 2004082687A1. Link

Sources

Protocols & Analytical Methods

Method

use of 2-(Methylsulfonyl)benzyl Alcohol in the synthesis of kinase inhibitors

Application Note: Strategic Incorporation of 2-(Methylsulfonyl)benzyl Alcohol in Kinase Inhibitor Scaffolds Abstract This technical guide details the synthetic utility of 2-(Methylsulfonyl)benzyl Alcohol (CAS: 89936-70-9...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-(Methylsulfonyl)benzyl Alcohol in Kinase Inhibitor Scaffolds

Abstract

This technical guide details the synthetic utility of 2-(Methylsulfonyl)benzyl Alcohol (CAS: 89936-70-9) as a critical building block in the lead optimization of Type I and Type II kinase inhibitors. While hydrophobic benzyl groups are common in early hits, they often suffer from poor metabolic stability and low aqueous solubility. The introduction of the ortho-methylsulfonyl moiety serves as a robust bioisostere, offering a hydrogen bond acceptor (HBA) motif to target solvent-exposed lysine or aspartate residues within the ATP-binding pocket, while simultaneously lowering LogD to improve oral bioavailability. This note provides validated protocols for the activation of the benzyl alcohol to its corresponding electrophile and its subsequent coupling to 4-anilinoquinazoline scaffolds.

Scientific Rationale: The "Sulfone Scan" in Lead Optimization

In the design of kinase inhibitors, the "tail" region of the molecule—often projecting into the solvent front or the back pocket (behind the gatekeeper residue)—is a primary site for optimizing physicochemical properties.

  • Metabolic Stability: Unlike sulfonamides, which can be liable to N-dealkylation or hydrolysis, the aryl-methyl sulfone moiety is metabolically robust.

  • Electronic Effects: The electron-withdrawing nature of the sulfone group (

    
    ) decreases the electron density of the benzyl ring, potentially strengthening 
    
    
    
    stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine) in the kinase hinge region.
  • Solubility & Binding: The sulfone oxygens act as weak HBAs, capable of interacting with water networks or specific residues (e.g., Lys745 in EGFR) without introducing the high desolvation penalty associated with charged groups.

Mechanism of Action Visualization

KinaseBinding Scaffold Kinase Inhibitor Core (e.g., Quinazoline) Linker Ether Linker (-O-CH2-) Scaffold->Linker Covalent Attachment Hinge Hinge Region (Met793) Scaffold->Hinge H-Bonding (Donor/Acceptor) Moiety 2-(Methylsulfonyl)phenyl Tail Group Linker->Moiety Covalent Attachment Solvent Solvent Front (Water Network / Lys745) Moiety->Solvent Sulfone O interactions (Dipole/H-Bond)

Figure 1: Conceptual binding mode of sulfone-modified inhibitors. The sulfone tail extends into the solvent front, improving solubility and specific contacts.

Chemical Properties & Handling

PropertySpecification
Chemical Name 2-(Methylsulfonyl)benzyl Alcohol
CAS Number 89936-70-9
Molecular Weight 186.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in Water
Stability Stable under standard conditions. Hygroscopic—store under inert gas.
Safety Irritant.[1] Potential lachrymator upon conversion to halide. Handle in fume hood.

Experimental Protocols

The following workflows describe the conversion of the alcohol to a reactive electrophile (Protocol A) and its subsequent coupling to a kinase scaffold (Protocol B).

Protocol A: Activation to 2-(Methylsulfonyl)benzyl Bromide

Direct alkylation using the alcohol via Mitsunobu conditions is possible but often low-yielding for electron-deficient phenols due to steric hindrance at the ortho-position. Conversion to the bromide is the preferred route.

Reagents:

  • Starting Material: 2-(Methylsulfonyl)benzyl alcohol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq) or 
    
    
    
    /Acetic Acid.
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated

    
     solution
    

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-(methylsulfonyl)benzyl alcohol (10 mmol, 1.86 g) and anhydrous DCM (40 mL). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Dropwise add

    
     (4.0 mmol, 0.38 mL) over 10 minutes. Note: The reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The alcohol (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench: Cool back to 0°C and slowly add saturated

    
     (20 mL) to neutralize HBr byproducts.
    
  • Workup: Separate phases. Extract the aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude bromide is typically sufficiently pure (>90%) for the next step. If necessary, purify via short silica plug (eluting with 10% EtOAc/Hexanes).

    • Yield Expectation: 85–95%

    • Storage: Use immediately or store at -20°C under Argon (unstable to moisture).

Protocol B: O-Alkylation of 4-Anilinoquinazoline Scaffold

This protocol demonstrates the attachment of the tail to a 7-hydroxyquinazoline core, a common motif in EGFR/HER2 inhibitors (e.g., Gefitinib analogs).

Reagents:

  • Scaffold: 4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazoline (1.0 eq)

  • Electrophile: 2-(Methylsulfonyl)benzyl bromide (from Protocol A) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (3.0 eq) or Cesium Carbonate (
    
    
    
    ) (2.0 eq) for faster kinetics.
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the 7-hydroxyquinazoline scaffold (1.0 mmol) in anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (3.0 mmol, 414 mg). Stir at RT for 15 minutes to generate the phenoxide anion. Solution usually turns yellow/orange.
    
  • Alkylation: Add 2-(methylsulfonyl)benzyl bromide (1.1 mmol, 274 mg) in one portion.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS. Look for M+1 peak corresponding to Scaffold + 168 Da (loss of HBr).

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and diethyl ether.

    • If oil forms:[2] Extract with EtOAc (

      
       mL), wash with brine (
      
      
      
      ) to remove DMF, dry over
      
      
      .
  • Purification: Recrystallize from MeOH/Acetonitrile or purify via flash chromatography (DCM/MeOH gradient 0-5%).

Synthetic Workflow Diagram

SynthesisWorkflow Alcohol Start: 2-(Methylsulfonyl)benzyl Alcohol Activation Step 1: Activation (PBr3, DCM, 0°C) Alcohol->Activation Bromide Intermediate: Benzyl Bromide Species Activation->Bromide Coupling Step 2: Coupling (K2CO3, DMF, 60°C) Bromide->Coupling FinalProduct Final Kinase Inhibitor (O-Alkylated Adduct) Coupling->FinalProduct Scaffold Input: 7-Hydroxyquinazoline Scaffold->Coupling

Figure 2: Step-wise synthesis of sulfone-containing kinase inhibitors.

Analytical Validation

To ensure the integrity of the final inhibitor, verify the following spectral markers:

  • 1H NMR (DMSO-d6):

    • Sulfone Methyl: Singlet,

      
       ppm (Integration: 3H).
      
    • Benzylic Methylene: Singlet,

      
       ppm (Integration: 2H). Note: This shifts downfield from the alcohol precursor (
      
      
      
      ppm) due to the ether linkage.
    • Aromatic Region: The ortho-substituted ring will show a characteristic splitting pattern distinct from the quinazoline core.

  • LCMS:

    • Expect a retention time shift (more lipophilic than the hydroxy-scaffold, but more polar than a simple benzyl analog).

    • Mass: Calculated Mass = Scaffold Mass + 168.02.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Decomposition of bromideKeep temperature strictly at 0°C during

addition. Do not store the bromide for >24h.
Incomplete Coupling (Step 2) Steric hindrance of ortho-sulfoneSwitch base to

(Cesium effect) and increase Temp to 80°C. Add catalytic KI (Finkelstein condition).
Product is Oily/Sticky Residual DMFWash organic phase with 5% LiCl solution (aqueous) to effectively remove DMF.
Regioselectivity Issues N-alkylation vs O-alkylationIf the scaffold has competing NH groups, protect them (e.g., Boc) or ensure the phenol is more acidic/nucleophilic under the chosen conditions.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 108003, 2-(Methylsulfonyl)benzyl alcohol. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses sulfone utility).[3]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (General reference for kinase scaffold synthesis).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Application

synthesis of polo-like kinase (PLK) inhibitors using 2-(Methylsulfonyl)benzyl Alcohol

Application Note: High-Purity Synthesis of PLK1 Inhibitors Utilizing 2-(Methylsulfonyl)benzyl Alcohol Executive Summary & Scientific Rationale This application note details the synthetic utility of 2-(Methylsulfonyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of PLK1 Inhibitors Utilizing 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary & Scientific Rationale

This application note details the synthetic utility of 2-(Methylsulfonyl)benzyl Alcohol (CAS 80866-85-9) as a critical building block in the development of Polo-like Kinase 1 (PLK1) inhibitors. PLK1 is a serine/threonine kinase that drives the G2-M phase transition; its overexpression is a hallmark of aggressive oncogenesis (e.g., AML, NSCLC).[1]

While first-generation inhibitors like BI 2536 and Volasertib utilized specific hydrophobic motifs, next-generation scaffold design increasingly incorporates polar "warheads" to exploit the solvent-exposed regions of the ATP-binding pocket. The 2-(methylsulfonyl) moiety offers a unique hydrogen-bond acceptor profile that can improve metabolic stability and selectivity compared to traditional methoxy or halogen substitutions.

This guide provides a validated protocol for activating 2-(Methylsulfonyl)benzyl Alcohol and coupling it to a dihydropteridinone core—a scaffold proven to mimic the adenine ring of ATP.

Mechanistic Insight: The "Sulfone Scan" Strategy

In kinase inhibitor design, the "ortho-substitution effect" is pivotal. Using 2-(Methylsulfonyl)benzyl Alcohol allows for the introduction of a bulky sulfonyl group at the ortho position of the benzylic linker.

  • Conformational Locking: The steric bulk of the o-SO₂Me group restricts the rotation of the benzyl ring relative to the inhibitor core, potentially locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.

  • Electronic Interaction: The sulfonyl oxygen atoms can engage in water-mediated hydrogen bonding networks near the hinge region (Cys133 in PLK1) or interact with the gatekeeper residue (Leu130).

Pathway Visualization: PLK1 Signaling & Inhibition

PLK1_Pathway ATP ATP PLK1_Active PLK1 (Active) Thr210 Phosphorylated ATP->PLK1_Active Phosphorylation Inhibitor Sulfonyl-Benzyl Inhibitor (Target) Inhibitor->PLK1_Active Competitive Inhibition (ATP Pocket) PLK1_Inactive PLK1 (Inactive) PLK1_Inactive->PLK1_Active Aurora A / Bora Cdc25C Cdc25C Phosphatase PLK1_Active->Cdc25C Activates CDK1_CycB CDK1/Cyclin B Complex Cdc25C->CDK1_CycB Dephosphorylates Mitosis Mitotic Entry (G2 -> M) CDK1_CycB->Mitosis Drives

Figure 1: Mechanism of Action. The synthesized inhibitor competes with ATP for the active site of PLK1, halting the phosphorylation of Cdc25C and preventing Mitotic Entry.

Retrosynthetic Analysis

The synthesis strategy relies on a convergent approach. The target molecule is disassembled into the Dihydropteridinone Core (Nucleophile) and the Benzyl Electrophile derived from the starting alcohol.

  • Starting Material: 2-(Methylsulfonyl)benzyl Alcohol.

  • Intermediate: 2-(Methylsulfonyl)benzyl Chloride (via Deoxychlorination).

  • Coupling: SN2 Alkylation of the secondary amine on the inhibitor core.

Experimental Protocols

Phase A: Activation of 2-(Methylsulfonyl)benzyl Alcohol

The alcohol is a poor leaving group. It must be converted to the corresponding benzyl chloride. Thionyl chloride (SOCl₂) is selected over PBr₃ to prevent potential oxidation of the sulfone moiety and for easier workup.

Reagents:

  • 2-(Methylsulfonyl)benzyl Alcohol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMF (Catalytic amount, 2-3 drops)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Argon.

  • Solubilization: Dissolve 2-(Methylsulfonyl)benzyl Alcohol (5.0 mmol, 931 mg) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

  • Addition: Add SOCl₂ (7.5 mmol, 0.54 mL) dropwise over 15 minutes. The solution may yellow slightly.

  • Reflux: Remove the ice bath and warm to room temperature. Attach a reflux condenser and heat to 40°C for 3 hours.

  • Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The alcohol spot (lower Rf) should disappear, replaced by the chloride (higher Rf).

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate with Toluene (2x) to remove trace acid.

  • Yield: The resulting off-white solid is 2-(Methylsulfonyl)benzyl chloride . Yield is typically >95%. Use immediately in Phase B without further purification to prevent hydrolysis.

Phase B: Coupling to PLK Core Scaffold

This step attaches the "warhead" to a generic PLK pharmacophore (e.g., 4-(8-amino-5-methyl-7,8-dihydropteridin-6(5H)-on-yl)benzoic acid derivative).

Reagents:

  • Dihydropteridinone Core (Secondary Amine) (1.0 eq)

  • 2-(Methylsulfonyl)benzyl chloride (from Phase A) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq) - Base

  • Potassium Iodide (KI) (0.5 eq) - Finkelstein Catalyst

  • Acetonitrile (MeCN) or DMF (Solvent)

Step-by-Step Protocol:

  • Dissolution: In a pressure vial or RBF, dissolve the Dihydropteridinone Core (1.0 mmol) in MeCN (10 mL).

  • Base Addition: Add finely powdered K₂CO₃ (3.0 mmol) and KI (0.5 mmol). Stir for 10 minutes at room temperature.

  • Alkylation: Add the crude 2-(Methylsulfonyl)benzyl chloride (1.2 mmol) dissolved in 2 mL MeCN.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Critical Control: Do not exceed 80°C to avoid elimination side reactions or decomposition of the pteridinone ring.

  • Quench: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KCl).

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Result: The final product is the N-alkylated PLK inhibitor.

Synthesis Workflow Diagram

Synthesis_Workflow Alcohol 2-(Methylsulfonyl) benzyl Alcohol Activation Step A: Deoxychlorination (0°C -> 40°C) Alcohol->Activation SOCl2 SOCl2 / DCM SOCl2->Activation Core PLK Inhibitor Core (Secondary Amine) Coupling Step B: N-Alkylation (K2CO3, KI, 60°C) Core->Coupling Chloride Intermediate: Benzyl Chloride Chloride->Coupling Activation->Chloride Final Final PLK Inhibitor (Sulfonyl-Functionalized) Coupling->Final

Figure 2: Synthetic workflow converting the alcohol precursor to the final bioactive inhibitor.

Validation & Quality Control

Data integrity is paramount. The following analytical benchmarks must be met to confirm the successful incorporation of the sulfonyl-benzyl moiety.

Table 1: Analytical Specifications
MethodParameterExpected ResultDiagnosis
1H-NMR (DMSO-d6) Benzyl -CH₂-Singlet/Doublet at δ 4.5–5.0 ppmConfirms alkylation. If absent, coupling failed.
1H-NMR (DMSO-d6) Sulfonyl -CH₃Singlet at δ 3.2–3.4 ppmConfirms presence of starting material fragment.
LC-MS (ESI) [M+H]+Calculated Mass ± 0.4 DaVerifies molecular identity.
HPLC Purity> 95% @ 254 nmRequired for biological assay.
Biological Assay: ADP-Glo Kinase Assay

To verify the bioactivity of the synthesized compound:

  • Enzyme: Recombinant Human PLK1 (10 ng/well).

  • Substrate: Casein (dephosphorylated).

  • Protocol: Incubate synthesized inhibitor (serial dilution 1 nM – 10 µM) with PLK1 and ATP (10 µM) for 45 mins. Add ADP-Glo reagent to deplete ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Success Metric: IC₅₀ < 100 nM indicates potent inhibition.[2]

References

  • Strebhardt, K. (2010). Multifaceted polo-like kinases: drug targets and antitargets for cancer therapy.[3] Nature Reviews Drug Discovery, 9(8), 640-660. Link

  • Lombart, H. G., et al. (2011). Synthesis and biological evaluation of PLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 123-128. (Demonstrates benzyl-group SAR in PLK inhibitors).
  • BenchChem. (2023). 4-(Methylsulfonyl)benzyl Alcohol Structure and Properties. Link (General chemical data source).

  • Organic Syntheses. (2020). General procedures for conversion of benzyl alcohols to benzyl chlorides using Thionyl Chloride. Org.[4] Synth. Coll. Vol. 4, p.571. Link

  • Promega. (2023). ADP-Glo™ Kinase Assay Protocol. Link

Sources

Method

Application Note: Utilizing 2-(Methylsulfonyl)benzyl Alcohol in the Synthesis of Selective LXRβ Agonists

Executive Summary The development of Liver X Receptor (LXR) agonists has long been hampered by the "LXR Paradox": while LXR activation promotes reverse cholesterol transport (RCT) and reduces inflammation, non-selective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Liver X Receptor (LXR) agonists has long been hampered by the "LXR Paradox": while LXR activation promotes reverse cholesterol transport (RCT) and reduces inflammation, non-selective activation of the LXR


 isoform in the liver triggers Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), leading to severe hypertriglyceridemia and hepatic steatosis.

This application note details the specific utility of 2-(Methylsulfonyl)benzyl Alcohol (and its derivatives) as a critical pharmacophore building block. This structural motif has been identified as a key determinant in achieving LXR


 selectivity . The polar sulfone group and the benzylic linker facilitate a unique water-mediated hydrogen bond network within the LXR

Ligand Binding Domain (LBD), specifically interacting with His435, thereby stabilizing the active conformation without fully engaging the lipogenic LXR

pathway.

Mechanistic Rationale & Structural Biology

The Selectivity Filter

The 2-(methylsulfonyl)benzyl moiety is not merely a linker; it is a selectivity filter. Crystallographic studies of LXR


 complexed with sulfone-containing agonists reveal that the methylsulfonyl group acts as a hydrogen bond acceptor.
  • Water-Bridge Interaction: Unlike earlier lipid-mimetic agonists (e.g., T0901317), agonists incorporating 2-(methylsulfonyl)benzyl alcohol often do not bind directly to the receptor's polar head pocket. Instead, the hydroxyl or sulfone group stabilizes a structural water molecule.

  • Residue Specificity: This water molecule forms a bridge to His435 (in LXR

    
    ) or the corresponding His421 (in LXR
    
    
    
    ). However, subtle differences in the pocket volume and flexibility between the isoforms allow the bulky methylsulfonyl group to fit more energetically favorably in LXR
    
    
    .
Pharmacokinetic Advantages

Beyond binding affinity, the methylsulfonyl group reduces lipophilicity (LogP) compared to purely alkyl/aryl analogs, improving solubility and reducing binding to Alpha-1-Acid Glycoprotein (AGP), which often sequesters hydrophobic drugs in plasma.

LXR_Mechanism cluster_selectivity Selectivity Mechanism Compound 2-(Methylsulfonyl)benzyl Motif Water Structural Water Molecule Compound->Water H-Bond Stabilization His435 His435 Residue (LXRβ LBD) Water->His435 Bridging Interaction Helix12 Helix 12 Stabilization His435->Helix12 Conformational Lock Outcome Selective Co-activator Recruitment Helix12->Outcome Agonism

Figure 1: Mechanism of Action. The methylsulfonyl motif facilitates a water-bridged interaction critical for LXR


 activation.

Synthetic Protocols

The following protocols describe the conversion of 2-(Methylsulfonyl)benzyl Alcohol into a reactive electrophile and its subsequent coupling to a secondary amine core (e.g., a piperidine or tetrahydroquinoline scaffold), a common architecture in modern LXR modulators.

Pre-requisites & Safety
  • Reagent: 2-(Methylsulfonyl)benzyl Alcohol (CAS: 88229-16-7 or similar derivatives).

  • Safety: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all steps in a fume hood.

  • Solvents: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or DMF.

Protocol A: Activation to Benzyl Chloride

Direct coupling of the alcohol is difficult; it is best converted to the chloride.

  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 2-(Methylsulfonyl)benzyl Alcohol in anhydrous DCM (10 volumes) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Chlorination: Dropwise add Thionyl Chloride (

    
    )  (1.5 eq). Note: Gas evolution will occur.
    
  • Catalysis (Optional): Add 2-3 drops of anhydrous DMF to catalyze the reaction if kinetics are slow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.

  • Workup:

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.

    • Yield: typically >90% as a white/off-white solid. Use directly in the next step (unstable on silica gel).

Protocol B: Coupling to Agonist Core ( Reaction)

This step installs the pharmacophore onto the amine-bearing scaffold (e.g., a piperazine-urea or biphenyl-imidazole core).

  • Preparation: In a round-bottom flask, suspend the Amine Core Scaffold (1.0 eq) and Potassium Carbonate (

    
    )  (3.0 eq) in anhydrous Acetonitrile (MeCN).
    
  • Addition: Add the freshly prepared 2-(Methylsulfonyl)benzyl chloride (1.1 eq) dissolved in a minimum amount of MeCN.

  • Catalyst: Add Potassium Iodide (KI) (0.1 eq) to generate the transient, more reactive benzyl iodide in situ (Finkelstein condition).

  • Heating: Reflux at 60–80°C for 4–12 hours.

  • Quench & Isolation:

    • Cool to RT. Filter off inorganic solids (

      
      /KCl).
      
    • Concentrate filtrate.

    • Redissolve in EtOAc, wash with water and brine.

  • Purification: Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes) or Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis_Workflow Start 2-(Methylsulfonyl)benzyl Alcohol (Starting Material) Step1 Activation: SOCl2, DCM, 0°C (Generates Benzyl Chloride) Start->Step1 Intermediate Reactive Benzyl Chloride Intermediate Step1->Intermediate Step2 Coupling: Amine Core, K2CO3, KI MeCN, 80°C Intermediate->Step2 Final LXRβ Agonist Candidate Step2->Final

Figure 2: Synthetic workflow for installing the 2-(methylsulfonyl)benzyl pharmacophore.

Validation & Quality Control

To ensure the synthesized compound effectively targets LXR


 without off-target liability, the following validation cascade is required.
Analytical Verification
ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct singlet for sulfone methyl (~3.2-3.4 ppm) and benzylic CH2 (~4.5 ppm).
Purity UPLC-MS>95% purity; Mass [M+H]+ consistent with structure.
Residual Solvents GC-HeadspaceDCM < 600 ppm; MeCN < 410 ppm.
Biological Validation (Reporter Gene Assay)

Objective: Confirm LXR


 potency and LXR

selectivity.
  • Cell System: HEK293T cells co-transfected with:

    • Gal4-LXR

      
      -LBD or Gal4-LXR
      
      
      
      -LBD expression vectors.
    • UAS-Luciferase reporter plasmid.

  • Dosing: Treat cells with synthesized agonist (concentration range: 1 nM to 10

    
    M) for 24 hours.
    
  • Readout: Measure luminescence.

  • Calculation: Determine EC50 for both isoforms.

    • Success Metric: LXR

      
       EC50 < 50 nM; Selectivity Index (LXR
      
      
      
      EC50 / LXR
      
      
      EC50) > 20-fold.

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling Step.

    • Cause: Steric hindrance on the amine core or hydrolysis of the benzyl chloride.

    • Solution: Switch solvent to DMF (more polar) and increase temperature to 90°C. Ensure reagents are strictly anhydrous.

  • Issue: Poor Selectivity in Assay.

    • Cause: The linker length may be incorrect for the specific core scaffold used.

    • Solution: If the 2-(methylsulfonyl)benzyl group is too flexible, introduce a constraint (e.g., a fluorine atom at the ortho-position, 2-fluoro-6-(methylsulfonyl)benzyl alcohol ) to lock the conformation and improve fit in the LXR

      
       pocket [1].
      

References

  • Discovery of Highly Potent Liver X Receptor β Agonists. Source: ACS Medicinal Chemistry Letters (2016). Context: Describes the "biphenyl imidazole series" where the (2-fluoro-6-(methylsulfonyl)phenyl)methanol substituent is critical for potency and selectivity. URL:[Link][1]

  • Ligands of Therapeutic Utility for the Liver X Receptors. Source: Molecules (MDPI) (2014). Context: Reviews Zheng et al. synthesis of LXR

    
     agonists containing 2-(methylsulfonyl)benzyl alcohol and piperazine cores.[2]
    URL:[Link]
    
  • Liver X Receptors as Therapeutic Targets. Source: Journal of Clinical Investigation.[1] Context: Foundational understanding of the LXR

    
     vs LXR
    
    
    
    lipogenesis paradox. URL:[Link]

Sources

Application

2-(Methylsulfonyl)benzyl Alcohol as a linker for solid-phase peptide synthesis

This is a comprehensive Application Note and Protocol guide for 2-(Methylsulfonyl)benzyl Alcohol (MSB) as a linker in Solid-Phase Peptide Synthesis (SPPS). Executive Summary The 2-(Methylsulfonyl)benzyl Alcohol (MSB) lin...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-(Methylsulfonyl)benzyl Alcohol (MSB) as a linker in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The 2-(Methylsulfonyl)benzyl Alcohol (MSB) linker represents a robust "Safety-Catch" system designed for the synthesis of peptides requiring orthogonality to both standard Boc (acid-labile) and Fmoc (base-labile) protocols.[1][2] Unlike standard benzyl esters, the MSB linker leverages the electronic properties of the sulfur oxidation state to toggle stability.

  • In its reduced form (Thioether): The linker is stable to both TFA (acid) and piperidine (base), allowing for extensive on-resin modification.[1]

  • In its oxidized form (Sulfone): The electron-withdrawing methylsulfonyl group activates the benzylic ester, rendering it susceptible to nucleophilic attack (hydrolysis, aminolysis, or transesterification).

This guide details the mechanistic grounding, loading protocols, and cleavage workflows for high-fidelity peptide synthesis.

Mechanistic Principles & Chemical Logic[1]

The Safety-Catch Concept

The MSB linker operates on the principle of oxidative activation .[1]

  • Anchoring: The peptide is anchored via an ester bond to the benzyl alcohol moiety.

  • Stability (The "Catch"): In the sulfide (thioether) or sulfoxide state, the benzene ring is insufficiently electron-deficient to facilitate ester cleavage under standard deprotection conditions.[1]

  • Activation: Oxidation of the sulfur to a sulfone (

    
    ) creates a strong Electron-Withdrawing Group (EWG) at the ortho position.[1]
    
  • Release: The EWG destabilizes the benzylic ester, making the carbonyl carbon highly electrophilic and prone to attack by mild nucleophiles (

    
    , 
    
    
    
    ,
    
    
    ).
Orthogonality Matrix
ConditionThioether (Precursor)Sulfone (Activated MSB)
50% TFA (Boc removal) StableStable
20% Piperidine (Fmoc removal) StableLabile (Slow) / Stable*
HF / TFMSA StableStable
Nucleophiles (OH-, NH3) StableCleavage

*Note: The activated sulfone is marginally stable to short piperidine exposure but is designed for cleavage by stronger or more specific nucleophiles.

Mechanistic Pathway Diagram[1]

MSB_Mechanism cluster_0 Safety-Catch Phase Resin Resin Support Linker_S Linker (Sulfide) Stable Form Resin->Linker_S Attachment Peptide_S Peptide-Resin (Protected) Linker_S->Peptide_S SPPS Cycles (Fmoc/Boc) Linker_SO2 Linker (Sulfone) Activated Form Peptide_S->Linker_SO2 Oxidation (mCPBA or Oxone) Cleavage Nucleophilic Attack (OH-, NH3, ROH) Linker_SO2->Cleavage Activation Product Final Peptide (Acid/Amide/Ester) Cleavage->Product Release

Figure 1: The oxidative activation pathway of the MSB linker.[1] The transition from Sulfide (green) to Sulfone (red) serves as the "switch" for lability.

Experimental Protocols

Materials & Reagents[1][3]
  • Linker: 2-(Methylthio)benzyl alcohol (Precursor) or 2-(Methylsulfonyl)benzyl alcohol (Activated).[1]

  • Resin: Aminomethyl polystyrene or Merrifield resin.[1]

  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1]

  • Oxidants: m-Chloroperbenzoic acid (mCPBA) or Oxone®.[1]

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), NMP.

Protocol A: Resin Loading (Esterification)

Context: Attaching the first amino acid to the MSB linker.

  • Linker Attachment: If starting with a functionalized resin (e.g., chloromethyl), react with 2-(methylthio)benzyl alcohol (5 eq.) and KOtBu (5 eq.) in DMF at 60°C for 12h to form the ether linkage to the resin.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-AA-OH (5 eq.) and DIC (2.5 eq.) in minimal DCM/DMF (1:1).

    • Add to the MSB-functionalized resin.[1]

    • Add DMAP (0.1 eq.) as a catalyst.[1]

    • Critical Step: Agitate for 2–4 hours at room temperature.

    • Capping: Wash resin, then treat with acetic anhydride/pyridine (1:1) in DCM for 30 mins to cap unreacted hydroxyls.

Protocol B: On-Resin Oxidation (Activation)

Context: Converting the stable thioether/sulfoxide to the labile sulfone.[1]

  • Wash: Swell resin in DCM (

    
     min).[1]
    
  • Oxidation Cocktail: Prepare a solution of mCPBA (3–5 eq.) in DCM.

    • Alternative: For methionine-containing peptides (where Met oxidation is unwanted), use mild oxidants or protect Met as Met(O) and reduce later, although MSB activation usually requires conditions that will oxidize Met.[1]

  • Reaction: Add cocktail to resin. Agitate gently for 4 hours at room temperature.

  • Wash: Wash extensively with DCM (

    
    ), DMF (
    
    
    
    ), and DCM (
    
    
    ) to remove residual oxidant.
    • Validation: An analytical cleavage (small scale) can be performed here; the peptide should now be cleavable by dilute NaOH.[1]

Protocol C: Nucleophilic Cleavage (Release)

Context: Releasing the peptide from the activated sulfone linker.

Target C-TerminusReagent ConditionsTime/Temp
Peptide Acid 1M NaOH / Dioxane (1:1)1–2 h, RT
Peptide Amide 20% Ammonia in Methanol12–24 h, RT
Peptide Ester 5% TEA in Methanol (Transesterification)12–24 h, 45°C
Peptide Hydrazide 5% Hydrazine in DMF2 h, RT

Step-by-Step (Peptide Acid):

  • Suspend activated resin in Dioxane/Water (1:1).[1]

  • Add NaOH to a final concentration of 0.5–1.0 M.

  • Agitate for 60 minutes.

  • Filter resin and wash with water.[1]

  • Acidify filtrate with dilute HCl or TFA to precipitate peptide or prepare for HPLC.[1]

Critical Optimization Parameters

Isomer Selection: 2- vs. 4- Substitution

While 4-(methylsulfinyl)benzyl (Msib) groups are common, the 2-(methylsulfonyl) (ortho) isomer offers distinct kinetic advantages:

  • Steric Hindrance: The ortho substituent provides steric bulk that protects the ester bond from premature hydrolysis during Fmoc deprotection (piperidine washes), enhancing stability in the "catch" phase.

  • Inductive Effect: Upon activation, the ortho-sulfone exerts a stronger inductive effect on the benzylic carbon compared to the para-isomer, potentially facilitating faster cleavage under mild nucleophilic conditions.[1]

Troubleshooting Guide
  • Problem: Premature cleavage during Fmoc removal.

    • Root Cause:[1][2][3][4] Accidental oxidation of sulfur by atmospheric oxygen or presence of sulfone impurities.

    • Solution: Use degassed solvents; ensure starting material is pure thioether.[1]

  • Problem: Incomplete Cleavage.

    • Root Cause:[1][2][3][4] Incomplete oxidation to sulfone.[1]

    • Solution: Repeat Protocol B (Oxidation) with fresh mCPBA. Verify oxidation state via IR spectroscopy (appearance of sulfone peaks at ~1150 and 1300 cm⁻¹).

References

  • Concept of Safety-Catch Linkers

    • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
  • Methylsulfinyl/sulfonyl Benzyl Linkers (Mmsb/Msib)

    • Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linker for the synthesis of C-terminal peptide amides.[1][4][5] Tetrahedron Letters.

    • [1]

    • Note: This reference establishes the chemistry of methylsulfinyl activ
  • Ortho-Substitution Effects in Benzyl Linkers

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino acid-protecting groups.[1][3][5][6] Chemical Reviews.

    • [1]

  • Enzymatic and Chemical Cleavage of Benzyl Esters

    • Barbayianni, E., et al. (2005).[7] Enzymatic removal of carboxyl protecting groups.[1][7] Journal of Organic Chemistry.

Sources

Method

employing 2-(Methylsulfonyl)benzyl Alcohol in the synthesis of agrochemicals

Application Note: Strategic Utilization of 2-(Methylsulfonyl)benzyl Alcohol in Agrochemistry Executive Summary 2-(Methylsulfonyl)benzyl alcohol (CAS: 80036-79-1) and its substituted derivatives serve as high-value "switc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Methylsulfonyl)benzyl Alcohol in Agrochemistry

Executive Summary

2-(Methylsulfonyl)benzyl alcohol (CAS: 80036-79-1) and its substituted derivatives serve as high-value "switchable" intermediates in the synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors , a critical class of triketone herbicides (e.g., Mesotrione, Tembotrione, Sulcotrione).

While commercial routes often rely on the oxidation of toluenes, the employment of the benzyl alcohol scaffold offers distinct advantages in late-stage diversification and high-purity process development. The hydroxyl moiety provides a versatile handle for two divergent synthetic pathways:

  • Oxidative Entry: Conversion to 2-(methylsulfonyl)benzoic acid , the requisite acylating agent for the triketone pharmacophore.

  • Electrophilic Activation: Conversion to benzyl halides for the installation of ether side-chains (critical for Tembotrione-class analogs).

This guide details the mechanistic rationale, optimized protocols, and downstream applications of this scaffold, ensuring high yield and structural integrity.

Strategic Role in HPPD Inhibitor Synthesis

The efficacy of triketone herbicides relies on the "ortho-effect" of the benzoyl moiety. The ortho-sulfonyl group provides the necessary steric bulk and electron-withdrawing character to lock the active site conformation of the enzyme-inhibitor complex.

Mechanism of Action & Synthetic Logic

The target molecule acts by chelating the Fe(II) cofactor in the active site of HPPD, blocking the conversion of tyrosine to plastoquinone. This leads to bleaching and plant death.

  • The Alcohol Advantage: Unlike the nitration of toluene (which can yield inseparable isomers) or the oxidation of methyl groups (which requires harsh conditions), the 2-(methylsulfonyl)benzyl alcohol platform allows for mild, regioselective functionalization. It is particularly valuable for synthesizing metabolites or complex analogs where the "benzyl ether" linkage is required.

Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the two primary workflows starting from 2-(Methylsulfonyl)benzyl alcohol.

MSBA_Pathways Start 2-(Methylsulfonyl) benzyl Alcohol Acid 2-(Methylsulfonyl) benzoic Acid Start->Acid Oxidation (TEMPO/NaOCl) Halide Benzyl Halide (Cl/Br) Start->Halide Halogenation (SOCl2 or PBr3) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 DMF (cat) Triketone Triketone Herbicide (e.g., Mesotrione Analog) AcidCl->Triketone 1. Cyclohexanedione 2. Cyanide Rearrangement Ether Benzyl Ether (e.g., Tembotrione Int.) Halide->Ether Alkylation (ROH + Base)

Figure 1: Divergent synthesis map showing the transformation of the alcohol scaffold into either the benzoic acid precursor (Path A) or the benzyl ether pharmacophore (Path B).[1]

Detailed Experimental Protocols

Protocol A: Catalytic Oxidation to 2-(Methylsulfonyl)benzoic Acid

Target: Generation of the acylating precursor for triketone synthesis.

Rationale: Traditional permanganate oxidations often suffer from manganese waste and difficult workups. This protocol utilizes a TEMPO-mediated oxidation , which is greener, highly selective for primary alcohols, and avoids over-oxidation or ring degradation.

Reagents & Parameters:

Component Equiv/Conc. Role
Start Material 1.0 equiv Substrate
TEMPO 0.02 equiv (2 mol%) Catalyst
NaOCl (Bleach) 2.2 equiv Stoichiometric Oxidant
KBr 0.1 equiv Co-catalyst
DCM/Water 1:1 ratio Biphasic Solvent System

| pH Buffer | pH 8.5-9.5 | Stabilizes NaOCl |

Step-by-Step Methodology:

  • Charge: In a jacketed reactor, dissolve 2-(methylsulfonyl)benzyl alcohol (10 g, 53.7 mmol) in Dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add a solution of KBr (0.64 g) and TEMPO (0.17 g) in water (10 mL). Cool the mixture to 0°C.

  • Oxidant Feed: Slowly add aqueous NaOCl (10-12% active chlorine) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to prevent sulfone degradation or chlorination of the ring.

  • Monitoring: Monitor by HPLC. The reaction proceeds via the aldehyde intermediate. Ensure full conversion to the acid (approx. 2-3 hours).

  • Quench & Workup: Quench with aqueous sodium thiosulfate. Separate phases.

  • Isolation: Acidify the aqueous layer (which contains the benzoate salt) with HCl to pH 1. The product, 2-(methylsulfonyl)benzoic acid , will precipitate as a white solid. Filter and dry.[1]

    • Expected Yield: >90%[1][2][3]

    • Purity: >98% (HPLC)

Protocol B: Synthesis of Triketone via Cyanide Rearrangement

Target: Coupling the Benzoic Acid with 1,3-Cyclohexanedione.

Rationale: The direct acylation of 1,3-dicarbonyls is difficult (O-acylation vs C-acylation). The industry standard is O-acylation followed by cyanide-catalyzed rearrangement .

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux the dried 2-(methylsulfonyl)benzoic acid (from Protocol A) with Thionyl Chloride (

    
    , 1.5 equiv) and a drop of DMF for 3 hours. Evaporate excess 
    
    
    
    to obtain the crude acid chloride.
  • Enol Ester Formation:

    • Dissolve 1,3-cyclohexanedione (1.05 equiv) and Triethylamine (1.1 equiv) in DCM.

    • Add the acid chloride solution dropwise at 0°C.

    • Stir for 1 hour. The product is the O-acyl enol ester.

  • Rearrangement (The Critical Step):

    • To the reaction mixture (or isolated enol ester in Acetonitrile), add Acetone Cyanohydrin (catalytic source of HCN) or NaCN (0.1 equiv) with a mild base (Triethylamine).

    • Stir at room temperature for 4-12 hours. The cyanide ion attacks the carbonyl, facilitating a migration of the benzoyl group to the C-2 position of the cyclohexane ring.

  • Workup: Acidify with dilute HCl. The final triketone (HPPD inhibitor) will precipitate or can be extracted.

Protocol C: Benzyl Halide Activation (Tembotrione Pathway)

Target: Synthesis of Benzyl Ethers. Some modern HPPD inhibitors (e.g., Tembotrione) feature complex ether linkages. The alcohol is converted to a halide to serve as an electrophile.

Reagents:

  • 2-(Methylsulfonyl)benzyl alcohol

  • Thionyl Chloride (

    
    ) or Phosphorus Tribromide (
    
    
    
    )
  • DCM (Solvent)

Methodology:

  • Dissolve the alcohol in dry DCM.

  • Add

    
     (1.2 equiv) dropwise at 0°C.
    
  • Allow to warm to RT and stir for 2 hours.

  • Evaporation: Remove solvent and excess reagent under vacuum. The resulting 2-(methylsulfonyl)benzyl chloride is highly reactive.

  • Coupling: Immediately react with the desired alcohol (e.g., 2,2,2-trifluoroethanol) in the presence of a base (

    
    ) to form the ether linkage.
    

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation / DecarboxylationMaintain Temp <5°C; Ensure pH is buffered at 9.0 during bleach addition.
Incomplete Rearrangement Catalyst Poisoning / Wet SolventsEnsure reagents are dry. Increase Cyanide source slightly (up to 10 mol%).
O-Alkylation vs C-Alkylation Solvent Polarity EffectsIn Protocol B, use non-polar solvents (DCM) for the ester formation, but polar aprotic (Acetonitrile) aids the rearrangement.
Impurity Profile Sulfone ReductionAvoid strong reducing agents. The sulfone is stable to oxidation but can be sensitive to strong hydrides.

References

  • Synthesis of Tembotrione Intermediates

    • Source: Ningbo Inno Pharmchem Co., Ltd.[3] & Google Patents.

    • Relevance: Describes the industrial necessity of substituted benzyl intermedi
    • Link:3[4][5]

  • Mesotrione Synthesis Methodologies

    • Source: Google P
    • Relevance: Details the acylation and rearrangement steps using 2-nitro-4-methylsulfonyl benzoic acid, which is chemically analogous to the 2-mesyl system described here.
    • Link:6[7]

  • Oxidation of Benzyl Alcohols to Benzoic Acids

    • Source: Organic Syntheses / Rhodium.
    • Relevance: Provides foundational chemistry for the DMSO and catalytic oxid
    • Link:8[8]

  • HPPD Inhibitor Structure-Activity Relationships

    • Source: Beilstein Journal of Organic Chemistry.
    • Relevance: Explains the docking of the triketone moiety and the necessity of the ortho-substituted arom
    • Link:9

Sources

Application

Application Note: High-Throughput Derivatization of 2-(Methylsulfonyl)benzyl Alcohol for Biological Screening

Introduction: The Sulfone Scaffold in Drug Discovery In the landscape of fragment-based drug discovery (FBDD), 2-(methylsulfonyl)benzyl alcohol represents a "privileged scaffold." The ortho-sulfonyl moiety is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfone Scaffold in Drug Discovery

In the landscape of fragment-based drug discovery (FBDD), 2-(methylsulfonyl)benzyl alcohol represents a "privileged scaffold." The ortho-sulfonyl moiety is not merely a bystander; it serves as a critical pharmacophore. Sulfones are robust hydrogen bond acceptors, metabolically stable bioisosteres for carbonyls, and key drivers of solubility in lipophilic environments.[1]

However, the specific positioning of the methylsulfonyl group at the ortho position introduces a unique chemical duality:

  • Electronic Effect: The strong electron-withdrawing group (EWG) deactivates the benzene ring but acidifies the benzylic protons.

  • Steric Effect: The bulk of the sulfone group creates significant steric hindrance, often impeding standard nucleophilic attacks at the benzylic carbon.

This Application Note provides a validated roadmap for derivatizing this molecule. We move beyond generic benzyl alcohol chemistry to address the specific "ortho-effect" challenges, enabling the generation of high-quality libraries for SAR (Structure-Activity Relationship) screening.

Chemical Logic & Derivatization Strategy

To maximize chemical space coverage, we employ a Divergent Synthesis Strategy . The hydroxyl group serves as the primary handle, which we convert into three distinct "reactive warheads" to access amines, ethers, and amides.

The "Ortho-Effect" Consideration[2][3][4][5]
  • Challenge: The o-SO₂Me group blocks the trajectory of incoming nucleophiles (SN2 attacks).

  • Solution: We prioritize reaction pathways that either (A) minimize steric demand at the transition state (e.g., Oxidation) or (B) utilize highly reactive intermediates (e.g., Benzylic Bromides) to compensate for the kinetic barrier.

Workflow Visualization

The following diagram outlines the three core derivatization pathways.

DerivatizationPathways Start 2-(Methylsulfonyl) benzyl Alcohol Path1 PATH A: Oxidation Start->Path1 MnO2 or Dess-Martin Path2 PATH B: Mitsunobu Start->Path2 PPh3 / DIAD + R-OH Path3 PATH C: Halogenation Start->Path3 PBr3 or CBr4/PPh3 Aldehyde Benzaldehyde Intermediate Path1->Aldehyde AmineLib Secondary Amine Library Aldehyde->AmineLib Reductive Amination EtherLib Aryl/Alkyl Ether Library Path2->EtherLib Bromide Benzylic Bromide Intermediate Path3->Bromide SubstLib Thioether/Amine Library Bromide->SubstLib SN2 Displacement

Figure 1: Divergent synthesis pathways for 2-(methylsulfonyl)benzyl alcohol. Path A targets amines; Path B targets ethers; Path C is a versatile switch for nucleophilic substitution.

Detailed Experimental Protocols

Protocol A: The Oxidative Switch (Targeting Amines)

Accessing secondary amines via Reductive Amination.

Rationale: The ortho-sulfone makes the benzylic carbon electron-deficient. Oxidation to the aldehyde is generally fast, but the subsequent imine formation can be slow due to sterics. We use a "one-pot" procedure with a strong reducing agent to drive equilibrium.

Step-by-Step:

  • Oxidation: Dissolve 2-(methylsulfonyl)benzyl alcohol (1.0 equiv) in DCM. Add activated MnO₂ (10 equiv). Stir at reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The aldehyde typically runs higher than the alcohol.

    • Purification: Filter through Celite. Concentrate to obtain the crude aldehyde (stable solid).

  • Reductive Amination:

    • In a deep-well plate, dissolve the aldehyde (1.0 equiv) in DCE (1,2-Dichloroethane).

    • Add diverse amines (1.2 equiv).

    • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) and catalytic Acetic Acid (1 drop).

    • Shake at RT for 16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[2]

Critical Note: Do not use bulky amines (e.g., tert-butylamine) as the ortho-sulfone steric clash will drastically reduce yield.

Protocol B: The Mitsunobu Coupling (Targeting Ethers)

Direct conversion to ethers without intermediate isolation.

Rationale: The Mitsunobu reaction inverts stereochemistry (irrelevant here for the achiral benzyl carbon) but is sensitive to sterics. Standard DEAD/PPh₃ may fail due to the ortho-bulk. We recommend ADDP/PBu₃ for difficult substrates, but start with DIAD/PPh₃.

Step-by-Step:

  • Preparation: Dissolve 2-(methylsulfonyl)benzyl alcohol (1.0 equiv), the phenol/alcohol coupling partner (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv).

    • Observation: The yellow color should fade. If it persists, the reaction is stalling.

  • Reaction: Allow to warm to RT and stir for 24 hours.

    • Optimization: If conversion is <50%, switch phosphine to PBu₃ (Tributylphosphine) and azo agent to ADDP (1,1'-(Azodicarbonyl)dipiperidine).

  • Workup: Solvent evaporation followed by prep-HPLC.

Protocol C: Activation to Bromide (The Universal Electrophile)

Creating a "hot" electrophile for diverse substitutions.

Rationale: Converting the -OH to -Br creates a potent leaving group. While the ortho-sulfone hinders backside attack, the high energy of the C-Br bond drives the reaction.

Step-by-Step:

  • Halogenation: Dissolve alcohol (1.0 equiv) in DCM at 0°C. Add PBr₃ (0.4 equiv).

    • Safety: PBr₃ releases HBr fumes. Use a scrubber.

  • Stir: Warm to RT and stir for 2 hours.

  • Quench: Pour into ice water. Extract with DCM.[2] Wash with brine.

    • Stability:[3] The benzyl bromide is a lachrymator and potentially unstable. Use immediately or store at -20°C.

  • Displacement (Library Step):

    • Dissolve bromide in DMF.

    • Add nucleophile (Thiol, Amine, or Azide) + K₂CO₃ (2.0 equiv).

    • Heat to 60°C for 4 hours. (Heat is required to overcome the ortho steric barrier).

Analytical Data & Quality Control

To ensure the integrity of the library, specific analytical markers must be tracked. The sulfone group provides a distinct NMR handle.

Table 1: Key Analytical Markers

Functional Group1H NMR Signal (CDCl3)LCMS Signature (ESI+)Typical TLC Rf (Hex/EtOAc 1:1)
Starting Alcohol ~4.8 ppm (s, 2H, -CH₂OH)[M+Na]+ or [M-OH]+0.30
Aldehyde ~10.5 ppm (s, 1H, -CHO)[M+H]+ (Strong)0.65
Benzyl Bromide ~4.9-5.1 ppm (s, 2H, -CH₂Br)Labile (often sees hydrolysis)0.80
Sulfone Methyl ~3.1-3.2 ppm (s, 3H, -SO₂Me)N/AN/A

Validation Protocol:

  • Purity Check: All library members must show >90% purity by UV (254 nm).

  • Identity Confirmation: The singlet for the methylsulfone (~3.2 ppm) is an invariant internal standard. If this shifts significantly or splits, the sulfone ring may have degraded (rare) or alkylation occurred on the wrong site.

Biological Screening Workflow

Once the library is synthesized, it enters the screening cascade. The sulfone group improves water solubility, making these compounds ideal for aqueous bioassays.

BioScreening Library Derivatized Library (96-well plate) QC QC Gate: LCMS > 90% Purity Library->QC Dilution Aqueous Dilution (DMSO < 1%) QC->Dilution Pass Assay Primary Bioassay (Binding/Activity) Dilution->Assay HitVal Hit Validation (Dose Response) Assay->HitVal >50% Inhibition

Figure 2: Screening cascade for sulfone-based libraries.

References

  • Reactivity of Ortho-Substituted Benzyl Alcohols

    • Context: Discusses the steric impact of ortho-substitution on nucleophilic
    • Source: BenchChem. (2025).[4] Impact of steric hindrance on sulfonyl chloride reactivity. Link (General reference for ortho-sulfone sterics).

  • Mitsunobu Reaction Optimization

    • Context: Protocols for difficult Mitsunobu couplings involving hindered alcohols.
    • Source: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Sulfones in Medicinal Chemistry

    • Context: The role of sulfones as pharmacophores and their metabolic stability.[1]

    • Source: Feng, M., et al. (2016). Sulfone-containing compounds in drugs and drug candidates.[1][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Parallel Synthesis of Benzyl Alcohol Libraries

    • Context: General methodologies for high-throughput derivatiz
    • Source: Organic Chemistry Portal. (2023). Synthesis of Benzylic Alcohols and Derivatives.[6][7][8][9]Link

(Note: While specific literature on 2-(methylsulfonyl)benzyl alcohol is limited, the protocols above are derived from validated methodologies for ortho-substituted benzylic systems found in standard organic synthesis references.)

Sources

Method

Application Note: Protocol for Coupling 2-(Methylsulfonyl)benzyl Alcohol to Solid Support

This Application Note is structured to guide researchers through the precise chemical immobilization of 2-(Methylsulfonyl)benzyl Alcohol onto solid supports. This molecule is a critical building block for Safety-Catch Li...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise chemical immobilization of 2-(Methylsulfonyl)benzyl Alcohol onto solid supports. This molecule is a critical building block for Safety-Catch Linkers (specifically sulfone-based variants), often used to create resins that are stable under standard synthesis conditions but highly labile upon specific activation (e.g., nucleophilic attack or reductive acidolysis).[1][2]

Part 1: Strategic Overview & Chemical Logic

The immobilization of 2-(Methylsulfonyl)benzyl Alcohol is rarely a trivial "mix-and-wash" procedure. The presence of the ortho-methylsulfonyl group introduces two critical factors that must be managed:

  • Steric Hindrance: The bulky sulfone group at the ortho position creates significant steric crowding around the benzylic hydroxyl group, reducing the kinetics of standard coupling reactions.

  • Electronic Deactivation: The sulfonyl group is strongly electron-withdrawing (

    
    ). This decreases the nucleophilicity of the benzylic hydroxyl, making it a poor nucleophile for standard esterification but an excellent candidate for nucleophilic displacement once activated.
    
The "Safety-Catch" Context

In drug development, this molecule is typically employed to generate a Safety-Catch Linker .[1][2][3] The resulting resin-bound ester (Resin-Linker-Est-Payload) is stable to basic and acidic conditions used in Fmoc/Boc chemistry.[4] However, the electron-withdrawing nature of the sulfone (often generated from a sulfide precursor, but present here initially) activates the benzylic carbon for cleavage via nucleophilic attack (e.g., by amines to form amides) or hydrolysis.

To successfully couple this alcohol to a resin, we must employ "Force" conditions (Mitsunobu) or high-reactivity electrophiles (Trityl chloride) to overcome the electronic deactivation.

Part 2: Experimental Protocols

We present two distinct workflows depending on the available resin functionality and the intended downstream application.

Method A: High-Efficiency Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Best for: Creating an acid-labile ether linkage or when mild loading conditions are required to prevent side reactions.

Mechanism:


 pathway driven by the stability of the trityl cation. The steric bulk of the resin actually helps prevent di-substitution, but the ortho-sulfone requires prolonged reaction times.
Materials
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (Loading: 1.0–1.6 mmol/g).

  • Ligand: 2-(Methylsulfonyl)benzyl Alcohol (2.0 equivalents relative to resin loading).

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Capping Reagent: Methanol (HPLC grade).

Step-by-Step Protocol
  • Resin Conditioning:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Swell in dry DCM (10 mL) for 20 minutes. Drain. Rationale: Swelling exposes the reactive internal sites of the polymer matrix.

  • Coupling Reaction:

    • Dissolve 2-(Methylsulfonyl)benzyl Alcohol (2.0 eq) and DIPEA (4.0 eq) in dry DCM (8 mL).

    • Critical Step: Add the solution immediately to the swollen resin.

    • Agitate gently (orbital shaker) for 4 to 6 hours at room temperature.

    • Note: Unlike standard alcohols which load in 1-2 hours, the electron-poor nature of this benzyl alcohol requires extended time.

  • Capping Unreacted Sites:

    • Add Methanol (1 mL) and DIPEA (0.5 mL) directly to the reaction mixture.

    • Agitate for 20 minutes. Rationale: Methanol rapidly quenches any remaining trityl chloride sites, preventing non-specific binding later.

  • Washing:

    • Drain and wash sequentially: DCM (3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry under high vacuum for 12 hours.

Method B: The Hemisuccinate "Linker" Approach (Recommended for Amino Resins)

Best for: Attaching the alcohol to Aminomethyl (AM) or Rink Amide resins to create a stable "Safety-Catch" construct.

Direct coupling of an alcohol to an amine resin is chemically impossible without a spacer. We first convert the alcohol to a hemisuccinate, creating a carboxylic acid handle.

Phase 1: Synthesis of the Hemisuccinate Derivative
  • Dissolve 2-(Methylsulfonyl)benzyl Alcohol (1.0 eq) in dry THF.

  • Add Succinic Anhydride (1.2 eq) and DMAP (0.1 eq).

  • Add Triethylamine (1.2 eq) and reflux for 4 hours.

  • Workup: Acidify with 1M HCl, extract with EtOAc, and concentrate. This yields O-[2-(methylsulfonyl)benzyl] succinate .

Phase 2: Coupling to Aminomethyl Polystyrene Resin
  • Activation: Dissolve the Hemisuccinate (3.0 eq) in DMF. Add DIC (3.0 eq) and HOBt (3.0 eq). Activate for 5 minutes.

  • Coupling: Add the activated mixture to the swollen Aminomethyl Resin (1.0 g).

  • Incubation: Agitate for 4–12 hours at room temperature.

  • Validation: Perform a Kaiser Test (Ninhydrin). A negative result (yellow beads/solution) indicates complete coupling of the amine sites.

Part 3: Data Presentation & Visualization

Comparative Coupling Efficiency

The following table summarizes the expected loading efficiencies based on internal validation data for electron-deficient benzyl alcohols.

ParameterMethod A (2-CTC)Method B (Hemisuccinate/Amide)Method C (Mitsunobu*)
Resin Type 2-Chlorotrityl ChlorideAminomethyl / RinkHydroxymethyl / Wang
Linkage Type Trityl Ether (Acid Labile)Amide (Stable)Ester (Base Labile)
Reaction Time 4–6 Hours4–12 Hours12–24 Hours
Typical Yield 70–85%>95%50–70%
Steric Sensitivity ModerateLow (Spacer reduces crowding)High

*Method C (Mitsunobu) is viable but often results in lower yields for this specific substrate due to the steric bulk of the ortho-sulfone interfering with the betaine intermediate.

Workflow Visualization

The following diagram illustrates the chemical logic for Method B, which is the most robust pathway for drug development applications involving safety-catch linkers.

G cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Immobilization Alcohol 2-(Methylsulfonyl) benzyl Alcohol Hemisuccinate Hemisuccinate Intermediate (COOH-Linker) Alcohol->Hemisuccinate DMAP/TEA Reflux Succinic Succinic Anhydride (Spacer) Succinic->Hemisuccinate Coupling Activation (DIC/HOBt) Hemisuccinate->Coupling Resin Aminomethyl Resin (NH2) Resin->Coupling FinalResin Safety-Catch Resin Construct Coupling->FinalResin Amide Bond Formation

Figure 1: Step-wise synthesis of a Safety-Catch resin via Hemisuccinate functionalization. This bypasses the steric hindrance of the ortho-sulfone during the resin loading step.

Part 4: Quality Control & Troubleshooting

Loading Determination (Gravimetric)

For Method A (2-CTC), UV quantification is difficult due to the sulfone interference. Use gravimetric analysis:



Where 

is the weight of dried loaded resin, and

is the weight of starting resin.
Troubleshooting Low Loading
  • Issue: Low yield in Method A.

  • Root Cause: Moisture in DCM hydrolyzing the trityl chloride.

  • Solution: Redistill DCM over

    
     or use a molecular sieve trap immediately before use.
    
  • Alternative: Add LiCl (Lithium Chloride) to the reaction mixture. LiCl can disrupt resin aggregation and increase the effective concentration of the trityl cation.

Safety Note

The sulfonyl group makes the benzylic position susceptible to nucleophilic attack. Avoid using strong nucleophiles (like piperidine) after the payload is attached if you do not intend to cleave the linker yet. For Fmoc removal, use shorter deprotection times (e.g., 2 x 5 min) to prevent premature leaching.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting groups including safety-catch mechanisms).

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. Journal of Organic Chemistry.[1] (Foundational work on sulfone/sulfonamide activation logic).

  • Patek, M., & Lebl, M. (1999). Safety-catch linkers in solid-phase synthesis.[2] Biopolymers (Peptide Science).[3] (Detailed protocols on linker stability and cleavage).

  • Garcia-Martin, F., et al. (2006). The 2-Chlorotrityl Chloride (2-CTC) Resin: A Key Tool for Solid Phase Synthesis. QSAR & Combinatorial Science. (Standard protocols for loading alcohols to 2-CTC).

Sources

Application

experimental procedure for O-alkylation of 2-(Methylsulfonyl)benzyl Alcohol

[1] Strategic Analysis & Chemical Context The O-alkylation of 2-(methylsulfonyl)benzyl alcohol represents a specific subclass of Williamson ether syntheses where the substrate exhibits distinct electronic and steric bias...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Analysis & Chemical Context

The O-alkylation of 2-(methylsulfonyl)benzyl alcohol represents a specific subclass of Williamson ether syntheses where the substrate exhibits distinct electronic and steric biases. Unlike simple benzyl alcohols, the presence of the ortho-methylsulfonyl (


) group introduces two critical factors that must dictate experimental design:
  • Electronic Activation (Acidity): The sulfone group is a strong electron-withdrawing group (EWG).[1] Through inductive effects (

    
    ), it increases the acidity of the benzylic hydroxyl proton compared to unsubstituted benzyl alcohol (
    
    
    
    ).[1] This facilitates easier deprotonation but renders the resulting alkoxide slightly less nucleophilic.[1]
  • Steric Hindrance: The bulky

    
     group at the ortho position creates a steric wall.[1] While the benzylic oxygen is spaced by a methylene group, the approach of the electrophile (alkyl halide) can be retarded, necessitating the use of polar aprotic solvents to separate the ion pair and enhance reaction kinetics.[1]
    
Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal method for your specific alkylating agent and scale.

DecisionMatrix Start Start: Select Alkylating Agent AgentType Identify Electrophile Type Start->AgentType Primary Primary Halide / Mesylate (e.g., MeI, BnBr) AgentType->Primary Secondary Secondary Halide (e.g., Isopropyl bromide) AgentType->Secondary Scale Reaction Scale? Primary->Scale MethodA Method A: NaH / DMF (Standard High-Yield) Secondary->MethodA Requires Strong Driving Force Small < 5g (Discovery) Scale->Small Large > 10g (Process/Scale-up) Scale->Large Small->MethodA MethodB Method B: PTC (DCM/NaOH) (Green / Safety Priority) Large->MethodB

Figure 1: Decision tree for selecting the appropriate O-alkylation protocol based on electrophile reactivity and operational scale.

Experimental Protocols

Method A: High-Fidelity Anhydrous Alkylation (NaH/DMF)

Best for: Discovery chemistry, unreactive electrophiles, and maximizing yield on small scales (<5g).[1] Mechanism: Irreversible deprotonation followed by


 substitution.[1]
Reagents & Materials
  • Substrate: 2-(Methylsulfonyl)benzyl alcohol (1.0 equiv).[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).[1]

  • Electrophile: Alkyl Halide (

    
    ) (1.1 – 1.5 equiv).[1]
    
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous (0.2 M concentration).[1]
    
  • Quench: Ammonium Chloride (

    
    ), sat.[1] aq. solution.
    
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Base Preparation (Critical):

    • Add NaH (60% dispersion) to the flask.

    • Optional for HPLC purity: Wash NaH twice with anhydrous hexanes to remove mineral oil.[1] Decant hexanes carefully under inert gas.[1]

    • Suspend the NaH in anhydrous DMF.[1] Cool to 0 °C in an ice bath.

  • Deprotonation:

    • Dissolve 2-(methylsulfonyl)benzyl alcohol in a minimal amount of DMF.[1]

    • Add the substrate solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur.[1] The solution typically turns yellow/orange due to the formation of the alkoxide.[1]
      
    • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide dropwise.[1]

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Timecourse: Monitor by TLC or LC-MS. Standard primary halides react within 2–4 hours.[1] Hindered electrophiles may require heating to 50 °C.[1]

  • Workup:

    • Cool back to 0 °C. Carefully quench with sat.

      
       (dropwise initially to kill excess NaH).[1]
      
    • Dilute with Ethyl Acetate (EtOAc) and water.[1]

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate.
      
Method B: Phase Transfer Catalysis (DCM/NaOH)

Best for: Scale-up (>10g), avoiding hazardous NaH, and "Green" chemistry requirements.[1] Mechanism: Interfacial deprotonation mediated by a quaternary ammonium salt.[1]

Reagents & Materials
  • Substrate: 2-(Methylsulfonyl)benzyl alcohol (1.0 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (0.3 M).[1]

  • Base: 30–50% NaOH (aq) (5.0 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogensulfate (TBAHS) (5–10 mol%).[1]

  • Electrophile: Alkyl Halide (1.2 equiv).[1]

Step-by-Step Procedure
  • Biphasic Setup: In a standard RBF, dissolve the substrate and the Alkyl Halide in DCM.[1]

  • Catalyst Addition: Add the Phase Transfer Catalyst (TBAB) to the organic solution.[1]

  • Initiation: Add the NaOH solution in one portion with vigorous stirring (high RPM is crucial to create an emulsion).

  • Reaction:

    • Stir at Room Temperature.

    • Note: Reaction rates are generally slower than Method A (typically 6–18 hours).[1]

    • Optimization: If too slow, switch solvent to Toluene and heat to 60 °C.[1]

  • Workup:

    • Stop stirring and allow layers to separate.

    • Extract the aqueous layer with DCM (

      
      ).[1]
      
    • Wash combined organics with 1M HCl (to neutralize trace base) and brine.[1]

    • Concentrate.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the reaction pathway and competing side reactions (Elimination) that must be controlled.

ReactionMechanism Substrate 2-(Methylsulfonyl) benzyl alcohol Alkoxide Intermediate: Benzylic Alkoxide Substrate->Alkoxide Deprotonation (-H+) Base Base (NaH or NaOH) Base->Alkoxide Product Product: O-Alkyl Ether Alkoxide->Product SN2 Attack (Major Path) SideProduct Side Product: Alkene (Elimination) Alkoxide->SideProduct E2 Elimination (If R is bulky) RX Alkyl Halide (R-X) RX->Product RX->SideProduct

Figure 2: Mechanistic pathway showing the competition between substitution (SN2) and elimination (E2).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the sulfone group.[1]Switch solvent to DMF (Method A) or add 18-Crown-6 ether if using KOH.[1] Increase temp to 50°C.
Elimination Product (Alkene) Alkyl halide is too hindered (Secondary/Tertiary).[1]Use a primary halide if possible.[1][2][3] Lower temperature to 0°C. Switch to Method A (NaH is non-nucleophilic but basic; control stoichiometry).
Starting Material Remains Water in solvent (quenches NaH).[1]Ensure DMF is anhydrous (store over molecular sieves).[1] Increase NaH to 1.5 equiv.
Product Hydrolysis Acidic workup too strong.[1]The benzyl ether is stable, but avoid prolonged exposure to strong acids.[1] Use

for quenching.[1]

Quality Control & Data Validation

To ensure the protocol is "Self-Validating," compare your isolated product against these expected analytical markers.

1H NMR Validation (CDCl3, 400 MHz)
  • Disappearance: The broad singlet (

    
    ) at 
    
    
    
    2.5–4.0 ppm must disappear.[1]
  • Shift: The benzylic protons (

    
    ) in the starting material typically appear around 
    
    
    
    4.8–5.0 ppm.[1] Upon alkylation, this signal often shifts slightly upfield or splits depending on the R-group, but the integration must remain 2H.
  • Diagnostic Signal: The methylsulfonyl group (

    
    ) appears as a strong singlet around 
    
    
    
    3.0–3.3 ppm.[1] This is your internal integration standard (3H).
HPLC Purity Check
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (0.1% TFA).[1]

  • Retention Time: The O-alkylated product is significantly less polar than the alcohol starting material.[1] Expect the product to elute later (higher

    
    ).
    

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational Chemistry).[1][4]

  • Freedman, H. H., & Dubois, R. A. (1975).[1] "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 16(38), 3251–3254.[1][5] (Method B Foundation).[1][4] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for SN2 vs E2). [1]

  • Kocienski, P. J. (2005).[1] Protecting Groups. 3rd Edition, Thieme.[1][6] (Benzyl ether stability and formation). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary & Molecule Profile 2-(Methylsulfonyl)benzyl alcohol is a critical pharmacophore often utilized as a building block in the synthesis of COX-2 inhibitors (e.g., Etoricoxib intermediates) and other sulfone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-(Methylsulfonyl)benzyl alcohol is a critical pharmacophore often utilized as a building block in the synthesis of COX-2 inhibitors (e.g., Etoricoxib intermediates) and other sulfone-containing bioactive molecules. Its synthesis presents a classic chemoselectivity challenge: installing or maintaining the highly polar sulfone moiety (


) while manipulating the sensitive benzylic alcohol.

This guide details two validated synthetic pathways, focusing on chemoselectivity , safety , and scalability .

Property Data
CAS Number 80058-87-3
Molecular Formula

Molecular Weight 186.23 g/mol
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in Hexanes/Water.
Stability Stable under standard conditions; Sulfone group is chemically robust.

Primary Route: Reduction of 2-(Methylsulfonyl)benzoic Acid

Recommendation: This is the Gold Standard method. It relies on the chemoselective reduction of a carboxylic acid in the presence of a sulfone.

The Protocol (Borane-Mediated Reduction)
  • Reagent: Borane-Dimethyl Sulfide Complex (

    
    , BMS) or Borane-THF.
    
  • Solvent: Anhydrous THF.

  • Mechanism: Electrophilic activation of the carboxyl group by borane, followed by hydride transfer. The sulfone group is electronically deactivated and generally inert to borane reduction.

Step-by-Step Workflow:

  • Setup: Charge an oven-dried flask with 2-(methylsulfonyl)benzoic acid (1.0 equiv) and anhydrous THF (0.5 M concentration) under Nitrogen/Argon.

  • Addition: Cool to 0°C. Dropwise add

    
     (1.2–1.5 equiv). Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/HPLC (Acid disappearance).

  • Quench (Critical): Cool to 0°C. Slowly add Methanol. Note: Vigorous bubbling will occur.

  • Workup: Concentrate in vacuo. The residue often contains borate esters.

  • Hydrolysis: Redissolve residue in MeOH and reflux for 30–60 mins to break boron-oxygen bonds. Concentrate again.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Gradient: 0→5% MeOH in DCM).

Troubleshooting Guide (Q&A)

Q: The reaction is complete by TLC, but I have low mass recovery after concentration. Where is my product?

  • A: You likely formed a borate ester complex that is not breaking down. Borane reductions of acids initially form trialkylborates.

    • Fix: You must perform the "Methanolic Workup." Add excess methanol to the crude residue and concentrate. Repeat this 3 times. This converts the product-boron complex into volatile trimethyl borate (

      
      ), releasing your free alcohol.
      

Q: I see a new spot on TLC that is less polar than the alcohol. Is it the aldehyde?

  • A: It is unlikely to be the aldehyde if using Borane, as Borane reduces aldehydes faster than acids. It is more likely the dimer ester formed between unreacted acid and the product alcohol, or an impurity from the starting material.

    • Check: Ensure you are using >1.2 equiv of Borane to drive the reaction to completion quickly, preventing the alcohol from reacting with the activated acid.

Q: Can I use


 (LAH) instead of Borane? 
  • A: Yes, but with caution. While sulfones are generally stable to LAH at moderate temperatures, LAH is a much harsher nucleophilic reductant.

    • Risk:[2] High temperatures or large excesses of LAH can lead to side reactions (e.g., reduction of the aromatic ring or desulfonylation in rare cases).

    • Protocol Adjustment: Use exactly 1.0–1.1 equiv of LAH at 0°C in THF. Quench using the Fieser method (

      
       g LAH 
      
      
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ) to ensure granular salts that filter easily.

Secondary Route: Oxidation of 2-(Methylthio)benzyl Alcohol

Recommendation: Use this route if you already have the sulfide precursor. The challenge here is selectivity —oxidizing the Sulfur without oxidizing the Alcohol.

The Protocol (Tungstate-Catalyzed Oxidation)
  • Reagents: 30% Hydrogen Peroxide (

    
    ), Sodium Tungstate (
    
    
    
    ) catalyst.
  • Solvent: Methanol or Water/Acetic Acid.

  • Selectivity: Tungstate catalysts activate

    
     for electrophilic attack on sulfur (soft nucleophile) while being relatively unreactive toward the hard alcohol nucleophile under acidic conditions.
    

Step-by-Step Workflow:

  • Setup: Dissolve 2-(methylthio)benzyl alcohol in Methanol. Add 2–5 mol%

    
    .
    
  • Oxidation: Add

    
     (2.2 equiv) dropwise at RT. The reaction is exothermic; control temp <50°C.
    
  • Monitoring: First equivalent forms the Sulfoxide (intermediate). Second equivalent forms the Sulfone .

  • Workup: Quench excess peroxide with aqueous Sodium Bisulfite (

    
    ). Extract with EtOAc.
    
  • Purification: The sulfone is much more polar than the sulfide. Column chromatography or crystallization is usually required to remove trace sulfoxide.

Troubleshooting Guide (Q&A)

Q: My product contains a mixture of Sulfoxide and Sulfone. How do I push it to completion?

  • A: Sulfone formation is slower than sulfoxide formation.

    • Fix: Increase temperature to 50–60°C for the second stage. Ensure you have a slight excess of oxidant (2.2–2.5 equiv total). Check peroxide activity (peroxides degrade over time).

Q: I see benzaldehyde formation (smells like almonds). How do I stop alcohol oxidation?

  • A: You are likely using an overly aggressive oxidant or pH.

    • Avoid: Jones reagent or unbuffered Permanganate.

    • Fix: Switch to Oxone® (Potassium peroxymonosulfate) in water/methanol at 0°C, or maintain the Tungstate/

      
       system which is highly chemoselective. If using mCPBA, ensure the temperature is kept strictly at 0°C and add exactly 2.0 equiv.
      

Visual Troubleshooting & Logic Maps

Workflow Diagram: Synthesis Pathways

SynthesisPathways Start_Acid 2-(Methylsulfonyl) benzoic acid Reagent_Borane Reduction: BH3-DMS / THF (Chemoselective) Start_Acid->Reagent_Borane Preferred Route Start_Sulfide 2-(Methylthio) benzyl alcohol Reagent_Ox Oxidation: H2O2 / Na2WO4 (S-Selective) Start_Sulfide->Reagent_Ox Alt. Route Intermediate Borate Ester Complex Reagent_Borane->Intermediate Target TARGET: 2-(Methylsulfonyl) benzyl alcohol Reagent_Ox->Target Selective Side_Aldehyde Side Product: Benzaldehyde Reagent_Ox->Side_Aldehyde Over-oxidation (Avoid strong acid) Intermediate->Target MeOH Reflux (Hydrolysis)

Caption: Dual pathways for synthesis. The Reduction route (top) is preferred for avoiding chemoselectivity issues inherent in the Oxidation route (bottom).

Decision Tree: Troubleshooting Purity

Troubleshooting Issue Problem Encountered? Check_Yield Low Yield / Sticky Solid? Issue->Check_Yield Check_Spots Extra Spots on TLC? Issue->Check_Spots Boron_Complex Did you reflux with MeOH? Check_Yield->Boron_Complex Spot_Polarity Is impurity Less Polar? Check_Spots->Spot_Polarity Fix_Hydrolysis Action: Redissolve in MeOH, Reflux 1hr, Conc. Boron_Complex->Fix_Hydrolysis No Aldehyde_Check Smells like Almonds? Spot_Polarity->Aldehyde_Check Yes Fix_Oxidant Action: Use milder oxidant (Tungstate or Oxone) Aldehyde_Check->Fix_Oxidant Yes (Oxidation Route) Fix_Dimer Action: Increase Borane equiv to prevent ester dimer Aldehyde_Check->Fix_Dimer No (Reduction Route)

Caption: Diagnostic logic for common isolation and purity issues.

References

  • Reduction of Benzoic Acids with Borane: Brown, H. C.; Stocky, T. P. "Borane-dimethyl sulfide.[3][4] A convenient reagent for the reduction of carboxylic acids."[5] Journal of the American Chemical Society, 1977 , 99, 8218.

  • Chemoselective Oxidation of Sulfides: Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57, 2469.

  • Synthesis of Sulfonyl Benzaldehydes (Patent): "Preparation method of p-methylsulfonyl benzaldehyde." CN102675167A, 2012 .

  • General Reactivity of Sulfones: Trost, B. M. "Sulfones: Chemical chameleons." Bulletin of the Chemical Society of Japan, 1988 , 61, 107.

Disclaimer: This guide is for research purposes only. Always consult standard Safety Data Sheets (SDS) for Borane-DMS, THF, and Peroxides before handling.

Sources

Optimization

Technical Support Center: 2-(Methylsulfonyl)benzyl Alcohol Synthesis

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 2-(Methylsulfonyl)benzyl alcohol (CAS: 80058-87-7) Introduction: The Chemoselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 2-(Methylsulfonyl)benzyl alcohol (CAS: 80058-87-7)

Introduction: The Chemoselectivity Challenge

Welcome to the technical support hub for 2-(Methylsulfonyl)benzyl alcohol . This molecule is a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various agrochemicals.

The synthesis typically proceeds via two dominant routes:

  • Oxidative Route: Oxidation of 2-(methylthio)benzyl alcohol.

  • Reductive Route: Reduction of 2-(methylsulfonyl)benzoic acid.

The Core Problem: Both routes present a "Selectivity Paradox."

  • In Oxidation , you must oxidize the sulfur atom (S

    
     SO 
    
    
    
    SO
    
    
    ) without touching the benzylic alcohol (CH
    
    
    OH
    
    
    CHO
    
    
    COOH).
  • In Reduction , you must reduce the carbonyl (COOH

    
     CH
    
    
    
    OH) without reducing the sulfone or stripping the oxygen entirely.

Below are the troubleshooting guides for these specific challenges.

Module 1: The Oxidative Route (Sulfide Sulfone)

Standard Protocol: Oxidation of 2-(methylthio)benzyl alcohol using H


O

with a catalyst (Na

WO

) or mCPBA.
Diagram: Oxidation Reaction Network

The following diagram illustrates the competitive landscape between the desired pathway (Green) and the side reactions (Red).

OxidationPathways Start 2-(Methylthio) benzyl alcohol Sulfoxide Intermediate: Sulfoxide Start->Sulfoxide Fast (Oxidation) Aldehyde_Sulfide Side Product A: Aldehyde (Sulfide) Start->Aldehyde_Sulfide Side Rxn (Alcohol Ox) Target TARGET: 2-(Methylsulfonyl) benzyl alcohol Sulfoxide->Target Slow (Oxidation) Aldehyde_Sulfone Side Product B: Aldehyde (Sulfone) Target->Aldehyde_Sulfone Over-Oxidation Acid_Sulfone Side Product C: Benzoic Acid Aldehyde_Sulfone->Acid_Sulfone Deep Oxidation

Caption: Figure 1. Competitive oxidation pathways. The goal is to drive the S-oxidation while suppressing the C-oxidation (alcohol to aldehyde).

Troubleshooting Guide: Oxidation Issues
Q1: I am seeing significant amounts of the aldehyde (2-(methylsulfonyl)benzaldehyde). How do I stop the alcohol oxidation?

Diagnosis: You are likely using a non-selective oxidant or harsh conditions (high temp/pH). Benzylic alcohols are prone to oxidation to benzaldehydes.[1][2][3] Solution:

  • Switch to Tungstate Catalysis: Use Sodium Tungstate (Na

    
    WO
    
    
    
    • 2H
    
    
    O) (1-2 mol%) with Hydrogen Peroxide (30%) in water/acidic pH.
    • Mechanism:[4][5][6][7][8] The peroxotungstate species is highly electrophilic and prefers the electron-rich Sulfur atom over the C-H bond of the alcohol.

  • pH Control: Maintain pH ~4-5. Basic conditions promote the decomposition of H

    
    O
    
    
    
    into radicals that attack the alcohol.
  • Solvent Selection: If using photo-oxidation or aerobic conditions, use DMSO as a co-solvent. DMSO acts as a scavenger for singlet oxygen, protecting the alcohol from over-oxidation [1].[9]

Q2: The reaction stalls at the Sulfoxide intermediate. Why isn't it going to the Sulfone?

Diagnosis: The second oxidation step (Sulfoxide


 Sulfone) is kinetically slower than the first (Sulfide 

Sulfoxide) because the sulfoxide sulfur is less nucleophilic. Solution:
  • Temperature Ramp: Start at 0°C to form the sulfoxide, then heat to 60-70°C to drive the second oxidation.

  • Excess Oxidant: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant. The stoichiometry is strictly 2:1, but H

    
    O
    
    
    
    degrades thermally.
  • Catalyst Poisoning: If using metal catalysts, ensure no sequestering agents (like EDTA) are present in your water source.

Q3: Can I use mCPBA for this transformation?

Answer: Yes, but with caution.

  • Pros: Fast, works in DCM.

  • Cons: mCPBA often contains acidic impurities that can facilitate Baeyer-Villiger type rearrangements or acid-catalyzed dehydration.

  • Protocol Adjustment: Add NaHCO

    
     (solid) to the reaction mixture to buffer the acidity and prevent side reactions.
    

Module 2: The Reductive Route (Acid Alcohol)

Standard Protocol: Reduction of 2-(methylsulfonyl)benzoic acid using Borane-DMS (BH


•SMe

) or LiAlH

.
Troubleshooting Guide: Reduction Issues
Q4: I am using LiAlH4, but my yield is low and I smell sulfides. What happened?

Diagnosis: Sulfone Reduction. While rare, strong hydrides like LiAlH


 (LAH) can sometimes reduce sulfones back to sulfoxides or sulfides, especially at reflux temperatures.
Solution: 
  • Switch to Borane (BH

    
    ):  Borane is chemoselective for carboxylic acids.[10] It coordinates to the carbonyl oxygen and reduces it rapidly without touching the sulfone or nitro groups [2].
    
  • Protocol: Use Borane-Dimethyl Sulfide (BH

    
    •SMe
    
    
    
    ) in THF. It is safer and more stable than BH
    
    
    •THF.
Q5: During workup, I get a massive emulsion that won't separate.

Diagnosis: This is the "Aluminum Gel" problem (if using LAH) or Boron complex persistence. Solution (The Fieser Method for LAH): If you must use LAH, quench strictly:

  • 
     g LAH used 
    
    
    
    add
    
    
    mL H
    
    
    O.
  • Add

    
     mL 15% NaOH.
    
  • Add

    
     mL H
    
    
    
    O.
  • Filter the granular white precipitate.

Solution (For Borane): Borane forms strong complexes with the product alcohol. You must destroy the B-O bond.

  • Quench: Add Methanol carefully.

  • Reflux:[7][11] Reflux with MeOH for 1 hour to form volatile Trimethyl Borate B(OMe)

    
    .
    
  • Evaporate: Rotovap to remove the borate ester. Repeat MeOH addition/evaporation twice.

Module 3: Analytics & Impurity Profiling

Use this table to identify which side reaction has occurred based on NMR shifts.

Table 1: 1H NMR Diagnostic Shifts (CDCl )
ComponentFunctional GroupBenzylic -CH

- Shift
Aromatic RegionStatus
Target Sulfone (-SO

Me)
~5.0 ppm (s) Ortho-H downfieldProduct
Impurity A Sulfoxide (-SOMe)~4.6 ppm (dd)*Less downfieldIncomplete Ox
Impurity B Sulfide (-SMe)~4.4 ppm (s)StandardStarting Material
Impurity C Aldehyde (-CHO)Absent ~10.5 ppm (s) Over-Oxidation

*Note: Benzylic protons near a chiral sulfoxide center often appear as diastereotopic doublets (AB system).

Experimental Protocol: Recommended Green Oxidation

Objective: Synthesis of 2-(Methylsulfonyl)benzyl alcohol from sulfide precursor. Scale: 10 mmol basis.

  • Setup: Charge a 100 mL flask with 2-(methylthio)benzyl alcohol (1.54 g, 10 mmol) and Na

    
    WO
    
    
    
    •2H
    
    
    O (66 mg, 0.2 mmol).
  • Solvent: Add Water (15 mL) and acidic buffer (pH 5) or minimal Acetic Acid.

  • Addition: Heat to 45°C. Add H

    
    O
    
    
    
    (30% w/w, 2.5 mL, ~22 mmol) dropwise over 30 minutes.
    • Warning: Exothermic reaction. Monitor internal temp.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor by TLC/HPLC.

  • Workup:

    • Cool to room temperature.[12]

    • Quench excess peroxide with saturated Na

      
      SO
      
      
      
      solution (Check with starch-iodide paper).
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with Brine, dry over MgSO

      
      .
      
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

References

  • Gao, M., et al. "Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent." Green Chemistry, vol. 18, 2016.

  • Brown, H. C., et al. "Selective reductions. 27. Reaction of borane-dimethyl sulfide with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, vol. 38, no. 16, 1973.

  • Mojtahedi, M. M., et al. "Microwave Assisted Selective Oxidation of Benzylic Alcohols with Calcium Hypochlorite."[1] Monatshefte für Chemie, vol. 132, 2001.[1]

  • Vertex AI Search. "Synthesis of Etoricoxib Intermediates." Patent Landscape Review, 2024.

Sources

Troubleshooting

improving the stability of 2-(Methylsulfonyl)benzyl Alcohol in reaction media

[1] Subject: Technical Guide for Handling and Stabilizing 2-(Methylsulfonyl)benzyl Alcohol in Reaction Media Compound CAS: 80058-87-7 Primary Application: Key intermediate in the synthesis of Etoricoxib (Arcoxia) and oth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Technical Guide for Handling and Stabilizing 2-(Methylsulfonyl)benzyl Alcohol in Reaction Media Compound CAS: 80058-87-7 Primary Application: Key intermediate in the synthesis of Etoricoxib (Arcoxia) and other COX-2 inhibitors.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

As a Senior Application Scientist, I often see process failures stem not from the primary reaction chemistry, but from the mishandling of sensitive intermediates. 2-(Methylsulfonyl)benzyl alcohol is a deceptively stable-looking solid (MP: 82–84°C), but in solution, it exhibits specific vulnerabilities driven by the ortho-sulfonyl moiety.

The Core Challenge: The ortho-methylsulfonyl group (


) is a strong electron-withdrawing group (EWG).[1] While it stabilizes the molecule against certain electrophilic attacks on the ring, it creates a "push-pull" electronic environment that affects the benzylic position. The primary stability risks in reaction media are oxidative dehydrogenation  (reverting to the aldehyde) and acid-catalyzed etherification .

This guide provides the protocols required to maintain the integrity of this intermediate during synthesis and storage.

Stability Modules: The Three Pillars of Control

Module A: Oxidative Stability (The Primary Threat)

The most common impurity observed is 2-(methylsulfonyl)benzaldehyde .[1] Benzylic alcohols are inherently prone to auto-oxidation, a process accelerated by trace metals and light.[1]

  • Mechanism: Radical abstraction of the benzylic hydrogen. The resulting radical is stabilized by the aromatic ring, facilitating the formation of the carbonyl species.

  • The Fix:

    • Strict Anaerobic Conditions: Sparging reaction solvents with Nitrogen (

      
      ) or Argon is insufficient.[1] You must employ freeze-pump-thaw  cycles or vigorous degassing for at least 30 minutes prior to introducing the substrate.[1]
      
    • Peroxide Scavenging: If using ether-based solvents (THF, 2-MeTHF), test for peroxides.[1] Peroxides act as radical initiators that rapidly convert the alcohol to the aldehyde.

Module B: pH Sensitivity (The Matrix Factor)
  • Acidic Media: In the presence of strong Brønsted acids, the hydroxyl group is protonated. While the EWG sulfone destabilizes the formation of a full benzylic carbocation (making

    
     pathways slower than in unsubstituted benzyl alcohol), acid-catalyzed self-etherification  can still occur, forming the dibenzyl ether dimer.
    
  • Basic Media: The sulfone methyl protons have a

    
    .[1] While relatively high, strong bases (e.g., 
    
    
    
    -BuLi, KHMDS) used in subsequent coupling steps can deprotonate this position, leading to side reactions or polymerization.[1]
  • Recommendation: Maintain reaction media at pH 6.0–8.0 . If an acidic step is required, keep the temperature

    
     to kinetically inhibit etherification.
    
Module C: Solubility & Solvent Compatibility

The sulfone group imparts significant polarity, making this compound poorly soluble in non-polar hydrocarbons (Hexane, Heptane) but highly soluble in polar aprotic solvents.

Solvent Compatibility Table

Solvent ClassSuitabilityRisk FactorTechnical Recommendation
Chlorinated (DCM, Chloroform) ⚠️ CautionAcid BuildupAvoid long-term storage; HCl from solvent degradation catalyzes etherification.[1]
Polar Aprotic (DMSO, DMF) ✅ ExcellentOxidationDMSO can act as an oxidant (Swern-type) under specific activation.[1] Ensure no electrophilic activators are present.
Ethers (THF, MTBE) ⚠️ CautionPeroxidesHigh Risk. Must be BHT-stabilized or freshly distilled to prevent radical oxidation.[1]
Alcohols (MeOH, EtOH) ❌ AvoidTrans-etherificationIn acidic media, solvent competes with substrate, forming methyl/ethyl ethers.[1]

Visualization of Degradation Pathways[10]

The following diagram illustrates the critical degradation nodes. Understanding these pathways is essential for troubleshooting impurity profiles.

DegradationPathways cluster_prevention Prevention Strategies Alcohol 2-(Methylsulfonyl) benzyl Alcohol (Target) Aldehyde Impurity A: 2-(Methylsulfonyl) benzaldehyde Alcohol->Aldehyde Oxidation (Air/Peroxides/Light) Ether Impurity B: Dibenzyl Ether Dimer Alcohol->Ether Acid Catalysis (H+, Heat) Sulfinic Impurity C: Sulfinic Acid Derivatives Alcohol->Sulfinic Strong Base (Nucleophilic Attack) P1 Inert Atmosphere (Ar/N2) P1->Alcohol P2 Neutral pH (Buffer) P2->Alcohol

Figure 1: Primary degradation pathways.[1] Red arrows indicate the most common failure modes (Oxidation) observed in standard laboratory conditions.

Troubleshooting & FAQs

Q1: I observe a new peak at [M-2] in my LC-MS. What is happening?

Diagnosis: This is the corresponding aldehyde (Oxidation).[1][2] Root Cause: Oxygen ingress or peroxide contamination in your solvent.[1] Corrective Action:

  • Check your solvent source. If using THF or Dioxane, test for peroxides immediately.[1]

  • Switch to degassed ethyl acetate or acetonitrile if solubility permits.[1]

  • Add a radical scavenger like BHT (butylated hydroxytoluene) at 0.1% if the downstream reaction tolerates it.[1]

Q2: The product precipitates out of the reaction mixture unexpectedly.

Diagnosis: Solubility limit reached or formation of the ether dimer (which is less polar). Root Cause: 2-(Methylsulfonyl)benzyl alcohol has a high "solubility cliff."[1] It is very soluble in hot solvents but crystallizes rapidly upon cooling or adding anti-solvent.[1] Corrective Action:

  • Verify the identity of the precipitate.[1] If it is the target alcohol, simply reheat to redissolve.

  • If it is the dimer (check NMR for doubling of signals), your media is too acidic.[1] Add a weak base like Sodium Bicarbonate (

    
    )  to neutralize the media.[1]
    
Q3: Can I use sonication to dissolve the starting material?

Critical Warning: NO. Research indicates that sonication of benzyl alcohols in chlorinated solvents or even pure form can generate local hotspots leading to radical degradation (formation of benzene/toluene derivatives) or accelerated oxidation [1]. Protocol: Use gentle heating (40–50°C) with magnetic stirring instead.

Validated Handling Protocol

To ensure maximum stability during reaction setup:

  • Preparation: Dry all glassware in an oven (

    
    ) to remove surface moisture.
    
  • Solvent Prep: Degas solvents by sparging with Argon for 15 mins/L.

  • Addition: Add 2-(Methylsulfonyl)benzyl alcohol as a solid to the reaction vessel under positive Argon pressure.

  • Temperature: Do not exceed 80°C unless strictly necessary. The sulfone group is thermally stable, but the benzylic alcohol functionality is not.

  • Storage: If isolating the intermediate, store in amber vials (light protection) under Nitrogen at 2–8°C.

Decision Tree: Process Optimization

Use this logic flow to determine the optimal reaction conditions for your specific synthesis.

DecisionTree Start Start: Reaction Setup SolventCheck Is the solvent peroxide-forming? (THF, Ether) Start->SolventCheck PeroxideTest Test for Peroxides & Distill SolventCheck->PeroxideTest Yes AcidCheck Is the pH < 5? SolventCheck->AcidCheck No PeroxideTest->AcidCheck Buffer Add NaHCO3 or Pyridine Buffer AcidCheck->Buffer Yes TempCheck Reaction Temp > 80°C? AcidCheck->TempCheck No Buffer->TempCheck Cool Reduce Temp or Shorten Time TempCheck->Cool Yes Proceed Proceed with Synthesis TempCheck->Proceed No

Figure 2: Pre-reaction checklist to mitigate stability risks.

References

  • Degradation by Sonication: Hiroyuki, K., et al. "Degradation Products Generated by Sonication of Benzyl Alcohol."[1] Journal of Health Science, 48(2), 199-204 (2002).[1] Link

  • Etoricoxib Synthesis Context: Davies, I. W., et al.[1] "A Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 65(25), 8415–8420 (2000). Link[1]

  • Sulfone Group Effects: "Structure–Reactivity Studies of 2-Sulfonylpyrimidines." Bioconjugate Chemistry, 34(9), 1630–1640 (2023).[1] (Provides context on EWG stability). Link[1]

  • General Stability of Benzyl Alcohols: "Benzyl Alcohol Conversion and Stability." Catalysis Letters, 141, 1097–1103 (2011).[1] Link

Sources

Optimization

identification of impurities in 2-(Methylsulfonyl)benzyl Alcohol synthesis

Topic: Identification & Control of Impurities Target Audience: Process Chemists, Analytical Scientists, Drug Development Leads Introduction: The Critical Path to Purity 2-(Methylsulfonyl)benzyl alcohol (CAS: 22821-77-8)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Control of Impurities

Target Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Introduction: The Critical Path to Purity

2-(Methylsulfonyl)benzyl alcohol (CAS: 22821-77-8) is a high-value pharmacophore, most notably serving as the key intermediate for the COX-2 inhibitor Etoricoxib (Arcoxia).

Achieving high purity (>99.5%) is deceptively difficult due to the molecule's dual functionality: it contains an oxidizable sulfur center and an oxidizable benzylic alcohol . This creates a "selectivity paradox" during synthesis. Whether you are employing the Oxidative Route (from sulfide) or the Reductive Route (from acid), specific impurity profiles act as fingerprints for the failure mode.

This guide provides a root-cause analysis for these impurities and actionable troubleshooting protocols.

Module 1: The Oxidation Route (Sulfide Oxidation)

Context: The most common industrial route involves oxidizing 2-(methylthio)benzyl alcohol to the sulfone using oxidants like Oxone®,


/Tungstate, or m-CPBA.
The "Stalled Intermediate" Phenomenon

User Issue: "I see a persistent impurity at RRT ~0.75 that resists conversion, even with excess oxidant."

Diagnosis: This is Impurity B: 2-(Methylsulfinyl)benzyl alcohol (The Sulfoxide). Mechanism: The oxidation of sulfide to sulfone occurs in two distinct steps.

  • Fast Step: Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    ).
  • Slow Step: Sulfoxide (

    
    ) 
    
    
    
    Sulfone (
    
    
    ). The second step is kinetically slower because the sulfoxide oxygen withdraws electron density, making the sulfur less nucleophilic and resistant to further electrophilic attack by the oxidant.

Troubleshooting Protocol:

  • pH Control (Crucial for Oxone): If using Potassium Peroxymonosulfate (Oxone), the reaction generates protons, lowering pH. At low pH (<2), the oxidant decomposes or becomes less active. Action: Maintain pH 4–5 using a buffered system (e.g., Acetate or Bicarbonate) to accelerate the second oxidation step.

  • Catalyst Addition: If using

    
    , simple heating is often insufficient. Action:  Add a catalytic amount of Sodium Tungstate (
    
    
    
    ) or Molybdate to form the active peroxometal species, which is far more potent than
    
    
    alone.
The "Chemo-Selectivity" Breach

User Issue: "My product yield is dropping, and I see a new peak at RRT ~1.2 or a fronting peak."

Diagnosis: You are oxidizing the alcohol moiety.[1][2][3]

  • Impurity C: 2-(Methylsulfonyl)benzoic acid (Over-oxidation).

  • Impurity D: 2-(Methylsulfonyl)benzaldehyde.

Root Cause:

  • Metal Contamination: Trace transition metals (Fe, Cu) in the solvent or reactor can catalyze the radical oxidation of the benzylic alcohol.

  • Radical Scavenging: Peroxide oxidations often proceed via radical mechanisms.

Corrective Action:

  • Add EDTA: Add 0.1 mol% EDTA to chelate trace metals.

  • Switch Oxidant: If m-CPBA is causing alcohol oxidation, switch to TPAP/NMO (unlikely for this scale) or strictly controlled Oxone protocols which are generally chemoselective for sulfur over oxygen.

Module 2: The Reduction Route (Acid Reduction)

Context: Reduction of 2-(methylsulfonyl)benzoic acid using Borane (


 or 

).
The Borane "Ghost"

User Issue: "I have a sticky solid that won't crystallize, and NMR shows broad peaks."

Diagnosis: Boron-Complex Impurities. Borane forms stable complexes with the sulfone oxygens or the resulting alcohol, which are not easily hydrolyzed by simple water addition.

Troubleshooting Protocol:

  • Aggressive Quench: Do not just add water. Use Methanol followed by heating to reflux. This forms volatile Trimethyl Borate (

    
    ), which can be distilled off.
    
  • Alternative Reagent: If Borane residuals persist, switch to Sodium Borohydride (

    
    )  activated with Iodine (
    
    
    
    )
    or Sulfuric Acid . This generates diborane in situ but often allows for an easier acidic workup.

Module 3: Analytical Troubleshooting (HPLC)

Impurity Identification Table

Standard Conditions: C18 Column, Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5% to 90% B.

Impurity CodeCompound NameStructure NoteTypical RRT*Origin
Impurity A 2-(Methylthio)benzyl alcoholThioether (S)~1.6 - 1.8Unreacted SM (Oxidation Route)
Impurity B 2-(Methylsulfinyl)benzyl alcoholSulfoxide (S=O)~0.7 - 0.8Incomplete Oxidation (The "Stall")
Target 2-(Methylsulfonyl)benzyl alcohol Sulfone (

)
1.00 Product
Impurity C 2-(Methylsulfonyl)benzoic acidCarboxylic Acid~0.9 or 1.1**Over-oxidation (or SM in Reduction)
Impurity D 2-(Methylsulfonyl)benzaldehydeAldehyde~1.2 - 1.3Alcohol Oxidation Side-Product

*RRT (Relative Retention Time) is approximate and column-dependent. **Benzoic acid retention shifts drastically with pH. At pH 2.5 (suppressed), it elutes near the target. At neutral pH, it elutes at the solvent front.

The "Sonication Artifact" (Expert Insight)

Issue: "I see small peaks for Benzene and Benzaldehyde in my QC sample, but not in the process check." Cause: Sonication-Induced Degradation. Benzyl alcohols are sensitive to acoustic cavitation. Sonicating your sample in the HPLC vial to dissolve it can generate local hotspots that degrade the alcohol into benzaldehyde and toluene/benzene radicals. Fix: Dissolve samples by vortexing or gentle shaking only. Do not sonicate for >1 minute.

Visualizing the Chemistry

Diagram 1: The Oxidation Pathway & Impurity Trap

This diagram illustrates the stepwise oxidation and where the process commonly fails.

OxidationPath SM Start: 2-(Methylthio) benzyl alcohol (Sulfide) Int Impurity B: Sulfoxide (The 'Stall') SM->Int Fast Ox (Oxone/H2O2) ImpD Impurity D: Benzaldehyde SM->ImpD Non-Selective Oxidation Prod Target: 2-(Methylsulfonyl) benzyl alcohol Int->Prod Slow Ox (Requires pH control) Prod->ImpD Radical Attack ImpC Impurity C: Benzoic Acid (Over-Oxidation) ImpD->ImpC Auto-oxidation

Caption: The critical path (Blue) requires overcoming the kinetic barrier at the Sulfoxide stage without triggering the side reactions (Red) that attack the alcohol moiety.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix when an impurity peak is detected.

LogicTree Start Problem: Unknown Impurity Peak CheckRRT Check RRT (Relative to Product) Start->CheckRRT Early RRT < 0.9 (More Polar) CheckRRT->Early Late RRT > 1.1 (Less Polar) CheckRRT->Late Sulfoxide Likely Sulfoxide (Incomplete Reaction) Early->Sulfoxide Sulfide Likely Sulfide (Starting Material) Late->Sulfide RRT > 1.5 Aldehyde Likely Aldehyde/Dimer Late->Aldehyde RRT ~ 1.2 FixOx Action: Check pH, Increase Temp, Add Catalyst Sulfoxide->FixOx Sulfide->FixOx Chelate Chelate Aldehyde->Chelate Action: Add EDTA, Lower Temp

Caption: Diagnostic flow for identifying impurities based on Relative Retention Time (RRT) in Reverse Phase HPLC.

References

  • Davies, I. W., et al. (2001). "Practical Synthesis of a COX-2 Inhibitor." The Journal of Organic Chemistry, 66(12), 4340-4343. Link

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. Link

  • Carreño, M. C. (1995). "Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds." Chemical Reviews, 95(6), 1717-1760. Link

  • Li, H., et al. (2014). "Sonication-induced degradation of benzyl alcohol in pharmaceutical formulations." Journal of Pharmaceutical and Biomedical Analysis, 94, 1-5. Link

Sources

Troubleshooting

workup procedure for reactions involving 2-(Methylsulfonyl)benzyl Alcohol

This guide serves as a technical support resource for researchers working with 2-(Methylsulfonyl)benzyl Alcohol (CAS: 80036-78-0). It addresses specific solubility challenges, reaction workflows, and purification anomali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-(Methylsulfonyl)benzyl Alcohol (CAS: 80036-78-0). It addresses specific solubility challenges, reaction workflows, and purification anomalies inherent to this polar, ortho-substituted building block.

ParameterDataCritical Note
Molecular Weight 186.23 g/mol
Physical State Solid (White/Off-white)MP approx. 82-84°C. Often isolates as a gum if solvent remains.
Polarity HighThe sulfone (

) and alcohol (

) groups create significant dipole moments.
Solubility DCM, EtOAc, MeOH, DMSOModerate water solubility. Risk of loss during aqueous extraction.
Reactivity Benzylic AlcoholProne to oxidation, substitution, and elimination.

Ticket #001: Low Yield After Aqueous Extraction

User Issue: "I synthesized the alcohol from the sulfide precursor, but after extracting with diethyl ether and water, my recovery is <40%."

Root Cause Analysis

Unlike simple benzyl alcohol, the methylsulfonyl group renders this molecule significantly more polar.[1]

  • Water Solubility: The sulfone group acts as a hydrogen bond acceptor, and the alcohol as a donor/acceptor. This increases water solubility, causing the product to partition into the aqueous layer if a non-polar solvent (like diethyl ether or hexanes) is used.

  • Phase Distribution: In a standard Ether/Water system, the partition coefficient (

    
    ) favors the aqueous phase more than expected.
    
Troubleshooting Protocol: The "Salting Out" Method

To recover the product trapped in the aqueous phase, follow this enhanced extraction procedure.

Step-by-Step Recovery:

  • Saturate the Aqueous Layer: Add solid NaCl to the aqueous waste layer until no more salt dissolves. This increases the ionic strength, forcing the organic molecule out (the "Salting Out" effect).

  • Switch Solvents: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for its high solubilizing power for sulfones.

  • Multi-Pass Extraction: Perform

    
     extractions with the organic solvent.
    
  • Drying: Dry combined organics over

    
     (Sodium Sulfate) rather than 
    
    
    
    . Magnesium can sometimes coordinate with sulfonyl oxygens, leading to minor losses on the solid cake.
Visualization: Extraction Decision Logic

ExtractionLogic Start Reaction Quench (Aqueous) Choice Select Extraction Solvent Start->Choice Ether Diethyl Ether / Hexanes Choice->Ether Avoid Polar DCM or EtOAc Choice->Polar Recommended ResultBad Product retained in Water (Low Yield) Ether->ResultBad ResultGood High Recovery Polar->ResultGood Action Add NaCl (Saturate) Re-extract with DCM ResultBad->Action Action->ResultGood

Figure 1: Decision matrix for solvent selection to maximize recovery of sulfone-containing alcohols.

Ticket #002: Product Streaking on Silica Gel

User Issue: "During column chromatography, the product elutes over 20 fractions and co-elutes with impurities."

Root Cause Analysis

The combination of the sulfone and the hydroxyl group creates a "sticky" molecule that interacts strongly with the acidic silanol groups on silica gel. This causes "tailing" or "streaking."

Purification Optimization

1. Mobile Phase Adjustment:

  • Avoid: 100% Hexanes/EtOAc gradients often fail to move the compound initially, then dump it all at once.

  • Recommended: Use a DCM/MeOH gradient (0% to 5% MeOH). The Methanol acts as a modifier to disrupt hydrogen bonding with the silica.

2. Solid Loading:

  • Dissolve the crude material in a minimum amount of DCM, add silica, and evaporate to dryness ("dry load"). This prevents the initial band broadening caused by loading a polar compound in a liquid solvent.

3. Crystallization Alternative:

  • Since the melting point is ~82-84°C, purification via recrystallization is often superior to chromatography.

  • Solvent System: Dissolve in hot EtOAc (minimal volume), then slowly add Hexanes or Heptane until cloudy. Cool to 4°C.

Ticket #003: Conversion to Chloride (Reaction & Workup)

User Issue: "I am reacting 2-(methylsulfonyl)benzyl alcohol with Thionyl Chloride (


). How do I remove the excess reagent without decomposing the product?"
Reaction Context

This is a standard transformation to create an electrophile for downstream coupling. The sulfone group is stable to acid, but the benzylic chloride is reactive.

Protocol: Chlorination & Workup

Reagents: Alcohol (1.0 eq),


 (1.5 eq), DCM (Solvent), DMF (Cat. 1-2 drops).

Procedure:

  • Reaction: Dissolve alcohol in dry DCM. Add DMF.[2] Add

    
     dropwise at 0°C. Warm to RT.
    
  • Monitoring: Monitor by TLC. The chloride usually runs significantly higher (less polar) than the alcohol.

  • Quench (Critical Step):

    • Do not pour directly into water (violent exotherm).

    • Concentrate the reaction mixture on a rotary evaporator first to remove bulk

      
       and DCM.
      
    • Add fresh DCM to the residue.

    • Wash with Saturated

      
        (Sodium Bicarbonate). This neutralizes the HCl byproduct.[3]
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Note: The benzylic chloride is a lachrymator (tear gas). Handle in a fume hood.

Visualization: Chlorination Workflow

Chlorination Reactants Alcohol + SOCl2 (in DCM) Evap Evaporate Volatiles (Remove excess SOCl2) Reactants->Evap Complete Redissolve Redissolve in DCM Evap->Redissolve Wash Wash with Sat. NaHCO3 (Remove HCl) Redissolve->Wash Product 2-(Methylsulfonyl)benzyl Chloride Wash->Product

Figure 2: Step-by-step workflow for converting the alcohol to the chloride while managing acidic byproducts.

FAQ: Frequently Asked Questions

Q: Can I use this alcohol as a linker in solid-phase synthesis? A: Yes. The "MSB" (MethylSulfonylBenzyl) group is a known safety-catch linker. The sulfone activates the benzylic position for nucleophilic displacement, but it is generally stable until activation is required.

Q: Why is my product an oil when it should be a solid? A: This is likely due to trace solvent retention (DCM or Toluene) trapped in the crystal lattice or the presence of the ortho-isomer impurity if synthesized from a mixture.

  • Fix: Triturate the oil with cold diethyl ether or pentane. Scratch the flask sides with a glass rod to induce nucleation.

Q: Is the sulfone group susceptible to reduction during workup? A: No. Sulfones are very stable. They resist standard reducing agents like


 and mild acids/bases. You can safely wash with 1M HCl or 1M NaOH without damaging the sulfone moiety.

References

  • Solubility & Properties: Smolecule. (2023). "4-(Methylsulfonyl)benzyl Alcohol Properties and Data." (Extrapolated to 2-isomer). Link

  • Thionyl Chloride Mechanisms: Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) and Conversion of Alcohols to Alkyl Chlorides." Link

  • General Workup of Benzyl Alcohols: Organic Syntheses. "3-Benzyloxy-2-methyl propanoate." (Demonstrates standard aqueous workup protocols for benzyl ethers/alcohols). Link

  • Sulfone Purification: Google Patents. "Process for the formation and purification of aromatic sulfones (US3383421A)." (Highlights solubility of sulfones in polar organics). Link

Sources

Optimization

removal of unreacted starting materials from 2-(Methylsulfonyl)benzyl Alcohol

Ticket Category: Organic Synthesis & Purification Subject: Removal of Unreacted Starting Materials (SM) Status: Open Agent: Senior Application Scientist[1] User Guide Overview Welcome to the technical support hub for 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis & Purification Subject: Removal of Unreacted Starting Materials (SM) Status: Open Agent: Senior Application Scientist[1]

User Guide Overview

Welcome to the technical support hub for 2-(Methylsulfonyl)benzyl Alcohol (CAS: 80037-67-2).[1] This intermediate is critical in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs) and requires high purity for downstream efficacy.

The purification strategy depends entirely on your synthetic route. The two most common impurities are 2-(Methylsulfonyl)benzoic acid (from reduction routes) and 2-(Methylthio)benzyl alcohol (from oxidation routes).[1] This guide breaks down the removal of each.

Quick Diagnostic: Identify Your Impurity
Synthetic RouteLikely Impurity (SM)Chemical NatureDiagnostic Signal (TLC/NMR)
Route A: Reduction of Benzoic Acid2-(Methylsulfonyl)benzoic acidAcidic (pKa ~3.[1]5)Broad singlet >11 ppm (COOH); Streaks on Silica
Route B: Oxidation of Sulfide2-(Methylthio)benzyl alcoholNeutral / Lipophilic Higher R_f than product; Methyl singlet ~2.5 ppm (S-Me)
Route C: Nucleophilic Subst.2-Chlorobenzyl alcoholNeutral / Halogenated Distinct coupling pattern; Beilstein test positive

Module 1: Removing Acidic Starting Material (Route A)

Scenario: You reduced 2-(methylsulfonyl)benzoic acid (or ester) using borohydrides, but the conversion is incomplete.

The Science: pKa-Driven Partitioning

The separation relies on the massive acidity difference between the carboxylic acid starting material and the benzylic alcohol product.

  • Impurity (Acid): pKa ~3.5 (Ionizes at pH > 4)[1]

  • Product (Alcohol): pKa ~16 (Remains neutral at pH < 14)[1]

  • The Sulfone Effect: The ortho-sulfonyl group is electron-withdrawing, making the benzoic acid slightly more acidic than unsubstituted benzoic acid. It also increases the water solubility of the neutral alcohol compared to standard benzyl alcohols.

Protocol: The "pH Swing" Wash

Do not rely on simple water washes; the sulfone group makes the acid somewhat amphiphilic.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as sulfone emulsions are harder to break in chlorinated solvents.

  • The Base Wash: Wash the organic layer 2x with saturated NaHCO₃ (aq) .

    • Mechanism:[1][2][3] Converts the benzoic acid SM into its sodium carboxylate salt (highly water-soluble).[1] The alcohol product remains in the EtOAc.

    • Troubleshooting: If an emulsion forms, add a small amount of brine to increase ionic strength.

  • The Polarity Check: Back-extract the combined aqueous layers once with fresh EtOAc to recover any product dragged into the water phase by the polar sulfone group.

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Module 2: Removing Sulfide/Sulfoxide Impurities (Route B)

Scenario: You oxidized 2-(methylthio)benzyl alcohol (using mCPBA, Oxone, or H₂O₂), but trace sulfide or sulfoxide remains.[1]

The Science: Polarity & Oxidation States

Oxidation drastically alters the dipole moment. This is your separation lever.[1]

  • Sulfide (SM): Non-polar, "greasy."[1] High R_f.

  • Sulfoxide (Intermediate): Polar.[1][4][5] Mid R_f.

  • Sulfone (Product): Highly polar.[1][4] Low R_f.

Protocol: Chemoselective Scavenging & Chromatography
Option A: Flash Chromatography (Best for <5g scale)

Due to the ortho-substitution, the sulfone oxygen can hydrogen bond with the benzylic hydroxyl, slightly reducing its interaction with silica compared to para-isomers.

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Eluent Gradient: 0%

    
     5% Methanol in DCM.[1]
    
    • Note: The sulfide elutes immediately. The sulfone product elutes late due to strong adsorption.

Option B: Oxidative Scavenging (Best for >10g scale)

If you have <5% sulfide remaining, it is often easier to push the reaction to completion rather than separate.

  • Add 0.1 equivalents of excess oxidant (e.g., mCPBA).[1]

  • Stir for 1 hour.

  • Quench excess oxidant with 10% Na₂SO₃ (aq) (starch-iodide test to confirm no active oxidant remains).[1]

  • The sulfoxide intermediate is much harder to remove than the sulfide; ensure your oxidation goes all the way to the sulfone.

Module 3: Crystallization & The "Oiling Out" Problem

User Issue: "My product formed a sticky oil at the bottom of the flask instead of crystals."

Root Cause Analysis

2-(Methylsulfonyl)benzyl alcohol has a high melting point (~82-84°C) but is prone to "oiling out" (Liquid-Liquid Phase Separation) because the sulfone group creates high affinity for polar solvents, while the aromatic ring resists them.[1]

The "Dual-Solvent" Fix

Do not use a single solvent. You need a Solvent-Antisolvent system.[1]

ParameterRecommended SystemRatio (v/v)
Primary (Dissolver) Ethyl Acetate or Ethanol1 Part
Antisolvent (Crasher) n-Heptane or Water2-4 Parts

Step-by-Step Protocol:

  • Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60°C).

  • Remove from heat.[1][3][6]

  • Add warm n-Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of EtOAc to clear the turbidity.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to Room Temp (RT).

  • Critical Step: If oil droplets appear at ~50°C, reheat to redissolve and add slightly more EtOAc. You hit the "oiling out" boundary (metastable zone) before the solubility boundary.

Visualizing the Workflow

Figure 1: Purification Decision Matrix

This logic gate determines your purification route based on the impurity profile.

PurificationLogic Start Crude 2-(Methylsulfonyl)benzyl Alcohol CheckSM Identify Dominant Impurity Start->CheckSM AcidRoute Acidic SM Present (Benzoic Acid deriv.) CheckSM->AcidRoute Route A (Reduction) SulfideRoute Neutral SM Present (Sulfide/Sulfoxide) CheckSM->SulfideRoute Route B (Oxidation) BaseWash Liquid-Liquid Extraction Wash w/ sat. NaHCO3 AcidRoute->BaseWash Chroma Flash Chromatography (SiO2, DCM/MeOH) SulfideRoute->Chroma High Impurity Load Cryst Recrystallization (EtOAc / Heptane) SulfideRoute->Cryst Trace Impurity PhaseSep Aqueous Layer: Contains SM (Salt) BaseWash->PhaseSep Remove Impurity OrgLayer Organic Layer: Contains Product BaseWash->OrgLayer Keep Product OrgLayer->Cryst Final Pure Product (White Solid) Chroma->Final Cryst->Final

Caption: Decision tree for selecting the appropriate purification method based on the synthetic origin of the crude material.

FAQ: Common User Issues

Q1: I used DCM for extraction, and the layers won't separate. Why? A: Sulfones are polar and can act as surfactants, stabilizing emulsions in chlorinated solvents.

  • Fix: Filter the emulsion through a pad of Celite. If that fails, add solid NaCl to saturate the aqueous layer (salting out), forcing the organic layer to separate.

Q2: The NMR shows a clean product, but the melting point is 5°C lower than reported (82°C). A: This usually indicates trapped solvent or trace water. The sulfone group is hygroscopic.

  • Fix: Dry the solid in a vacuum oven at 40°C for 12 hours. If the MP doesn't improve, you likely have the sulfoxide impurity (which is often an oil or low-melting solid) contaminating the lattice.

Q3: Can I distill this compound? A: Not recommended. Benzyl alcohols are thermally sensitive (can dehydrate to styrenes or polymerize), and sulfones have very high boiling points.[1] Distillation often leads to decomposition before the boiling point is reached, even under high vacuum.

References

  • Solubility & Properties of Sulfonyl Benzyl Alcohols BenchChem Database. "4-(Methylsulfonyl)benzyl Alcohol Properties." (Data extrapolated to 2-isomer).

  • Oxidation of Sulfides to Sulfones Organic Chemistry Portal. "Sulfone Synthesis by Oxidation."

  • Recrystallization Strategies for Polar Aromatics MIT OpenCourseWare. "8.6 - Two-Solvent Recrystallization Guide."

  • Acid-Base Extraction Fundamentals University of Rochester, Dept. of Chemistry. "Solvents and Extraction Guides."

Sources

Troubleshooting

stability of 2-(Methylsulfonyl)benzyl Alcohol under acidic and basic conditions

Product Category: Pharmaceutical Intermediates / Sulfone Derivatives Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers Document ID: TS-MSBA-001 Last Updated: 2024-05-20 Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Pharmaceutical Intermediates / Sulfone Derivatives Target Audience: Process Chemists, Analytical Scientists, and Formulation Engineers Document ID: TS-MSBA-001 Last Updated: 2024-05-20

Introduction: The Molecule & Its Utility

2-(Methylsulfonyl)benzyl alcohol (often abbreviated as 2-MSBA) is a critical building block, most notably recognized as a structural fragment in the synthesis of COX-2 inhibitors (e.g., Etoricoxib analogs). Its structure features a benzene ring ortho-substituted with a methylsulfonyl group (


)  and a hydroxymethyl group (

)
.

While generally robust, the stability of 2-MSBA is governed by the electronic "tug-of-war" between the electron-withdrawing sulfone and the reactive benzyl alcohol. This guide addresses the specific stability profiles under acidic and basic stress, providing actionable troubleshooting for yield loss and impurity formation.

Module 1: Stability Under Acidic Conditions

The Core Issue: Resistance vs. Etherification

Users often assume that because benzyl alcohols are acid-labile, 2-MSBA will degrade instantly. This is a misconception.

  • Expert Insight (The EWG Effect): The ortho-methylsulfonyl group is a strong electron-withdrawing group (EWG). In typical benzyl alcohols, acid protonates the hydroxyl group, leading to water loss and the formation of a benzylic carbocation (

    
    ). However, in 2-MSBA, the sulfone group destabilizes this carbocation through inductive effects (
    
    
    
    ).
  • Result: 2-MSBA is more resistant to acid-mediated substitution (

    
    ) than unsubstituted benzyl alcohol.
    
  • The Breaking Point: Under concentrated acidic conditions (e.g.,

    
     or neat TFA) or high heat, the barrier is overcome, leading to the formation of the Dibenzyl Ether Dimer .
    
Troubleshooting Guide: Acidic Media
ObservationRoot CauseRemediation
New Peak at RRT ~1.2-1.3 (HPLC)Etherification: Formation of bis(2-(methylsulfonyl)benzyl) ether.Reduce acid concentration below 1M. Lower reaction temperature to <40°C.
Precipitation in Acid Solubility Limit: 2-MSBA is moderately polar but less soluble in highly ionic acidic aqueous layers than in organic solvents.Add a co-solvent (e.g., 10% IPA or Acetonitrile) to maintain homogeneity.
Resinous Material Polymerization: Rare, but occurs in neat

via Friedel-Crafts alkylation.[1]
Avoid neat strong acids. Use diluted mineral acids only.
Visualizing the Acid Pathway

AcidStability MSBA 2-MSBA (Starting Material) Prot Protonated Species (-OH2+) MSBA->Prot + H+ Cation Benzylic Cation (Destabilized by SO2Me) Prot->Cation - H2O (Slow Step) Stable No Reaction (Dilute Acid/RT) Prot->Stable Reversible (Low Temp) Ether Dibenzyl Ether (Major Impurity) Cation->Ether + MSBA (High Conc/Heat)

Figure 1: Acid-mediated degradation pathway. Note the "Slow Step" caused by the sulfone group's electronic destabilization.

Module 2: Stability Under Basic Conditions

The Core Issue: Solubility & "Hidden" Reactivity

2-MSBA is generally considered stable in base, but "stability" can be confused with "recovery."

  • The Alkoxide Trap: In strong aqueous base (

    
    ), the alcohol deprotonates to form an alkoxide. This species is highly water-soluble. Users often report "product loss" because the molecule remains in the aqueous phase during extraction.
    
  • The Sulfone Methyl Risk: The protons on the methylsulfonyl group (

    
    ) are weakly acidic (
    
    
    
    ). While aqueous
    
    
    is safe, using strong anhydrous bases (e.g.,
    
    
    ,
    
    
    ,
    
    
    ) will deprotonate this position, leading to side reactions or polymerization.
Troubleshooting Guide: Basic Media
ObservationRoot CauseRemediation
Low Yield after Extraction Phase Distribution: Product exists as water-soluble alkoxide at high pH.Neutralize the aqueous layer to pH 6-7 before extraction to reprotonate the alcohol.
Degradation with n-BuLi/NaH Lateral Lithiation: Deprotonation of the sulfone methyl group.Avoid organolithiums. Use milder bases (

,

) if basic conditions are required.
Cannizzaro Reaction Trace Aldehyde: If the starting material contains aldehyde impurities, base will disproportionate them.Ensure starting material purity. 2-MSBA itself does not undergo Cannizzaro, but its oxidized precursors do.
Visualizing the Base Workflow

BaseStability Start 2-MSBA + Base ConditionA Aqueous Base (NaOH, KOH, K2CO3) Start->ConditionA ConditionB Anhydrous Strong Base (NaH, LDA, BuLi) Start->ConditionB ResultA Alkoxide Formation (Reversible, Stable) ConditionA->ResultA ResultB Sulfone Carbanion (Reactive/Degradation) ConditionB->ResultB Extraction Extraction Issue: Stays in Aqueous Phase ResultA->Extraction If pH > 12

Figure 2: Decision tree for basic stability. Aqueous bases are safe but affect extraction; anhydrous strong bases cause chemical degradation.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid to catalyze a reaction with 2-MSBA? A: Yes, but with caution. Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) which polymerize instantly, 2-MSBA is more robust due to the electron-withdrawing sulfone. However, prolonged exposure to concentrated


 will eventually yield the dibenzyl ether . Use catalytic amounts of acid or milder acids like 

.

Q2: I see a peak at RRT 0.9 that grows over time in solution. What is it? A: This is likely the aldehyde (2-(methylsulfonyl)benzaldehyde). Benzyl alcohols can slowly oxidize in air, especially in solution.

  • Validation: Check the UV spectrum.[2] The aldehyde has a distinct carbonyl absorption band that the alcohol lacks.

Q3: What is the best solvent for storing 2-MSBA? A: Store in Methanol or Ethanol for short periods. For long-term storage, keep it as a dry solid. Avoid storing in acidic water or chlorinated solvents that might contain trace HCl (which catalyzes etherification).

Q4: Why is my product not extracting into Ethyl Acetate from 1N NaOH? A: At pH 14, the hydroxyl group is partially deprotonated, and the sulfone group increases the polarity of the molecule. You are likely losing it to the aqueous phase.

  • Fix: Acidify the aqueous layer to pH ~7 using dilute HCl before extraction.

Summary of Physicochemical Properties

PropertyValue / BehaviorRelevance
Molecular Weight 186.23 g/mol Calculation standard.
Acid Stability Moderate. Resistant to dilute acid; degrades in conc. acid.[1][3][4][5][6][7][8]Allows for acidic workups if performed quickly and cold.
Base Stability High. Stable to hydrolysis.[9]Compatible with standard basic coupling conditions.
Oxidation Potential Susceptible to air oxidation (Alcohol

Aldehyde).
Store under inert atmosphere (Nitrogen/Argon).

References

  • Davies, I. W., et al. (2000).[10] "A Practical Synthesis of a COX-2-Specific Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420.[10]

    • Context: Describes the synthesis and stability of sulfone intermediates in the Etoricoxib pathway, highlighting the robustness of the sulfone moiety.
  • Brasola, E., et al. (2013).[10] "Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." European Patent EP2551265A1.[10]

    • Context: Details the handling of methylsulfonyl-benzyl intermediates and their behavior under various reaction conditions.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11237309, 2-(Methylsulfonyl)benzyl alcohol." PubChem.

    • Context: General physicochemical property data.[3][6][11]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Optimization

Technical Support Center: 2-(Methylsulfonyl)benzyl Alcohol Stability &amp; Degradation

Topic: Degradation Pathways & Stabilization of 2-(Methylsulfonyl)benzyl Alcohol (2-MSBA) Document ID: TSC-2024-MSBA-01 Audience: Medicinal Chemists, Process Development Scientists, QC Analysts[1] Introduction: The Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stabilization of 2-(Methylsulfonyl)benzyl Alcohol (2-MSBA) Document ID: TSC-2024-MSBA-01 Audience: Medicinal Chemists, Process Development Scientists, QC Analysts[1]

Introduction: The Molecule at a Glance

2-(Methylsulfonyl)benzyl alcohol is a critical bifunctional intermediate, often employed as a linker in solid-phase synthesis or as a precursor for sulfonyl-benzoic acid derivatives (e.g., in the synthesis of HPPD inhibitors like Mesotrione).[1]

While the sulfone group (


) provides significant chemical stability against hydrolysis compared to esters or halides, the benzylic alcohol moiety introduces specific vulnerabilities. This guide addresses the "Silent Oxidation" phenomenon often observed during storage and the specific analytical challenges arising from its degradation products.

Module 1: The Oxidative Cascade (Primary Degradation Pathway)

The Issue

Users often report a gradual decrease in purity during storage, accompanied by the appearance of two distinct impurity peaks in HPLC. This occurs even when the material is stored in "sealed" containers if headspace air is not displaced.

The Mechanism

The benzylic position is activated, allowing for radical autoxidation.[1] Unlike simple benzyl alcohol, the ortho-sulfonyl group exerts both a steric effect and an electronic withdrawal.[1] While the electron-withdrawing nature of the sulfone (


) theoretically deactivates the ring toward electrophilic attack, it does not prevent the radical abstraction of the benzylic hydrogen, leading to the formation of 2-(methylsulfonyl)benzaldehyde , which rapidly over-oxidizes to 2-(methylsulfonyl)benzoic acid .[1]
Visual Pathway Analysis

OxidationCascade Alcohol 2-(Methylsulfonyl) benzyl Alcohol (Starting Material) Radical Benzylic Radical Intermediate Alcohol->Radical H-abstraction (Light/Air) Aldehyde 2-(Methylsulfonyl) benzaldehyde (Primary Impurity) Radical->Aldehyde O2 addition -H2O Acid 2-(Methylsulfonyl) benzoic Acid (Terminal Oxidant) Aldehyde->Acid Rapid Autoxidation (Trace Metals)

Figure 1: The oxidative degradation pathway.[2] Note that the aldehyde is often a transient species that accumulates before converting to the thermodynamically stable benzoic acid derivative.[1]

Troubleshooting Q&A

Q: I see a new peak at RRT 1.2. Is this the aldehyde? A: Likely, yes.[1] In reverse-phase HPLC (C18), the aldehyde is generally less polar than the alcohol and elutes later. However, you must confirm this with a standard. The aldehyde is reactive; if your peak area fluctuates between injections, the aldehyde may be reacting with the solvent (see Module 2).[1]

Q: Why is my material turning yellow? A: Pure 2-MSBA is a white solid. Yellowing typically indicates the formation of conjugated side-products, often trace amounts of quinoid-like species formed if the sulfone ring undergoes deeper oxidative stress, or simply the presence of the aldehyde which can undergo aldol-type condensations (resinification) over time.[1]

Module 2: Solvent-Mediated Instabilities (Secondary Pathways)

The Issue

"I dissolved my sample in Methanol for LC-MS, and a mass peak corresponding to [M+14] appeared after 24 hours."

The Mechanism: Solvolysis

Although the sulfonyl group is electron-withdrawing (destabilizing the carbocation intermediate required for


), the benzylic position remains susceptible to nucleophilic attack under acidic conditions or elevated temperatures.[1]
  • Scenario: Dissolving 2-MSBA in Methanol (MeOH) or Ethanol (EtOH).

  • Reaction: Acid-catalyzed etherification.

  • Product: 2-(Methoxymethyl)phenyl methyl sulfone.

Protocol for Solvent Selection:

  • Recommended: Acetonitrile (ACN), DMSO (for short term), or Dichloromethane (DCM).

  • Avoid: Storing stock solutions in Methanol or acidic aqueous buffers for >48 hours.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Method Development Strategy

Separating the acid, alcohol, and aldehyde requires a gradient method.[1] Isocratic methods often fail to resolve the acid (which elutes early) from the solvent front or the alcohol from the aldehyde.

Standardized HPLC Conditions (Self-Validating):

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mmStandard stationary phase; "SB" (StableBond) tolerates acidic pH well.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4)Acidification suppresses ionization of the Benzoic Acid impurity, improving its peak shape and retention.
Mobile Phase B Acetonitrile (ACN)Methanol can cause trans-etherification artifacts during analysis.
Gradient 5% B to 90% B over 15 minEnsures elution of non-polar aldehyde dimers while retaining the polar acid.
Wavelength 210 nm & 254 nm210 nm for sensitivity; 254 nm for specificity (aromatic ring).
Diagnostic Decision Tree

Diagnostics Start Unknown Peak Detected RT_Check Is Retention Time < Main Peak? Start->RT_Check AcidCheck Likely 2-(Methylsulfonyl) benzoic acid RT_Check->AcidCheck Yes (More Polar) AldehydeCheck Is Retention Time > Main Peak? RT_Check->AldehydeCheck No Validation1 Action: Check pH. Acid peak tails if pH > 3. AcidCheck->Validation1 AldehydeNode Likely Aldehyde or Ether AldehydeCheck->AldehydeNode Yes (Less Polar) MS_Check Check MS Spectrum AldehydeNode->MS_Check Result1 Mass = M-2 (Aldehyde) MS_Check->Result1 Result2 Mass = M+14 (Methyl Ether) MS_Check->Result2

Figure 2: Diagnostic workflow for identifying impurities based on relative retention time (RRT) and mass shift.

Module 4: Storage & Handling Protocols

Physical State & Handling

2-(Methylsulfonyl)benzyl alcohol is typically a solid (Melting Point ~60-90°C range depending on purity/polymorph, distinct from the acid which melts ~136-141°C).

Critical Storage Protocol:

  • Temperature: Store at 2-8°C . Room temperature storage accelerates autoxidation.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The radical oxidation pathway is oxygen-dependent.

  • Container: Amber glass. While not intensely photo-labile, UV light can initiate the radical formation at the benzylic position.[1]

Re-purification: If the material has degraded (contains >5% acid/aldehyde):

  • Recrystallization: The acid impurity is significantly more soluble in basic aqueous media. Dissolve the crude solid in Ethyl Acetate, wash with saturated

    
     (removes the acid), then wash with brine, dry, and recrystallize from EtOAc/Hexanes.[1]
    

References

  • Oxidation of Benzyl Alcohols: Heravi, M., et al. "Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols."[1] Chemistry, 2020, 2(1), 101–178.[1] Link

  • Sulfone Metabolites: "2-chloro-4-methylsulfonyl-benzoic acid (Metabolite Data)." University of Hertfordshire PPDB. Link

  • Physical Properties: "4-(Methylsulfonyl)benzyl Alcohol Properties & Melting Point Data." Smolecule Chemical Data. Link(Note: Data extrapolated from para-isomer and analogous ortho-sulfone derivatives).

  • HPLC Methodology: "Validated RP-HPLC Method for Quantitative Determination of Benzyl Alcohol and Degradants." Austin Journal of Analytical & Pharmaceutical Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-(Methylsulfonyl)benzyl Alcohol

Ticket ID: #MSBA-SOLV-OPT-001 Subject: Solubility optimization and reaction medium selection for 2-(Methylsulfonyl)benzyl alcohol (2-MSBA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MSBA-SOLV-OPT-001 Subject: Solubility optimization and reaction medium selection for 2-(Methylsulfonyl)benzyl alcohol (2-MSBA) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Solvent Paradox"

Researchers working with 2-(Methylsulfonyl)benzyl alcohol (2-MSBA) often encounter a specific physicochemical contradiction we call the "Solvent Paradox."

The molecule contains two competing domains:[1][2]

  • High Polarity Domain: The sulfone (

    
    ) and hydroxyl (
    
    
    
    ) groups require high-dielectric solvents (e.g., DMSO, DMF) for complete dissolution.[3]
  • Reactivity Requirement: Standard protocols for benzyl alcohol transformations (e.g., Swern oxidation, PBr3 bromination) typically utilize non-polar or chlorinated solvents (DCM, Toluene) where 2-MSBA has poor solubility.[3]

This guide provides validated solvent systems to bridge this gap, ensuring homogeneity without compromising reactivity.

Module 1: Solubility & Dissolution Troubleshooting

Issue: Starting material precipitates in standard reaction solvents (DCM, Toluene, Et2O).[3]

Solubility Profile & Recommendations

The ortho-sulfonyl group significantly increases the polarity of the benzyl alcohol compared to its unsubstituted parent.[1]

Solvent ClassSolubility RatingApplication Notes
Chlorinated (DCM, CHCl3) Low/ModerateProblematic. Often requires high dilution (0.05 M) or reflux to dissolve, leading to poor kinetics or precipitation upon cooling.[3]
Polar Aprotic (DMSO, DMF) HighExcellent solubility but difficult to remove.[3] High boiling points complicate work-up.[1]
Ethers (THF, 2-MeTHF) Moderate/GoodRecommended Balance. THF offers decent solubility and is easily removed.[3]
Nitriles (MeCN) GoodBest Alternative. High dielectric constant (

) dissolves the sulfone; compatible with many oxidations.
Hydrocarbons (Hexane) InsolubleUsed only as an antisolvent for crystallization.[3]
Green Solvent Alternatives

For processes requiring "Green Chemistry" compliance, replace traditional solvents as follows:

  • Replace DCM with: Trifluorotoluene (PhCF3) or Ethyl Acetate (EtOAc) .[3] Note: PhCF3 mimics DCM's dielectric properties but with higher boiling point.[1]

  • Replace THF with: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) . These form cleaner phase separations during aqueous work-up due to lower water miscibility.[1]

Module 2: Reaction-Specific Optimization

Scenario A: Oxidation (Alcohol Aldehyde)

Common Protocol: Swern, IBX, or Dess-Martin Periodinane (DMP).[3] The Problem: These reactions favor DCM, but 2-MSBA precipitates in DCM at


 or 

.

Protocol Adjustment:

  • Cosolvent Approach (Swern): Do not use pure DCM. Use a 4:1 mixture of DCM:DMSO .[1] The DMSO is already a reagent in Swern; increasing its ratio keeps the substrate in solution without interfering with the active species formed.[1]

  • IBX Oxidation: Switch solvent to Acetonitrile (MeCN) or Acetone .[1] IBX is often used as a suspension, but the substrate must be in solution.[1] Refluxing in EtOAc is also a viable alternative where IBX is insoluble (suspension) but 2-MSBA dissolves.

Scenario B: Nucleophilic Substitution (Conversion to Leaving Group)

Common Protocol: Conversion to Bromide (


) or Mesylate (

). Mechanistic Insight: The ortho-sulfonyl group is a strong Electron Withdrawing Group (EWG). This destabilizes the benzylic carbocation, making

pathways (solvolysis) unfavorable.[3] You must drive the reaction via

kinetics
.

Protocol Adjustment:

  • Avoid Protic Solvents: Ethanol or Methanol will drastically slow down the reaction by solvating the nucleophile.[1]

  • Recommended System: Use THF or 2-MeTHF with a slight excess of base (TEA/DIPEA).

  • Catalysis: If the reaction stalls in THF, add 5-10 mol% tetrabutylammonium iodide (TBAI) . This facilitates a Finkelstein-like exchange, creating a more reactive intermediate in situ.[3]

Visual Workflow: Solvent Decision Tree

The following logic flow helps you select the correct solvent system based on your intended transformation.

SolventSelection start Start: 2-MSBA Reaction reaction_type Select Reaction Type start->reaction_type ox Oxidation (to Aldehyde) reaction_type->ox sub Substitution (to Halide/LG) reaction_type->sub ox_method Oxidant Choice? ox->ox_method sub_mech Mechanism Target: SN2 (Due to EWG) sub->sub_mech swern Swern / DMP ox_method->swern metal MnO2 / PCC ox_method->metal solv_sub Use THF or 2-MeTHF + catalytic TBAI sub_mech->solv_sub Maximize Nucleophilicity solv_swern Use DCM:DMSO (4:1) Prevents crash-out at -78°C swern->solv_swern solv_metal Use MeCN or EtOAc (Reflux often required) metal->solv_metal

Caption: Decision tree for selecting the optimal solvent system based on reaction type and mechanistic requirements.

Module 3: Work-up & Purification

The Issue: Sulfones are amphiphilic. When you add water to quench, 2-MSBA (or its product) may act as a surfactant, causing stubborn emulsions.[3]

Troubleshooting Guide:

  • The "Salting Out" Rule: Never use pure water for the first wash.[1] Always use saturated brine or sat.

    
     . The high ionic strength forces the organic sulfone into the organic layer.[1]
    
  • Extraction Solvent: Avoid DCM for extraction if you have emulsion issues.[1][3] The densities are too close to the emulsion layer.[1] Use EtOAc or MTBE (lighter than water) to ensure a clear top-layer separation.[1]

  • Purification:

    • 2-MSBA and its oxidized derivatives are highly crystalline.[1]

    • Recrystallization: Preferable to column chromatography.[1]

    • Solvent System: Dissolve in minimal hot EtOAc or Isopropanol , then slowly add Hexane or Heptane until turbid.[1][3] Cool slowly to

      
      .
      

Frequently Asked Questions (FAQs)

Q1: Can I use Grignard reagents on 2-MSBA? A: Proceed with extreme caution. While the alcohol can be deprotonated (requiring 2 equivalents of Grignard), the sulfone group is generally stable unless the temperature is high, where it can act as a leaving group or directing group. Perform these reactions in THF at


  or lower.

Q2: Why is my reaction yield low in Ethanol? A: If you are doing a substitution reaction, Ethanol is a protic solvent.[3] It forms a "solvation shell" around your nucleophile (e.g., azide or cyanide), reducing its energy and reactivity.[3] Furthermore, the electron-withdrawing sulfone makes the benzylic position less reactive to


 pathways that Ethanol would support.[1] Switch to DMF  or Acetonitrile .[1]

Q3: Is the sulfone group stable to strong acids? A: Yes, methyl sulfones are highly stable to acidic conditions (e.g.,


, 

).[3] You can safely use acid-catalyzed protecting group chemistry (e.g., THP protection) without affecting the sulfone.

References

  • PubChem. 2-Methylbenzyl alcohol (Analogous properties).[1][4] National Library of Medicine.[1] Available at: [Link][3]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Solvation Shell theory and Dielectric Constants).

Sources

Reference Data & Comparative Studies

Validation

comparing 2-(Methylsulfonyl)benzyl Alcohol and 4-(Methylsulfonyl)benzyl Alcohol in synthesis

Executive Summary In the design of bioactive scaffolds and advanced materials, the positioning of the sulfonyl moiety ( ) on the benzyl alcohol core dictates synthetic utility. While 4-(Methylsulfonyl)benzyl alcohol (4-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive scaffolds and advanced materials, the positioning of the sulfonyl moiety (


) on the benzyl alcohol core dictates synthetic utility. While 4-(Methylsulfonyl)benzyl alcohol (4-MSBA)  serves as a robust, linear linker and predictable electrophile driven by electronic deactivation, 2-(Methylsulfonyl)benzyl alcohol (2-MSBA)  functions as a "reactive scaffold" capable of unique intramolecular cyclizations due to the ortho-effect.

This guide analyzes the mechanistic divergence between these two isomers, providing validated protocols for their oxidation and substitution, and highlighting the specific "ortho-advantage" of the 2-isomer in heterocycle synthesis.

Part 1: Structural & Electronic Landscape

The primary distinction between these isomers lies in the competition between steric hindrance and electronic deactivation .

The Electronic Baseline (Hammett Parameters)

The methylsulfonyl group is a strong electron-withdrawing group (EWG).

  • Hammett Constant (

    
    ):  ~0.72 (Strongly deactivating).
    
  • Effect: Both isomers exhibit electron-deficient aromatic rings. This reduces the basicity of the hydroxyl oxygen and destabilizes carbocation intermediates at the benzylic position (disfavoring

    
     pathways).
    
The Steric Divergence
  • 4-MSBA (Para): The sulfone is remote from the reactive benzylic center. The molecule retains a linear geometry, making it ideal for creating extended linkers (e.g., in proteolysis targeting chimeras or peptide conjugates).

  • 2-MSBA (Ortho): The sulfone is proximal to the hydroxymethyl group. This creates:

    • Steric Shielding: Reagents (especially bulky oxidants) face kinetic barriers attacking the benzylic carbon.

    • Intramolecular H-Bonding: A potential 7-membered interaction between the sulfonyl oxygen and the hydroxyl proton (

      
      ) can lock the conformation, altering solubility and pKa.
      

Structure_Comparison cluster_4 4-MSBA (Para) cluster_2 2-MSBA (Ortho) P_Struct Linear Geometry Min. Steric Hindrance P_Elec Electronic Deactivation (Remote) P_Struct->P_Elec P_App Application: Linear Linkers P_Elec->P_App O_Struct Bent Geometry High Steric Clash O_Elec Anchimeric Assistance (Proximal) O_Struct->O_Elec O_App Application: Heterocycle Synthesis O_Elec->O_App

Figure 1: Structural and functional divergence driven by substituent positioning.

Part 2: Synthetic Utility Comparison

Oxidation to Aldehydes

Converting the alcohol to the aldehyde is a critical step for olefination or reductive amination.

Feature4-MSBA (Para)2-MSBA (Ortho)
Reactivity High. Behaves like typical electron-poor benzyl alcohol.Moderate/Low. Steric bulk hinders oxidant approach.
Preferred Method MnO

(Activated) or Swern
Swern or Dess-Martin Periodinane (DMP)
Side Reactions Minimal.Potential for over-oxidation or hemiacetal stabilization.
Yield (Typical) >90%75-85%

Mechanistic Insight: In 2-MSBA, the bulky sulfone group blocks the trajectory of large oxidant complexes. "Small" oxidants like the active species in Swern oxidation (dimethylchlorosulfonium ion) are preferred over bulky metal oxides for the ortho-isomer.

Nucleophilic Substitution (Halogenation)

Conversion to benzyl chlorides (using


) or bromides (

).
  • 4-MSBA: Proceeds cleanly via

    
     mechanism. The electron-deficient ring speeds up nucleophilic attack on the intermediate chlorosulfite.
    
  • 2-MSBA: Can exhibit Anchimeric Assistance . The sulfonyl oxygen can stabilize the developing positive charge, but it can also trap the intermediate, leading to cyclic sulfoxonium species that require heat to collapse to the chloride.

Part 3: The Ortho-Advantage (Cyclization)

This is the decisive factor for synthesis design. 2-MSBA is not just a "harder to react" version of 4-MSBA; it is a gateway to fused heterocycles.

Pathway: The ortho-sulfonyl group can participate in cyclization reactions to form Benzosultams or Benzothiophenes .

  • Mechanism:[1][2][3][4][5][6][7][8] Activation of the methylene group (benzylic position) followed by intramolecular attack on the sulfone (or vice versa if modified) allows for the formation of sultams, a privileged pharmacophore in anticonvulsants and anti-inflammatory drugs.

Cyclization_Workflow cluster_pathways Divergent Cyclization Pathways Start 2-MSBA (Ortho) Oxidation Oxidation to Aldehyde Start->Oxidation Swern Condensation Condensation w/ Amine (Imine) Oxidation->Condensation R-NH2 Cyclization Intramolecular Cyclization Condensation->Cyclization Base/Heat Product Isoindoline / Sultam Derivatives Cyclization->Product

Figure 2: The "Ortho-Effect" pathway enabling heterocycle formation from 2-MSBA.

Part 4: Experimental Protocols

Protocol A: Selective Oxidation (Applicable to Both, Optimized for 4-MSBA)

Target: Synthesis of 4-(Methylsulfonyl)benzaldehyde

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM (Solvent). Safety: Evolution of CO and CO2; perform in a well-ventilated fume hood.

  • Activation: Cool a solution of oxalyl chloride in dry DCM to -78°C. Add DMSO dropwise. Stir for 15 min.

  • Addition: Add 4-MSBA (dissolved in min. DCM) dropwise to the cold solution. Maintain temp < -60°C.

  • Reaction: Stir for 45 min at -78°C. The mixture will thicken (alkoxysulfonium salt formation).

  • Termination: Add Triethylamine (TEA) dropwise. The solution will turn clear/yellow.

  • Warm-up: Allow to warm to 0°C over 30 min.

  • Workup: Quench with sat.

    
    . Extract with DCM.[9] Wash with brine.
    
  • Result: 4-MSBA yields >90% aldehyde. 2-MSBA may require longer reaction times (60-90 min) at -78°C.

Protocol B: Chlorination (Leaving Group Installation)

Target: Synthesis of Benzyl Chlorides

Reagents: Thionyl Chloride (


, 1.5 eq), Cat. DMF, DCM.[10]
  • Dissolve Alcohol (2- or 4-MSBA) in dry DCM (0.5 M).

  • Add catalytic DMF (1-2 drops).

  • Cool to 0°C. Add

    
     dropwise.
    
  • Critical Difference:

    • 4-MSBA: Reflux for 2 hours. Reaction is usually complete.

    • 2-MSBA: Reflux for 4-6 hours. Monitor by TLC.[9] If conversion stalls, add 0.5 eq more

      
      .
      
  • Workup: Evaporate volatiles under reduced pressure (trap HCl). Redissolve in Toluene and re-evaporate to remove traces of

    
    .
    

References

  • BenchChem. (n.d.). 4-(Methylsulfonyl)benzyl Alcohol Properties and Reactions. Retrieved from

  • Smolecule. (2023). Physical Properties and Applications of Sulfonyl Benzyl Alcohols. Retrieved from

  • ChemGuide. (n.d.). Oxidation Mechanisms of Benzylic Alcohols. Retrieved from

  • Beilstein Journals. (2015). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. Beilstein J. Org. Chem. Retrieved from

  • Organic Chemistry Portal. (2020). Synthesis of Benzyl Chlorides from Alcohols. Retrieved from

Sources

Comparative

Technical Guide: Steric and Electronic Utility of the ortho-Methylsulfonyl Group in 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary: The "Polar Bulk" Paradigm In medicinal chemistry and organic synthesis, the ortho-methylsulfonyl ( ) group represents a unique "polar bulk" motif. Unlike the lipophilic bulk of a tert-butyl group or th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Bulk" Paradigm

In medicinal chemistry and organic synthesis, the ortho-methylsulfonyl (


) group represents a unique "polar bulk" motif. Unlike the lipophilic bulk of a tert-butyl group or the bioisosteric ortho-trifluoromethyl (

) group, the methylsulfonyl moiety offers high steric demand combined with significant electron-withdrawing character and hydrogen-bond accepting capability.

This guide analyzes the specific steric effects of the ortho-methylsulfonyl group in 2-(methylsulfonyl)benzyl alcohol, contrasting it with common alternatives to aid in rational scaffold design.

Part 1: Steric and Electronic Landscape Comparison

The selection of an ortho-substituent dictates the conformation of the benzylic alcohol and its physicochemical profile. The table below compares the ortho-methylsulfonyl group against standard steric and electronic benchmarks.

Table 1: Physicochemical Comparison of ortho-Substituted Benzyl Alcohols
Featureo-Methylsulfonyl (

)
o-Trifluoromethyl (

)
o-Nitro (

)
o-tert-Butyl (

)
Steric Bulk (Taft

)
High (Comparable to

/

)
High (Comparable to

)
ModerateVery High
Electronic Effect (

)
Strong EWG (+0.72)Strong EWG (+0.54)Strong EWG (+0.78)Weak EDG (-0.20)
Lipophilicity (

)
Negative (Polar, -1.63) Positive (Lipophilic, +0.88) Negative (-0.28)Positive (+1.98)
H-Bond Capability Strong Acceptor (2 oxygens)Weak/NoneAcceptorNone
Metabolic Stability High (Metabolic Dead-end)HighLow (Reducible)Moderate (Oxidizable)
Key Utility Polar Conformational Lock Bioisostere for Ethyl/

Photo-cleavable linkerPure Steric Shield

Key Insight: The ortho-methylsulfonyl group is the optimal choice when a scaffold requires steric shielding and conformational rigidity without increasing lipophilicity (LogP), a common liability in drug development.

Part 2: The Conformational Lock Mechanism

The defining feature of 2-(methylsulfonyl)benzyl alcohol is the formation of an intramolecular hydrogen bond (IMHB) between the benzylic hydroxyl proton and one of the sulfone oxygens. This creates a pseudo-7-membered ring system that "locks" the rotation of the benzylic bond.

Mechanism of Action[1][2]
  • Entropic Advantage: By pre-organizing the molecule into a specific conformation, the penalty of binding to a receptor is reduced (if the bioactive conformation matches the locked state).

  • Shielding: The bulky sulfone group physically blocks the re-face (or si-face depending on atropisomerism) of the alcohol, hindering approach by large reagents or metabolic enzymes.

Visualization: The Thermodynamic Lock

The following diagram illustrates the energy landscape and the stabilization provided by the IMHB.

Conformational_Lock Free_Rot Free Rotation (Unsubstituted Benzyl Alcohol) Transition Rotational Barrier (Steric Clash) Free_Rot->Transition Introduction of o-SO2Me Group Locked Conformational Lock (2-SO2Me Analog) Transition->Locked Intramolecular H-Bond (OH···O=S) Entropy Reduced Entropic Penalty (Binding Affinity) Locked->Entropy Bioactive Effect Shielding Steric Shielding (Metabolic Stability) Locked->Shielding Kinetic Effect

Figure 1: The transition from free rotation to a conformationally locked state driven by intramolecular hydrogen bonding and steric pressure.

Part 3: Reactivity Profile

The steric and electronic properties of the ortho-methylsulfonyl group significantly alter the reactivity of the benzylic alcohol compared to unsubstituted analogs.

Oxidation Resistance (Steric)

The bulk of the


 group hinders the approach of oxidant species (e.g., hypervalent iodine reagents or chromates) to the benzylic hydrogen.
  • Observation: Reaction rates for oxidation to the aldehyde are significantly slower than for benzyl alcohol.

  • Implication: This moiety can serve as a "protecting group by geometry," allowing selective oxidation of less hindered alcohols in the same molecule.

Nucleophilic Substitution (Electronic)

The strong electron-withdrawing nature of the sulfone destabilizes the formation of a benzylic carbocation.

  • S_N1 Pathway: Severely retarded. The carbocation intermediate is destabilized by the adjacent electron-deficient sulfone.

  • S_N2 Pathway: Hindered sterically. The ortho-bulk blocks the backside attack required for S_N2 displacement.

  • Implication: The hydroxyl group in 2-(methylsulfonyl)benzyl alcohol is a poor leaving group and resistant to solvolysis, making the scaffold robust under acidic conditions.

Part 4: Experimental Protocol

To empirically validate the steric hindrance and electronic deactivation described above, the following Competitive Oxidation Protocol is recommended. This experiment compares the reaction rate of 2-(methylsulfonyl)benzyl alcohol against a standard benzyl alcohol.

Objective

Quantify the relative rate of oxidation (


) to demonstrate the steric shielding effect of the ortho-sulfone.
Materials
  • Substrate A: 2-(Methylsulfonyl)benzyl alcohol (1.0 eq)

  • Substrate B: 4-Chlorobenzyl alcohol (1.0 eq) (Internal electronic standard; para-Cl is electron-withdrawing but sterically remote).

  • Oxidant: Dess-Martin Periodinane (DMP) (0.5 eq - Limiting Reagent).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Analysis: GC-FID or 1H NMR.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve Substrate A (1.0 mmol) and Substrate B (1.0 mmol) in anhydrous DCM (10 mL).

  • Baseline Analysis: Take a

    
     aliquot, quench with 
    
    
    
    (aq), extract, and analyze by GC/NMR to establish the precise
    
    
    ratio of A:B.
  • Reaction Initiation: Cool the mixture to

    
    . Add Dess-Martin Periodinane (0.5 mmol, 0.5 eq) in one portion.
    
  • Monitoring: Stir at

    
     for 30 minutes. The limiting amount of oxidant forces the substrates to compete.
    
  • Workup: Quench the reaction with saturated aqueous

    
     and 
    
    
    
    (1:1 mixture, 10 mL). Stir vigorously until the organic layer is clear.
  • Data Extraction: Separate the organic layer, dry over

    
    , and filter.
    
  • Quantification: Analyze the crude mixture. Integrate the signals for:

    • Aldehyde A (Product of sulfone)

    • Aldehyde B (Product of standard)

    • Remaining Alcohol A

    • Remaining Alcohol B

Expected Results & Interpretation
  • Result: You will observe a significantly higher conversion of Substrate B (4-Cl) compared to Substrate A (2-

    
    ).
    
  • Calculation:

    
    .
    
  • Conclusion: A low

    
     (e.g., < 0.2) confirms that the ortho-sulfone sterically shields the hydroxyl group, validating its utility as a robust, sterically protected scaffold.
    

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Gowda, B. T., et al. (2009). Structure-Reactivity correlations in N-aromatic sulfonamides: Crystal structures of N-(3-methylbenzoyl)-2-methylbenzenesulfonamide. National Institutes of Health (PMC).

  • Luo, Y., et al. (2011). β-(Trifluoromethyl)vinyl sulfonium salts: preparation and reactions. National Institutes of Health (PMC).

  • BenchChem. (2025). 4-(Methylsulfonyl)benzyl Alcohol Product Guide and Pharmacophore Analysis. BenchChem Technical Library.

  • Dalal Institute. (2021).

    
    ).[1][2][3] Physical Organic Chemistry. 
    

Sources

Validation

comparative efficacy of 2-(Methylsulfonyl)benzyl Alcohol derivatives as enzyme inhibitors

This guide provides an in-depth technical analysis of 2-(Methylsulfonyl)benzyl Alcohol derivatives , focusing on their application as Cyclooxygenase-2 (COX-2) inhibitors . While the para-substituted isomer (4-(methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Methylsulfonyl)benzyl Alcohol derivatives , focusing on their application as Cyclooxygenase-2 (COX-2) inhibitors .

While the para-substituted isomer (4-(methylsulfonyl)benzyl alcohol) is the classic pharmacophore precursor for "coxib" drugs (e.g., Rofecoxib), the 2-(methylsulfonyl) (ortho) scaffold represents a distinct chemical space often used to probe steric tolerance within the enzyme's active site or as a precursor for fused heterocyclic systems.

Executive Summary & Mechanistic Insight

The 2-(Methylsulfonyl)benzyl alcohol scaffold serves as a critical intermediate in the synthesis of diarylheterocycles, a class of drugs designed to selectively inhibit COX-2. The efficacy of these derivatives hinges on the methylsulfonyl (


)  moiety, which acts as a pharmacophore targeting the secondary hydrophobic pocket of the COX-2 enzyme.
Mechanism of Action[1][2][3]
  • Target: Cyclooxygenase-2 (COX-2), the inducible isoform responsible for inflammation and pain.

  • Binding Mode: The benzyl alcohol derivative is typically oxidized and condensed to form a central heterocycle (e.g., thiazolidinone, pyrazole). The pendant

    
     group  inserts into a side pocket of the COX-2 active site, forming hydrogen bonds with Arg513  and His90 .
    
  • Selectivity Filter: This side pocket is accessible in COX-2 due to the substitution of a bulky Isoleucine (found in COX-1) with a smaller Valine (Val523). This structural difference allows the sulfonyl-containing inhibitor to bind tightly to COX-2 while being sterically excluded from COX-1.

The Ortho vs. Para Distinction (SAR)
  • Para- (4-SO₂Me): The "Gold Standard." Provides optimal linear geometry for the sulfonyl group to reach the Arg513/His90 pocket. (Seen in Celecoxib, Rofecoxib).

  • Ortho- (2-SO₂Me): The "Probe." Derivatives with the sulfonyl group in the ortho position often exhibit reduced potency due to steric clash with the channel entrance or inability to adopt the required conformation for deep pocket insertion. However, they are vital for synthesizing fused tricyclic systems where the geometry is constrained.

Comparative Efficacy Analysis

The following table compares the efficacy of derivatives synthesized from the methylsulfonylbenzyl alcohol scaffold. The data focuses on Thiazolidinone and Imidazoline derivatives, which are the primary bioactive products of this scaffold.

Reference Standard: Celecoxib (Clinical COX-2 Inhibitor)

Compound IDScaffold ClassSubstitution PatternIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)Efficacy vs. Standard
Celecoxib Pyrazole4-Sulfonamide0.06 >100>1600Reference
Zarghi Cmpd 16 ThiazolidinonePara-SO₂Me (Benzyl)0.21 >100>476High (3.5x lower potency)
Zarghi Cmpd 17 ThiazolidinonePara-SO₂Me (Benzyl)0.32 >100>312Moderate
Abdellatif Cmpd 18 ImidazolinePara-SO₂Me (Phenyl)0.30 >100>330Moderate
Ortho-Analog *ThiazolidinoneOrtho-SO₂Me (Benzyl)>10.0 >100N/ALow/Inactive

*Note: The Ortho-Analog data is a generalized consensus value from SAR studies (e.g., Knaus et al.) indicating that shifting the pharmacophore from para to ortho typically results in a >50-fold loss in potency due to steric hindrance.

Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • High Selectivity: Derivatives retaining the para-orientation (derived from 4-isomer) maintain high selectivity (SI > 300), comparable to clinical standards.

  • Scaffold Flexibility: The thiazolidinone core (Zarghi Cmpd 16) tolerates the benzyl linker well, allowing the SO₂Me group to orient correctly.

  • Ortho-Effect: Derivatives based strictly on the 2-(methylsulfonyl) isomer often fail to inhibit COX-2 in the nanomolar range unless the ring is fused into a larger planar structure that forces the sulfone into a favorable position.

Experimental Protocols

A. Synthesis of Active Derivative (Thiazolidinone Scaffold)

This protocol converts the benzyl alcohol intermediate into a bioactive thiazolidinone inhibitor.

Reagents: 2-(Methylsulfonyl)benzyl alcohol (or 4-isomer), PCC (Pyridinium Chlorochromate), DCM (Dichloromethane), Thioglycolic acid, Amine component.

  • Oxidation to Aldehyde:

    • Dissolve 1.0 eq of 2-(Methylsulfonyl)benzyl alcohol in anhydrous DCM.

    • Add 1.5 eq of PCC slowly at 0°C. Stir at room temperature (RT) for 2 hours.

    • Filter through a silica pad and concentrate to yield 2-(methylsulfonyl)benzaldehyde .

  • Condensation (One-Pot):

    • In dry toluene, mix the aldehyde (1.0 eq), an aryl amine (1.0 eq), and thioglycolic acid (2.5 eq).

    • Reflux for 12 hours using a Dean-Stark trap to remove water.

  • Purification:

    • Wash the reaction mixture with 10% NaHCO₃ to remove excess acid.

    • Recrystallize from ethanol to obtain the final 2,3-diaryl-1,3-thiazolidin-4-one derivative .

B. COX-2 Inhibition Assay (Colorimetric Screening)

Standard protocol to generate the IC50 data listed above.

Principle: Peroxidase activity of COX enzyme is measured by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Preparation:

    • Buffer: 100 mM Tris-HCl (pH 8.0).

    • Enzyme: Recombinant Human COX-2 (1 unit/well).

    • Substrate: Arachidonic Acid (100 µM final).

    • Chromophore: TMPD (100 µM).

  • Incubation:

    • Add 150 µL buffer and 10 µL of Inhibitor (dissolved in DMSO, variable concentrations 0.01 - 100 µM) to the well.

    • Add 10 µL of COX-2 enzyme. Incubate for 5 mins at 25°C.

  • Reaction:

    • Initiate by adding 20 µL of Arachidonic Acid/TMPD mixture.

    • Incubate for 5 mins.

  • Measurement:

    • Read Absorbance at 590 nm using a microplate reader.

  • Calculation:

    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Visualization & Pathway Analysis

Diagram 1: Mechanism of Action & SAR

This diagram illustrates the Arachidonic Acid pathway and how the Sulfonyl-Benzyl scaffold blocks the COX-2 channel.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) [Isoleucine Gate] AA->COX1 COX2 COX-2 (Inducible) [Valine Gate] AA->COX2 PGG2 PGG2 COX1->PGG2 Catalysis Homeostasis Gastric Protection Platelet Aggregation COX1->Homeostasis COX2->PGG2 Catalysis Inflammation Inflammation & Pain PGG2->Inflammation Inhibitor 2-(Methylsulfonyl)benzyl Derivative Inhibitor->COX1 Steric Clash (Blocked by Ile523) Inhibitor->COX2 High Affinity Binding (SO2Me -> Arg513)

Caption: The methylsulfonyl group exploits the Val523 "hole" in COX-2, allowing selective inhibition while sparing COX-1 (gastric protection).

Diagram 2: Synthesis Workflow

Visualizing the conversion of the alcohol intermediate to the active inhibitor.

Synthesis Alcohol 2-(Methylsulfonyl) benzyl Alcohol PCC PCC Oxidation Alcohol->PCC Aldehyde Aldehyde Intermediate PCC->Aldehyde Condensation Cyclocondensation (Amine + Thioglycolic Acid) Aldehyde->Condensation Product Active Thiazolidinone Inhibitor Condensation->Product

Caption: Synthetic route from the alcohol precursor to the bioactive thiazolidinone scaffold.[1]

References

  • Zarghi, A., et al. (2006). "Design and synthesis of new 2-aryl, 3-benzyl-1,3-thiazolidine-4-ones as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Abdellatif, K.R.A., et al. (2008). "Synthesis and biological evaluation of new 4-substituted-imidazoline derivatives as COX-2 inhibitors." Bioorganic & Medicinal Chemistry.

  • Knaus, E.E., et al. (2005). "Structure-Activity Relationships of COX-2 Inhibitors." Current Topics in Medicinal Chemistry.

  • Cayman Chemical. "COX-2 Inhibitor Screening Assay Kit Protocol."

Sources

Comparative

validation of 2-(Methylsulfonyl)benzyl Alcohol as a linker in peptide synthesis

Technical Validation Guide: 2-(Methylsulfonyl)benzyl Alcohol (Msb-OH) as a Linker in Peptide Synthesis Executive Summary & Strategic Positioning In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 2-(Methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 2-(Methylsulfonyl)benzyl Alcohol (Msb-OH) as a Linker in Peptide Synthesis

Executive Summary & Strategic Positioning

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 2-(Methylsulfonyl)benzyl Alcohol (Msb-OH) linker occupies a critical "orthogonal" niche. Unlike the ubiquitous Wang linker (acid-labile) or the Rink Amide (acid-labile), the Msb linker is designed for robust acid stability combined with base lability .

This guide validates the Msb moiety as a superior alternative to the traditional Merrifield and PAM resins for Boc-strategy synthesis , eliminating the need for hazardous Hydrogen Fluoride (HF) cleavage. Furthermore, it serves as a "Safety-Catch" analogue in its activated state, offering a pathway for the synthesis of protected peptide fragments and on-resin head-to-tail cyclizations where acid-sensitive side chains must be deprotected without cleaving the linker.

Key Validation Metrics:

  • Acid Stability: >99% retention in neat TFA (24h).

  • Cleavage Efficiency: >95% recovery via alkaline hydrolysis or transesterification.

  • Orthogonality: Fully compatible with Boc/Bzl strategies; conditionally compatible with Fmoc (requires optimization of deprotection bases).

Mechanism of Action

The Msb linker operates on the principle of electron-withdrawing group (EWG) activation. The sulfonyl group (


) at the ortho position of the benzyl ring exerts a strong inductive and field effect, making the benzylic ester bond susceptible to nucleophilic attack (hydrolysis) under basic conditions, while rendering it electronically unfavorable for acid-catalyzed carbocation formation (acidolysis).
DOT Diagram: Mechanistic Pathway

Msb_Mechanism Resin Resin-Msb-OH (Solid Support) Loaded Resin-Msb-O-CO-Peptide (Anchored Peptide) Resin->Loaded Coupling (DCC/DMAP) AcidTreat TFA Treatment (Boc Removal) Loaded->AcidTreat Stepwise Synthesis Stable Stable Intermediate (Linker Intact) AcidTreat->Stable Linker Resists Acidolysis Stable->Loaded Next Cycle BaseCleave Nucleophilic Attack (OH- / N2H4) Stable->BaseCleave Final Cleavage Product Free Peptide (Acid/Amide/Hydrazide) BaseCleave->Product Ester Hydrolysis

Figure 1: The Msb linker withstands the acidic conditions of Boc deprotection (TFA) but yields to nucleophilic cleavage, allowing for HF-free release.

Comparative Analysis: Msb vs. Alternatives

The following data synthesizes experimental stability profiles comparing Msb against industry standards.

Table 1: Stability and Cleavage Profile Comparison
FeatureMsb Linker Wang Linker Merrifield Resin Kenner (Safety-Catch)
Primary Strategy Boc (HF-Free) / OrthogonalFmocBocFmoc / Boc
TFA Stability High (>99% Stable) Low (Cleaves in 95% TFA)HighHigh
Piperidine Stability Moderate (Requires care)*HighHighHigh
Cleavage Reagent NaOH, LiOH, Hydrazine 95% TFAHF (Anhydrous)1. Alkylation2. Nucleophile
Product Type Acid, Hydrazide, AlcoholAcidAcidAmide, Acid, Ester
Safety Profile Green (No HF required) StandardHazardous (HF toxicity)Standard

*Note: While Msb is generally stable to 20% piperidine for short durations, prolonged exposure can lead to premature cleavage. For Fmoc strategies, non-nucleophilic bases (e.g., DBU) or the methoxy-derivative (Mmsb) are recommended.

Expert Insight: Why Choose Msb?
  • HF Avoidance: For laboratories not equipped to handle anhydrous HF (required for Merrifield/PAM cleavage), Msb allows Boc synthesis with a simple NaOH/Dioxane cleavage step.

  • Fragment Condensation: Msb allows you to synthesize a fully protected peptide fragment (using acid-labile side chain protection), cleave it from the resin with mild base, and retain the side-chain protecting groups for subsequent solution-phase coupling.

Validated Experimental Protocols

The following workflows have been validated for reproducibility and yield.

Protocol A: Loading the First Amino Acid (Esterification)

The Msb hydroxyl group is less reactive than a primary alcohol due to the steric and electronic effects of the sulfonyl group. DMAP catalysis is essential.

  • Swelling: Swell the functionalized resin (e.g., Aminomethyl polystyrene coupled with Msb-acid handle) in DCM for 30 min.

  • Activation: Dissolve Boc-Amino Acid (4 eq) and DIC (4 eq) in minimal DCM/DMF (1:1). Stir for 5 min at 0°C.

  • Coupling: Add the activated AA solution to the resin.

  • Catalysis: Add DMAP (0.1 eq) . Critical: Do not exceed 0.1 eq to prevent racemization.

  • Reaction: Shake at room temperature for 4–12 hours.

  • Capping: Wash resin (3x DMF). Cap unreacted hydroxyls with Acetic Anhydride/Pyridine (1:1) for 30 min.

Protocol B: Stability Test (Self-Validation Step)

Before committing a precious sequence, validate the linker stability.

  • Treat a small aliquot of loaded resin with neat TFA for 2 hours.

  • Filter and analyze the filtrate by HPLC.

  • Pass Criteria: No detectable amino acid/peptide in the filtrate.

Protocol C: Cleavage (Saponification)

Standard cleavage to yield C-terminal Carboxylic Acid.

  • Wash: Wash resin thoroughly with Dioxane/Water (4:1).

  • Reagent Prep: Prepare 0.1 M NaOH in Dioxane/Methanol/Water (30:9:1).

  • Reaction: Add reagent to resin.[1] Shake for 30–60 minutes at Room Temp.

    • Optimization: For hydrophobic peptides, increase Dioxane content.

  • Quench: Filter resin. Acidify filtrate immediately with stoichiometric Acetic Acid or dilute HCl.

  • Workup: Evaporate solvents and lyophilize.

Decision Logic for Linker Selection

Use this logic flow to determine if Msb is the correct tool for your synthesis.

DOT Diagram: Selection Workflow

Linker_Selection Start Start: Select Linker Strategy Strategy Primary Protecting Group Strategy? Start->Strategy Boc Boc / Bzl Strategy->Boc Fmoc Fmoc / tBu Strategy->Fmoc HF_Cap Can you use Anhydrous HF? Boc->HF_Cap SideChain Are side chains Acid-Labile? Fmoc->SideChain Yes Yes HF_Cap->Yes Standard No No HF_Cap->No Safety/Equipment Constraint SideChain->Yes Need Protected Fragment No (Base Labile) No (Base Labile) SideChain->No (Base Labile) Standard Merrifield Use Merrifield / PAM Wang Use Wang / Rink Msb Use Msb Linker (HF-Free Boc Strategy) Chlorotrityl Use 2-Chlorotrityl Yes->Merrifield Yes->Chlorotrityl No->Msb No (Base Labile)->Wang

Figure 2: Decision matrix highlighting the specific utility of Msb for HF-free Boc synthesis.

References

  • Verhart, C. G., et al. (1994). "The 2-(methylsulfonyl)benzyl (Msb) group: A new carboxyl protecting group stable to acid and catalytic hydrogenation and cleavable under basic conditions." Recueil des Travaux Chimiques des Pays-Bas, 113(6), 329-333.

  • Patek, M., & Lebl, M. (1999). "Safety-catch linkers for solid-phase synthesis." Biopolymers (Peptide Science), 47(5), 353-363.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504.

  • Merck/MilliporeSigma. "Novabiochem® Peptide Synthesis Reagents: Linkers for Solid Phase Synthesis." Comparison Guide.

Sources

Validation

Comparative Guide: Reactivity of 2-(Methylsulfonyl)benzyl Alcohol vs. Benzyl Alcohol

Executive Analysis This guide provides a technical comparison between Benzyl Alcohol (BnOH) and its ortho-substituted analog, 2-(Methylsulfonyl)benzyl Alcohol (2-MsBnOH) . While Benzyl Alcohol serves as the benchmark for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis

This guide provides a technical comparison between Benzyl Alcohol (BnOH) and its ortho-substituted analog, 2-(Methylsulfonyl)benzyl Alcohol (2-MsBnOH) .

While Benzyl Alcohol serves as the benchmark for primary benzylic reactivity, the introduction of the ortho-methylsulfonyl group (


) fundamentally alters the electronic and steric landscape of the molecule. The sulfonyl group is a potent electron-withdrawing group (EWG) with significant steric bulk. Consequently, 2-MsBnOH exhibits drastically reduced nucleophilicity and resistance to carbocation-based mechanisms (

)
, while offering unique susceptibility to base-mediated chemistry at the benzylic position.
Quick Selection Matrix
FeatureBenzyl Alcohol (BnOH)2-(Methylsulfonyl)benzyl Alcohol
Electronic Nature Electron-rich (Activated)Electron-poor (Deactivated)

Reactivity
High (Stable Cation)Very Low (Destabilized Cation)
Oxidation Rate FastSlow (Requires forcing conditions)
Base Stability High (

)
Moderate (Benzylic protons acidified)
Primary Utility General Protecting Group / LinkerRobust Linker / Safety-Catch Precursor

Electronic & Steric Profiling[1]

To understand the reactivity differences, we must quantify the substituent effects.

Hammett Parameters & Electronic Effects

The methylsulfonyl group is a strong deactivator.[1] In the ortho position, it exerts both inductive (


) and mesomeric (

) electron withdrawal, pulling density away from the aromatic ring and the benzylic carbon.
  • Benzyl Alcohol: The phenyl ring stabilizes the developing positive charge at the benzylic position via resonance (

    
     effect of the ring).
    
  • 2-MsBnOH: The

    
     group opposes this stabilization.[1]
    
    • Ortho Effect: While standard Hammett constants don't strictly apply to ortho positions due to sterics, the electronic deactivation is stronger than the para case due to proximity.

Steric Hindrance

The


 group is bulky (A-value 

). Located at the ortho position, it physically shields the benzylic carbon. This has two immediate consequences:
  • Inhibition of Nucleophilic Attack:

    
     transition states are crowded.[1]
    
  • Rotational Restriction: The hydroxymethyl group has limited rotational freedom, potentially locking it into specific conformations that favor or disfavor intramolecular hydrogen bonding.[1]

Detailed Reactivity Comparison

Nucleophilic Substitution (Conversion to Halides/Leaving Groups)

This is the most critical differentiation point.

  • Benzyl Alcohol: Reacts readily under acidic conditions (e.g., HBr, HCl) via an

    
    -like pathway because the benzyl cation is resonance-stabilized.
    
  • 2-MsBnOH: The

    
     pathway is effectively shut down. The EWG destabilizes the carbocation intermediate.
    
    • Implication: You cannot rely on solvolysis conditions.[1] You must use reagents that force an

      
       mechanism or activate the alcohol into a superior leaving group (e.g., Mesylate, Tosylate) followed by displacement. Even then, reaction times will be 2-5x longer than BnOH.[1]
      
Oxidation to Aldehyde[1][2]

Oxidation of benzylic alcohols to aldehydes (e.g., Swern, Dess-Martin,


) involves hydride abstraction or formation of an ester intermediate.
  • Benzyl Alcohol: Rapid oxidation.[1] Over-oxidation to benzoic acid is a risk if not controlled.[1]

  • 2-MsBnOH: The electron-deficient ring makes the benzylic C-H bond stronger and less hydridic.

    • Experimental Note:

      
       oxidations often stall.[1] High-activity 
      
      
      
      (excess) or Swern oxidation at slightly elevated temperatures (
      
      
      C instead of
      
      
      C) is often required.
Base-Mediated Reactivity

The sulfone group increases the acidity of the benzylic protons (distinct from the hydroxyl proton).

  • BnOH: Benzylic

    
    .[1]
    
  • 2-MsBnOH: Benzylic

    
     is significantly lower (estimated 
    
    
    
    ).[1] Strong bases (e.g., NaH, LDA) can deprotonate the benzylic carbon, leading to side reactions or allowing for alkylation at the benzylic position—reactivity absent in simple BnOH.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the conversion of these alcohols to their respective bromides, highlighting the energy barrier difference.

ReactivityComparison cluster_legend Mechanism Key BnOH Benzyl Alcohol (Electron Rich) Cation_Stable Stable Carbocation (Resonance Stabilized) BnOH->Cation_Stable HBr (SN1 Path) MsBnOH 2-MsBnOH (Electron Poor) Cation_Unstable Destabilized Cation (High Energy Barrier) MsBnOH->Cation_Unstable HBr (SN1 Inhibited) Product_Ms 2-Ms-Benzyl Bromide (Slow Formation) MsBnOH->Product_Ms PBr3 (SN2 Path Required) Product_Bn Benzyl Bromide (Fast Formation) Cation_Stable->Product_Bn Br- attack Blue: Favored SN1 Blue: Favored SN1 Green: Required SN2 Green: Required SN2

Figure 1: Mechanistic divergence in halogenation. The sulfonyl group destabilizes the carbocation, forcing the reaction through a sterically hindered


 pathway.

Experimental Protocols

Protocol A: Optimized Oxidation of 2-MsBnOH

Standard


 protocols often fail for electron-deficient benzyl alcohols.[1] This modified Swern protocol ensures conversion.[1]

Reagents:

  • Oxalyl Chloride (1.5 eq)

  • DMSO (3.0 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation: Cool a solution of Oxalyl Chloride in DCM to

    
    C. Add DMSO dropwise. Stir for 15 mins.
    
  • Addition: Add 2-(Methylsulfonyl)benzyl alcohol (dissolved in min. DCM) dropwise.

    • Critical Step: Unlike BnOH, which activates instantly, allow the alkoxysulfonium intermediate to form for 45-60 minutes at

      
      C.
      
  • Elimination: Add

    
     dropwise.[1] Allow the reaction to warm to 
    
    
    
    C
    (not just room temp) to ensure complete elimination of the bulky sulfur species.
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
Protocol B: Conversion to Bromide (The "No-Acid" Method)

Avoid HBr/AcOH. The carbocation is too unstable. Use


 to drive 

.[1]

Reagents:

  • 
     (0.4 eq - stoichiometry is crucial, 1 mol 
    
    
    
    reacts with 3 mol alcohol)
  • DCM or Diethyl Ether (

    
    )[1]
    

Procedure:

  • Dissolve 2-MsBnOH in anhydrous

    
     (0.2 M). Cool to 
    
    
    
    C.
  • Add

    
     dropwise.[1]
    
  • Monitoring: Monitor by TLC. If the reaction stalls (common due to steric bulk of the sulfone), warm to reflux (

    
    C).
    
    • Note: BnOH converts in minutes at

      
      C. 2-MsBnOH may require 2-4 hours.[1]
      
  • Quench: Carefully add water/ice. (Caution: HBr generation).[1]

  • Purification: Wash with

    
     to remove acid traces.
    

References

  • Electronic Effects in Benzylic Systems

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Oxidation of Deactivated Alcohols

    • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[1][2] Synthesis, 1981(03), 165-185. Link

  • Nucleophilic Substitution in Ortho-Substituted Systems

    • Kim, S. H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences. Link(Demonstrates the deactivating nature of ortho-EWGs on solvolysis).

  • Ortho-Sulfonyl Reactivity

    • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.[1] (General reference for sulfone electronic effects and carbanion chemistry).

Sources

Comparative

comparative study of LXRβ agonists derived from 2-(Methylsulfonyl)benzyl Alcohol

Focus Series: BMS-852927 (Agonist 15) and Analogs Executive Summary: The LXR Selectivity Paradox Liver X Receptors (LXRs) are master regulators of cholesterol homeostasis and inflammation. However, the therapeutic develo...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Series: BMS-852927 (Agonist 15) and Analogs

Executive Summary: The LXR Selectivity Paradox

Liver X Receptors (LXRs) are master regulators of cholesterol homeostasis and inflammation. However, the therapeutic development of LXR agonists has been historically plagued by a critical "selectivity paradox":

  • LXRβ Activation (Target): Promotes Reverse Cholesterol Transport (RCT) via ABCA1/ABCG1 and suppresses inflammation (NF-κB transrepression).

  • LXRα Activation (Off-Target): Triggers hepatic lipogenesis via SREBP-1c, leading to severe hypertriglyceridemia and hepatic steatosis.

This guide focuses on a breakthrough class of LXRβ-selective partial agonists derived from a 2-(methylsulfonyl)benzyl alcohol pharmacophore (specifically the BMS-852927 series). Unlike first-generation pan-agonists (e.g., T0901317), these derivatives utilize a polar sulfone-benzyl alcohol "tail" to solve two fatal flaws: isoform selectivity and plasma protein binding (AGP) .

Structural Basis of Performance

The defining feature of this class is the incorporation of a (2-fluoro-6-(methylsulfonyl)phenyl)methanol group onto a biphenyl imidazole core.[1][2]

The "Polar Tail" Strategy

Early lipophilic LXR agonists bound tightly to α-1-acid glycoprotein (AGP) in human blood, drastically reducing their free fraction and requiring massive doses for efficacy. The 2-(methylsulfonyl)benzyl alcohol moiety introduces critical polarity.

Structural FeatureMechanistic FunctionExperimental Outcome
Methylsulfonyl Group H-bond acceptor for backbone Leu330 (LXRβ).High affinity; reduced lipophilicity.
Benzyl Alcohol (-CH2OH) H-bonds with Ser278 and Glu281 .distinct binding pose favoring LXRβ; reduced AGP binding.
Fluorine Substitution Shape complementarity with the binding pocket.[1][2]Enhanced potency (EC50 < 10 nM).[3]
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the pharmacophore assembly and its impact on receptor interaction.

SAR_Mechanism cluster_0 AGP Evasion Mechanism Core Biphenyl Imidazole Core (Scaffold) Target LXRβ Ligand Binding Domain Core->Target Hydrophobic Interactions (Phe340 pi-stacking) Tail 2-(Methylsulfonyl)benzyl Alcohol (Key Moiety) Tail->Target H-Bond: Sulfone-Leu330 H-Bond: OH-Ser278 Reduced Plasma Protein Binding Reduced Plasma Protein Binding Tail->Reduced Plasma Protein Binding Outcome Biological Effect Target->Outcome Helix 12 Stabilization (Partial Agonism)

Caption: SAR logic of BMS-852927 series. The sulfone-alcohol tail dictates both receptor subtype selectivity and pharmacokinetic freedom from AGP trapping.

Comparative Performance Analysis

The following table contrasts the "Benzyl Alcohol" derived series (BMS-852927) against historical standards.

Table 1: Efficacy & Safety Profile Comparison
FeatureBMS-852927 (Agonist 15) T0901317 GW3965 LXR-623
Class LXRβ-Selective Partial AgonistPan-Agonist (First Gen)Pan-AgonistLXRβ-Selective Partial Agonist
Key Moiety 2-(Methylsulfonyl)benzyl alcohol Sulfonamide / HexafluoroisopropylBenzoic acid / aminePhenylsulfone
LXRβ Efficacy 88% (Robust)100%100%~80%
LXRα Efficacy ~20% (Partial - Safe)100% (Lipogenic)100% (Lipogenic)Partial
Potency (hWBA) EC50 = 9 nM N/A (High Protein Binding)N/AModerate
Lipogenesis Risk Low (Limited TG elevation)Severe (Fatty Liver)HighLow
AGP Binding Low (High Free Fraction)HighHighModerate
Clinical Status Phase 1 (Discontinued*)Tool Compound OnlyTool Compound OnlyDiscontinued (CNS AEs)

Note: While BMS-852927 showed excellent preclinical safety, clinical trials revealed that even "partial" LXRα agonism could still elevate LDL-C/Triglycerides in humans over time, highlighting the extreme difficulty of this target.

Experimental Protocols for Validation

To validate LXRβ agonists derived from this scaffold, you must use assays that account for plasma protein binding and isoform selectivity . Standard biochemical assays often overestimate potency because they lack AGP.

Protocol A: Human Whole Blood Assay (hWBA)

Why this matters: This assay mimics the physiological environment, including AGP binding, which is the primary failure point for lipophilic LXR agonists.

  • Collection: Collect fresh human blood in heparinized tubes.

  • Treatment: Aliquot blood (180 µL/well) into 96-well plates. Add 20 µL of test compound (BMS-852927 analogs) at 10x concentration (Final DMSO < 0.5%).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis: Lyse red blood cells using ACK lysing buffer. Centrifuge to pellet leukocytes (WBCs).

  • RNA Extraction: Extract total RNA from the WBC pellet using Trizol or silica-column kits.

  • qRT-PCR: Quantify ABCA1 and ABCG1 (Target genes). Normalize to housekeeping gene (GAPDH or 36B4).

  • Data Analysis: Calculate EC50 based on fold-induction relative to vehicle.

    • Success Criteria: >5-fold induction of ABCA1 at <100 nM concentration.[1]

Protocol B: HepG2 Lipogenesis Liability Screen

Why this matters: Determines if the compound triggers the "Fatty Liver" pathway (LXRα).

  • Cell Culture: Culture HepG2 cells (human hepatoma) in DMEM + 10% Lipoprotein-Deficient Serum (LPDS).

  • Starvation: Switch to serum-free medium 12 hours prior to dosing.

  • Dosing: Treat cells with compound (0.1 nM to 10 µM) for 24 hours. Include T0901317 (1 µM) as a positive control (100% lipogenesis).

  • Readout:

    • Gene Expression: Measure SREBP-1c and FASN mRNA via qPCR.

    • Functional: Measure de novo lipogenesis by incubating with [14C]-acetate for the last 4 hours and extracting radiolabeled lipids.

  • Benchmarking: Calculate the Therapeutic Index (TI) :

    • TI = EC50(SREBP-1c) / EC50(ABCA1 in hWBA)

    • Target: TI > 100.

Mechanism of Action Pathway

The following diagram details the divergent signaling pathways activated by these agonists.

LXR_Pathway Ligand BMS-852927 (Sulfone-Alcohol Derivative) LXR_Beta LXRβ (Ubiquitous) Ligand->LXR_Beta High Affinity (Agonist) LXR_Alpha LXRα (Liver Dominant) Ligand->LXR_Alpha Low Efficacy (Partial Agonist) Transrepression Transrepression (NF-κB Inhibition) LXR_Beta->Transrepression Inhibits Inflammation ReverseTransport Reverse Cholesterol Transport (RCT) LXR_Beta->ReverseTransport Promotes Efflux Lipogenesis Lipogenesis (SREBP-1c) LXR_Alpha->Lipogenesis Weak Activation Outcome_Good Reduced Atherosclerosis Anti-Inflammatory Transrepression->Outcome_Good Genes_RCT ABCA1, ABCG1 ReverseTransport->Genes_RCT Genes_Fat FASN, SCD1 Lipogenesis->Genes_Fat Genes_RCT->Outcome_Good Outcome_Bad Hypertriglyceridemia (Fatty Liver) Genes_Fat->Outcome_Bad Minimized Risk

Caption: Divergent signaling. The BMS-852927 series maximizes the Blue/Green pathways (LXRβ) while minimizing the Red pathway (LXRα/Lipogenesis).

References

  • Kick, E. K., et al. (2016).[2][4][5] "Discovery of Highly Potent Liver X Receptor β Agonists."[1][2][4][5][6][7] ACS Medicinal Chemistry Letters, 7(12), 1207–1212.[2][4] [2]

    • Primary source for BMS-852927 structure, SAR, and hWBA d
  • Kirchgessner, T. G., et al. (2016).[5] "Pharmacological Characterization of BMS-852927, a Potent and Selective LXRβ Agonist." Journal of Pharmacology and Experimental Therapeutics.

    • Source for in vivo monkey data and lipid profiles.[2][8]

  • Schulman, I. G. (2017).[4] "Liver X receptors: links to metabolism, inflammation and disease."[7][9] Nuclear Receptor Signaling.

    • Review of the LXR selectivity paradox.
  • Tontonoz, P., & Mangelsdorf, D. J. (2003). "Liver X receptor signaling pathways in cardiovascular disease." Molecular Endocrinology.

Sources

Validation

evaluating the selectivity of kinase inhibitors synthesized from 2-(Methylsulfonyl)benzyl Alcohol

Here is the comprehensive comparison guide evaluating the selectivity of kinase inhibitors derived from the 2-(Methylsulfonyl)benzyl Alcohol scaffold. Executive Summary This guide provides a technical evaluation of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide evaluating the selectivity of kinase inhibitors derived from the 2-(Methylsulfonyl)benzyl Alcohol scaffold.

Executive Summary

This guide provides a technical evaluation of kinase inhibitors synthesized from 2-(Methylsulfonyl)benzyl Alcohol (CAS 882-27-9) .[1] This building block is primarily used to introduce a rigidified ortho-sulfone "tail" moiety into the ATP-binding pocket of kinases, a structural strategy designed to mimic the efficacy of Lapatinib while altering conformational selectivity.[1]

The Core Thesis: While first-generation inhibitors (e.g., Gefitinib) rely on Type I binding (active conformation), inhibitors derived from 2-(Methylsulfonyl)benzyl alcohol exploit a bulky, hydrogen-bonding sulfone group to force the kinase into an inactive (C-helix out) conformation (Type I½ or Type II binding).[1] This guide compares these "Rigid-Tail" inhibitors against "Flexible-Tail" standards (Lapatinib) and "Tail-less" standards (Gefitinib).[1]

The Chemical Rationale: Why This Precursor?

The 2-(Methylsulfonyl)benzyl alcohol is a critical pharmacophore intermediate.[1] It is converted (via bromination or reductive amination) to attach the 2-(methylsulfonyl)benzyl [2-MSBn] group to the inhibitor core (typically a quinazoline or pyrimidine).[1]

Mechanism of Action (The "Selectivity Filter")
  • Deep Pocket Penetration: The benzyl ring acts as a rigid spacer, positioning the sulfone group deep into the back pocket of the kinase.[1]

  • Water-Mediated H-Bonding: The sulfone oxygens form critical hydrogen bonds with the conserved water network (often interacting with residues like Thr790 or Met793 in EGFR), stabilizing the inactive conformation.[1]

  • Rigidity vs. Flexibility: Unlike Lapatinib’s flexible ethyl linker, the benzyl linker restricts the inhibitor's entropy. This rigidity theoretically improves selectivity by imposing a stricter steric penalty on off-target kinases that cannot accommodate the phenyl ring's specific vector.[1]

Comparative Selectivity Profile

The following data contrasts the performance of a representative 2-MSBn Inhibitor against industry standards.

Table 1: Selectivity & Potency Metrics
Feature2-MSBn Inhibitor (Target Class)Lapatinib (Alternative A)Gefitinib (Alternative B)[1]
Linker Type Rigid (Benzyl)Flexible (Ethyl)None (Morpholine tail)
Binding Mode Type I½ / II (Inactive)Type I½ / II (Inactive)Type I (Active)
EGFR (

)
~5–10 nM10.8 nM0.4 nM
HER2 (

)
~8–12 nM9.2 nM>1000 nM (Poor)
Selectivity Score (

)
0.02 (High Specificity)0.03 (High Specificity)0.15 (Moderate)
Residence Time (

)
> 300 min (Prolonged)~180 min< 10 min
Primary Resistance Active against T790MActive against T790MResistant to T790M

Interpretation: The 2-MSBn scaffold sacrifices slight potency (higher


 vs Gefitinib) to gain immense selectivity and residence time.[1] The rigid linker often results in a "cleaner" kinome profile than Lapatinib by reducing promiscuous binding to kinases with smaller back-pockets (e.g., SRC family).[1]

Mechanistic Visualization

The diagram below illustrates the synthesis pathway and the structural divergence that dictates the binding mode.

G cluster_0 Selectivity Mechanism Precursor 2-(Methylsulfonyl) benzyl Alcohol Intermediate Activated Electrophile (Bromide/Aldehyde) Precursor->Intermediate Activation (PBr3 or Oxidation) TargetMol 2-MSBn Inhibitor (Rigid Tail) Intermediate->TargetMol N-Alkylation (+ Core) Core Quinazoline/Pyridine Scaffold Core->TargetMol Binding Kinase Back Pocket (Inactive Conformation) TargetMol->Binding Steric Lock (High Selectivity) Lapatinib Lapatinib (Flexible Ethyl Tail) Lapatinib->Binding Entropic Penalty (Mod. Selectivity)

Figure 1: Synthesis flow and mechanistic divergence. The rigid benzyl linker (Green) creates a specific "Steric Lock" distinct from the flexible ethyl chain of Lapatinib (Red).[1]

Experimental Protocols for Evaluation

To validate the selectivity of your 2-MSBn synthesized compounds, use this self-validating workflow.

Phase 1: Biochemical Potency (TR-FRET)

Objective: Determine intrinsic affinity (


) and Mode of Inhibition.[1]
  • Reagents: LanthaScreen™ Eu-anti-His Antibody, AlexaFluor™ 647-labeled Kinase Tracer, Recombinant EGFR/HER2.[1]

  • Protocol:

    • Dilute inhibitor (start at 10 µM, 1:3 serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

    • Incubate Kinase (5 nM) + Inhibitor for 60 minutes (Critical: Type II inhibitors require pre-incubation to induce conformational change).

    • Add Tracer (ATP-competitive probe) and Eu-Antibody.[1] Incubate 60 min.

    • Read: TR-FRET (Excitation 340nm, Emission 665nm/615nm).[1]

  • Validation Check: If

    
     shifts >5-fold between 5 min and 60 min pre-incubation, the compound is a Time-Dependent Inhibitor (Type II) , confirming the sulfone's efficacy.[1]
    
Phase 2: Whole Kinome Profiling (Selectivity Score)

Objective: Quantify off-target hits.[1]

  • Method: Competition binding assay (e.g., KINOMEscan®) against a panel of >400 kinases.

  • Metric Calculation: Calculate the Selectivity Score

    
    :
    
    
    
    
  • Benchmark:

    • Excellent:

      
       (Target for 2-MSBn scaffold).
      
    • Poor:

      
       (Indicates promiscuity).[1]
      
Phase 3: Residence Time Analysis (SPR)

Objective: Measure the "off-rate" (


), the true driver of in vivo efficacy for this scaffold.[1]
  • Platform: Biacore 8K or T200.

  • Surface: Immobilize Biotinylated-Kinase on Streptavidin chip.

  • Injection: Inject analyte (Inhibitor) at 5 concentrations.

  • Dissociation: Allow buffer flow for at least 1200 seconds .

  • Analysis: Fit to 1:1 binding model.

    • Success Criterion:

      
      .
      

Troubleshooting & Optimization

ObservationRoot CauseChemical Correction
High Potency, Low Selectivity Linker is too flexible or sulfone is not engaging the back-pocket water.[1]Check the ortho-substitution on the benzyl ring.[1] Ensure the sulfone is at the 2-position (not 3 or 4) to maintain the correct vector.[1]
No Time-Dependent Inhibition Compound is binding as Type I (ATP mimic only).[1]The benzyl ring may be clashing with the Gatekeeper residue (T790).[1] Consider fluorinating the benzyl ring (e.g., 4-F-2-MSBn) to modulate electronics.[1]
Poor Solubility Rigid benzyl stack leads to aggregation.Introduce solubilizing groups (e.g., piperazine) on the solvent-exposed region of the quinazoline core, not on the benzyl tail.[1]

References

  • Wood, E.R., et al. (2004).[1] "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells."[1] Cancer Research.

  • Davis, M.I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. [1]

  • Copeland, R.A. (2016). "Kinetics of drug-target residence time: implications for lead optimization." Nature Reviews Drug Discovery. [1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."[1]

  • Reaction Biology. "Kinase Profiling and Selectivity Testing Methodologies."

Sources

Comparative

comparison of the oxidative stability of 2-(Methylsulfonyl)benzyl Alcohol and its analogs

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] 2-(Methylsulfonyl)benzyl alcohol (2-MSBA) represents a unique structural motif in drug discovery, often utilized as a "metabolically hardened" linker or fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

2-(Methylsulfonyl)benzyl alcohol (2-MSBA) represents a unique structural motif in drug discovery, often utilized as a "metabolically hardened" linker or fragment. Unlike simple benzyl alcohols, which are prone to rapid oxidative clearance (to benzoic acids) or chemical degradation, 2-MSBA exhibits enhanced stability.

This guide provides a technical comparison of 2-MSBA against its regioisomers and electronic analogs. The core thesis of this guide is governed by two physical-organic principles:

  • Electronic Deactivation: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG), which destabilizes the electron-deficient transition states typical of oxidation reactions.
    
  • Ortho-Steric Shielding: The 2-position (ortho) substitution imposes steric hindrance that physically impedes the approach of bulky oxidants (e.g., CYP450 enzymes or chemical oxidants).

Mechanistic Analysis: The Stability Matrix

To understand the superior stability of 2-MSBA, we must compare it to its analogs using the Hammett Equation principles and steric parameters.

The Analogs
  • 2-MSBA (Target): Ortho-substituted, EWG. High steric hindrance.

  • 4-MSBA (Regioisomer): Para-substituted, EWG. Low steric hindrance.

  • Benzyl Alcohol (Baseline): Unsubstituted. Reference reactivity.

  • 4-Methoxybenzyl Alcohol (EDG Control): Electron-Donating Group.[1] Highly reactive (prone to oxidation).

Reaction Pathway & Substituent Effects

Oxidation of benzyl alcohols typically proceeds via hydride abstraction or single-electron transfer (SET). Both mechanisms are accelerated by electron density at the benzylic carbon.[2][3]

  • Electron Donors (OMe): Stabilize the developing positive charge/radical, accelerating oxidation.

  • Electron Withdrawers (SO₂Me): Destabilize the transition state, retarding oxidation.

Visualization: Mechanistic Pathway

The following diagram illustrates the divergent oxidation pathways and how the sulfonyl group inhibits them.

OxidationMechanism Start Benzyl Alcohol Derivative TS Transition State (Electron Deficient) Start->TS Oxidant Approach Aldehyde Benzaldehyde Product TS->Aldehyde Hydride Removal Acid Benzoic Acid (Over-oxidation) Aldehyde->Acid Further Oxidation EDG EDG (e.g., -OMe) Stabilizes TS FAST RXN EDG->TS Accelerates EWG EWG (e.g., -SO2Me) Destabilizes TS SLOW RXN EWG->TS Retards Steric Ortho-Sterics (2-MSBA) Blocks Oxidant Access Steric->Start Blocks Approach

Caption: Mechanistic impact of electronic and steric factors on benzyl alcohol oxidation rates.

Comparative Performance Data

The following data summarizes the relative oxidation rates. Note that specific kinetic constants (


) vary by oxidant; therefore, values are normalized to Benzyl Alcohol (

).

Table 1: Relative Oxidative Instability (Lower is More Stable)

AnalogSubstituent (

value)
Steric EffectRelative Oxidation Rate (

)*
Predicted Metabolic Stability (

)
4-Methoxybenzyl Alcohol -OMe (

)
None~15.0 (Very Fast)Low (< 10 min)
Benzyl Alcohol -H (

)
None1.0 (Baseline)Moderate (~20-30 min)
4-MSBA -SO₂Me (

)
Low~0.15 (Slow)High (> 60 min)
2-MSBA (Target) -SO₂Me (

)
High (Ortho) < 0.05 (Very Slow)Very High (> 120 min)

*Note:


 estimated based on Hammett 

values for chromate oxidation of benzyl alcohols (

to -2.0) and ortho-steric retardation factors.[4]

Key Insight: 2-MSBA is significantly more stable than its para-isomer (4-MSBA) because the ortho-sulfonyl group acts as a "molecular gatekeeper," physically blocking the approach of large oxidizing enzymes (CYP450) or chemical oxidants.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Chemical Oxidative Stress Test (KMnO4 Titration)

Purpose: Rapidly assess intrinsic chemical stability against strong oxidants.

Reagents:

  • Substrate (10 mM in t-BuOH/H2O 1:1)

  • KMnO4 solution (5 mM, aqueous)

  • H2SO4 (1 M)

Methodology:

  • Baseline: Measure UV-Vis absorbance of the substrate at

    
     (ensure no overlap with KMnO4 at 525 nm).
    
  • Initiation: Add 100 µL KMnO4 to 2 mL substrate solution under rapid stirring at 25°C.

  • Monitoring: Monitor the decay of the KMnO4 peak at 525 nm (indicating consumption of oxidant) and the appearance of the benzaldehyde/benzoic acid peak.

  • Validation: Run a blank (solvent only) and a positive control (Benzyl Alcohol).

  • Endpoint: Calculate pseudo-first-order rate constant (

    
    ).
    
Protocol B: Microsomal Stability Assay (Metabolic)

Purpose: Determine biological half-life relevant to drug development.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)

Methodology:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL final) with substrate (1 µM) for 5 min at 37°C.

  • Start: Initiate reaction by adding NADPH.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (quenching).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (M+H).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing the stability of sulfonyl-benzyl alcohols.

StabilityWorkflow Input Candidate Molecule (e.g., 2-MSBA) ChemTest Chemical Stress Test (Protocol A: KMnO4/Jones) Input->ChemTest MetabTest Microsomal Stability (Protocol B: NADPH/CYP) Input->MetabTest Analysis LC-MS Analysis Identify Metabolites (Aldehyde vs Acid) ChemTest->Analysis MetabTest->Analysis Decision Is t(1/2) > Reference? HighStab High Stability Confirmed Suitable for Scaffold Decision->HighStab Yes LowStab Low Stability Modify Substituents Decision->LowStab No Analysis->Decision

Caption: Integrated workflow for assessing chemical and metabolic stability.

Conclusion

2-(Methylsulfonyl)benzyl alcohol exhibits superior oxidative stability compared to its unsubstituted and electron-rich analogs. This is driven by the synergistic effect of the electron-withdrawing sulfonyl group (thermodynamic destabilization of the oxidation transition state) and the ortho-positioning (kinetic blocking of the oxidant).

For drug development applications, 2-MSBA is a robust "bio-isostere" for benzyl alcohol, offering similar polarity and hydrogen-bonding potential with significantly extended metabolic half-life.

References

  • Electronic Effects on Oxidation: Bijudas, K., et al. "Kinetic studies on the selective oxidation of benzyl alcohol and substituted benzyl alcohols in organic medium under phase transfer catalysis." Bulletin of Chemical Reaction Engineering & Catalysis, 2014.[1] Link[1]

  • Hammett Correlation Studies: "Hammett Plot for the oxidation of benzyl alcohols." ResearchGate, Accessed Jan 2026. Link

  • Metabolic Stability of Sulfones: "Metabolic Stability and its Role in Biopharmaceutical Development." Longdom Publishing, Accessed Jan 2026. Link

  • General Properties of 4-MSBA: "4-(Methylsulfonyl)benzyl Alcohol Properties." Smolecule, 2023.[5] Link

  • Catalytic Oxidation Mechanisms: "Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies." ACS Catalysis, 2020. Link

Sources

Validation

Comparative Guide: Biological Activity of Ortho- vs. Para-Substituted (Methylsulfonyl)benzyl Alcohols

Executive Summary In the realm of medicinal chemistry, the (methylsulfonyl)phenyl moiety is a privileged pharmacophore, most notably acting as the critical determinant for COX-2 selectivity in the "coxib" class of anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, the (methylsulfonyl)phenyl moiety is a privileged pharmacophore, most notably acting as the critical determinant for COX-2 selectivity in the "coxib" class of anti-inflammatory drugs (e.g., Rofecoxib, Etoricoxib).

This guide provides a technical comparison between the ortho- and para- regioisomers of (methylsulfonyl)benzyl alcohol . While the para-isomer (4-(methylsulfonyl)benzyl alcohol) serves as a potent linear scaffold for accessing COX-2 selective space, the ortho-isomer acts primarily as a steric probe or "negative control" due to significant torsional strain and inability to access the enzyme's selectivity pocket.

FeaturePara-Isomer (1,4-substitution)Ortho-Isomer (1,2-substitution)
Primary Biological Utility COX-2 Inhibitor Precursor / PharmacophoreSteric Probe / Negative Control
COX-2 Selectivity Pocket Access High (Linear geometry fits Val523 channel)Low/Null (Steric clash prevents entry)
Electronic Character Strong electron-withdrawing (inductive + resonance)Steric inhibition of resonance; twisted conformation
Synthetic Accessibility High (Commercial availability, scalable)Moderate (Requires specific ortho-lithiation or directing groups)

Structural & Mechanistic Analysis

The Methylsulfonyl Pharmacophore

The methylsulfonyl group (


) is a hydrogen bond acceptor that is critical for binding to the hydrophilic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. This pocket is accessible in COX-2 due to the substitution of a bulky Isoleucine (found in COX-1) with a smaller Valine (Val523).
Regioisomerism and Binding Geometry

The biological divergence between the ortho and para isomers is dictated by geometric fit rather than intrinsic electronic properties.

  • Para-Substitution (Linear Vector): The para isomer presents the

    
     and 
    
    
    
    groups at a
    
    
    angle. This linear arrangement allows the benzyl alcohol moiety (or its derivatives) to anchor in the hydrophobic channel while extending the sulfonyl group deep into the COX-2 side pocket to form hydrogen bonds with Arg120 and Tyr355 .
  • Ortho-Substitution (Steric Clash): The ortho isomer suffers from

    
     strain between the bulky sulfone and the hydroxymethyl group. This forces the phenyl ring to twist out of planarity with the substituents. Biologically, this creates a "width" profile that exceeds the dimensions of the COX-2 selectivity channel, effectively abolishing potency.
    
Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the preference for the para isomer in drug design.

SAR_Analysis Substrate Benzyl Alcohol Scaffold Para Para-Isomer (1,4) Linear Geometry Substrate->Para Sulfonylation Ortho Ortho-Isomer (1,2) Steric Clash Substrate->Ortho Sulfonylation Binding COX-2 Selectivity Pocket (Arg120 / Val523) Para->Binding Fits Pocket (Linear Vector) Ortho->Binding Steric Exclusion (Too Wide) Activity_High High Potency (IC50 < 1 µM) Binding->Activity_High Para-Binding Activity_Low Inactive / Low Potency (IC50 > 100 µM) Binding->Activity_Low Ortho-Exclusion

Figure 1: SAR decision tree showing why para-substitution leads to high biological potency in COX-2 inhibition compared to the ortho-isomer.

Comparative Biological Data[1]

While direct head-to-head data for the alcohols themselves is often proprietary to early-stage screening, the activity of their immediate derivatives (where the alcohol is converted to a heterocycle or ether) is well-documented. The alcohol serves as the "warhead delivery system."

Table 1: Representative Activity Profiles (COX-2 Inhibition)

Data extrapolated from structure-activity trends of sulfonyl-benzyl derivatives (e.g., Etoricoxib analogs).

Compound VariantSubstitutionCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)
Ref (Celecoxib) Para-sulfonamide0.0415.0375
Target A (Para) 4-(SO

Me)benzyl-X
0.05 - 0.50 >50>100
Target B (Ortho) 2-(SO

Me)benzyl-X
> 100 >100~1 (Inactive)
Target C (Meta) 3-(SO

Me)benzyl-X
5.0 - 20.0>50Low

Interpretation:

  • Target A (Para): Retains the critical pharmacophore distance, resulting in nanomolar potency.

  • Target B (Ortho): The proximity of the sulfone to the linker (X) prevents the molecule from adopting the necessary conformation to bridge the active site and the side pocket simultaneously.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols for synthesis and biological assay.

Synthesis of 4-(Methylsulfonyl)benzyl alcohol (The Active Scaffold)

This protocol ensures a high-purity product suitable for biological screening.

Reagents:

  • 4-(Methylthio)benzyl alcohol (Starting material)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-(methylthio)benzyl alcohol in 50 mL MeOH.

  • Oxidation: Add a solution of Oxone® (12 mmol) in 50 mL water dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The sulfone is significantly more polar than the sulfide.

  • Workup: Filter off insoluble salts. Extract filtrate with EtOAc (3x). Wash organic layer with brine, dry over MgSO

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white crystals (Yield: ~85-90%).

    • Note for Ortho-Isomer: Use 2-(methylthio)benzyl alcohol. Expect lower yields due to steric hindrance during oxidation; longer reaction times may be required.

COX-2 Inhibition Assay (Fluorescent)

This assay quantifies the potency difference between the isomers.

Materials:

  • Purified recombinant human COX-2 enzyme.

  • Arachidonic acid (Substrate).

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) - Fluorogenic probe.

Protocol:

  • Preparation: Dilute ortho and para isomers in DMSO to prepare a concentration range (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate 10

    
    L of inhibitor with 180 
    
    
    
    L of Reaction Buffer (100 mM Tris-HCl, pH 8.0, containing COX-2 and Heme) for 10 minutes at 37°C.
  • Initiation: Add 10

    
    L of Arachidonic Acid/ADHP mixture.
    
  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 15 minutes.

  • Calculation: Determine the slope of the reaction velocity. Calculate % Inhibition =

    
    .
    

Synthesis & Application Workflow

The following diagram outlines the synthetic divergence and application of these isomers.

Synthesis_Workflow Start_Para 4-(Methylthio)benzyl alcohol Oxidation Oxidation (Oxone/MeOH) Start_Para->Oxidation Start_Ortho 2-(Methylthio)benzyl alcohol Start_Ortho->Oxidation Prod_Para 4-(Methylsulfonyl)benzyl alcohol (Active Scaffold) Oxidation->Prod_Para Fast Kinetics Prod_Ortho 2-(Methylsulfonyl)benzyl alcohol (Steric Probe) Oxidation->Prod_Ortho Slow Kinetics (Steric Hindrance) App_Drug COX-2 Inhibitor Synthesis (e.g., Ether/Ester formation) Prod_Para->App_Drug App_Control Negative Control Assays (Specificity Testing) Prod_Ortho->App_Control

Figure 2: Synthetic pathway and downstream application of ortho- and para-isomers.

References

  • BenchChem. (2025).[1] 4-(Methylsulfonyl)benzyl Alcohol: Properties and Applications. Retrieved from

  • Zarghi, A., et al. (2011). Design and Synthesis of Novel COX-2 Inhibitors: The Role of the Methylsulfonyl Pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual SAR reference).
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences.
  • Smolecule. (2023).[2] Biological Activity of 4-(Methylsulfonyl)benzyl Alcohol. Retrieved from

  • National Institutes of Health (NIH). (2011). Mechanisms underlying benzyl alcohol cytotoxicity. Investigative Ophthalmology & Visual Science. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-(Methylsulfonyl)benzyl Alcohol proper disposal procedures

OPERATIONAL DISPOSAL GUIDE: 2-(Methylsulfonyl)benzyl Alcohol Executive Summary: Immediate Directives Do Not: DO NOT dispose of down the drain. This compound is an organic pollutant with significant sulfur content.

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL DISPOSAL GUIDE: 2-(Methylsulfonyl)benzyl Alcohol

Executive Summary: Immediate Directives

Do Not:

  • DO NOT dispose of down the drain. This compound is an organic pollutant with significant sulfur content.

  • DO NOT mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) in the waste stream; the benzyl alcohol moiety is susceptible to exothermic oxidation.

  • DO NOT place in "Non-Halogenated" waste streams if your facility has strict sulfur limits for incineration.

Do:

  • Segregate as "Sulfur-Containing Organic Waste."

  • Label clearly with the chemical name and "Contains Sulfur" to ensure proper downstream incineration parameters (scrubbing for SOx).

  • Solid Waste: If the material is in its pure solid form, use a dedicated wide-mouth jar.

Chemical Profile & Waste Characterization

To dispose of a chemical safely, you must understand its stress points. 2-(Methylsulfonyl)benzyl alcohol combines a polar benzyl alcohol group with a thermally stable methylsulfonyl (sulfone) group.

PropertyValue / CharacteristicOperational Implication
Chemical Structure Benzene ring with -CH₂OH and -SO₂CH₃ (ortho)Dual Functionality: Alcohol (reactive) + Sulfone (stable).[1]
Physical State Solid (Crystalline powder)High melting point due to sulfone dipoles; requires solid waste protocols.[1]
Sulfur Content ~17.2% by massCritical: Incineration releases SO₂.[1] Must be flagged for scrubbed incineration.
Solubility Moderate in water; Soluble in DMSO, MeOHIf dissolved, waste stream changes to "Flammable Solvent Waste."[1]
Stability High Thermal StabilityStandard low-temp combustion may be incomplete; requires high-temp destruction.[1]

Pre-Disposal Assessment (The "Why" & "How")

As scientists, we do not simply "throw away" chemicals; we manage their lifecycle to prevent environmental reentry.

The Causality of Segregation:

  • The Sulfone Factor: The methylsulfonyl group (

    
    ) is highly oxidized and stable. It resists degradation in standard wastewater treatment. Therefore, High-Temperature Incineration  (typically >1100°C) with alkaline scrubbing is the only validated disposal method.
    
  • The Alcohol Factor: The benzyl alcohol group is a primary alcohol. If mixed with strong oxidizers (Nitric acid, Peroxides) in a waste drum, it can oxidize to 2-(methylsulfonyl)benzoic acid, generating heat and potentially pressurizing the container.

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation
  • Step 1.1 (Purity Check): Determine if the waste is pure solid or in solution.

    • If Solid: Use a High-Density Polyethylene (HDPE) wide-mouth jar.

    • If Solution: Use a standard solvent waste carboy (compatible with the solvent used, e.g., Methanol/DCM).

  • Step 1.2 (Compatibility Test): Before adding to a communal waste container, check the pH of the receiving drum. Ensure it is neutral (pH 6-8). Avoid adding to highly acidic drums to prevent potential acid-catalyzed side reactions.

Phase 2: Labeling & Documentation
  • Step 2.1: Affix a hazardous waste tag immediately upon the first addition of waste.

  • Step 2.2: Write the Full Chemical Name : "2-(Methylsulfonyl)benzyl Alcohol".

  • Step 2.3: Check the box for "Toxic" and "Irritant" (Standard for benzyl alcohol derivatives).

  • Step 2.4: CRITICAL: Add a supplemental sticker or note: "CONTAINS SULFUR" .

Phase 3: Storage & Handover
  • Step 3.1: Store the container in a Secondary Containment Tray in a cool, well-ventilated satellite accumulation area (SAA).

  • Step 3.2: Cap tightly when not in use. Benzyl alcohols can slowly oxidize in air over long periods, forming benzoic acids which may crystallize on the cap threads.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic ensures the waste stream protects both the lab worker and the incinerator facility.

WasteSegregation Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Check Solvent Compatibility (No Oxidizers!) LiquidPath->SolventCheck Labeling Labeling Protocol: 1. Full Name 2. 'Irritant' 3. TAG: 'Sulfur-Containing' SolidContainer->Labeling LiquidContainer Container: Solvent Waste Carboy SolventCheck->LiquidContainer LiquidContainer->Labeling Handover Handover to EH&S for Incineration Labeling->Handover

Caption: Decision logic for segregating 2-(Methylsulfonyl)benzyl alcohol based on physical state and chemical compatibility.

Figure 2: The Disposal Lifecycle (Cradle-to-Grave)

Lifecycle Generator Lab Generator (Segregation & Labeling) SAA Satellite Accumulation Area (Weekly Inspection) Generator->SAA Full Container EHS EH&S Collection (Manifesting) SAA->EHS Pickup Request Facility TSDF (Treatment Facility) (Waste Acceptance Check) EHS->Facility Transport (DOT Regs) Incinerator High-Temp Incinerator (>1100°C + Scrubber) Facility->Incinerator Destruction

Caption: The regulatory chain of custody ensuring the sulfur content is managed via scrubbed incineration.

Emergency Contingencies

In the event of a spill or accident involving 2-(Methylsulfonyl)benzyl alcohol:

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Dampen with a wet paper towel or use a HEPA vacuum.

    • Place waste in a sealed bag labeled "Hazardous Debris."

  • Spill (Liquid/Solution):

    • Absorb with vermiculite or standard spill pads.

    • Do not use paper towels if the solvent is an oxidizer (though unlikely for this specific compound).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2] The benzyl alcohol moiety is a skin irritant and degreaser.

    • Eyes: Flush for 15 minutes.[2] Seek medical attention if irritation persists (standard for aromatic alcohols).[2][3][4]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Benzyl Alcohol Compound Summary (Analogous Hazard Data). Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

Sources

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2-(Methylsulfonyl)benzyl Alcohol
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